4-Chloro-5-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCWGUWGPLXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327849 | |
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907958-42-3 | |
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-5-nitro-1H-indazole CAS number
An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-indazole
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Intended for researchers, chemists, and professionals in pharmaceutical development, this document delves into the core chemical properties, synthesis, applications, and safety considerations associated with this important chemical intermediate.
This compound, identified by the CAS Number 907958-42-3 , is a substituted indazole derivative.[1] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making its derivatives potent candidates for drug development.[2] The strategic placement of a chloro group at the 4-position and a nitro group at the 5-position creates a versatile and reactive molecule. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the indazole ring, making it a valuable building block for synthesizing more complex, pharmacologically active molecules.[2]
Physicochemical and Structural Properties
The specific arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 907958-42-3 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][3] |
| Molecular Weight | 197.58 g/mol | [1][4] |
| Melting Point | 243 °C | [1] |
| Boiling Point | 414.09 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.661 g/cm³ (Predicted) | [1] |
| Appearance | Solid (Expected) | Inferred |
| XLogP3 | 2.0 | [1][3] |
| InChIKey | AXZCWGUWGPLXOR-UHFFFAOYSA-N | [1][3] |
Synthesis Pathway and Experimental Protocol
Proposed Retrosynthetic Analysis & Rationale
The core of this proposed synthesis is the reaction between a suitably substituted nitroaromatic compound and an N-tosylhydrazone, which cyclizes to form the indazole ring. The starting material of choice would be 1,2-dichloro-3-nitrobenzene. The reaction with a simple hydrazone source would lead to the formation of the desired indazole ring system.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on similar transformations.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.
-
Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 2,3-dichloro-1-nitrobenzene (1.0 mmol), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate (2.0 mmol) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing charged intermediates.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL). This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The organic solvent will dissolve the desired product, separating it from inorganic salts and residual DMF.
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid should be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The indazole core is a cornerstone in the development of therapeutics for a range of diseases.[5] Derivatives of chloro-nitro-indazoles have shown significant promise in several key areas:
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Anticancer Activity: Many indazole derivatives function as kinase inhibitors. For example, some sulfonamide-indazole compounds show a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in signaling pathways that regulate cell proliferation and survival.[8] The chloro and nitro substituents on the target molecule can serve as synthetic handles to develop potent and selective inhibitors for cancer therapy.
-
Antiparasitic Agents: Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates.[5][9] These compounds are thought to act by inhibiting essential enzymes in the parasite, such as trypanothione reductase.[9] This suggests that this compound could serve as a scaffold for developing new treatments for neglected tropical diseases.
Caption: Potential inhibition of the MAPK/ERK pathway by indazole derivatives.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloronitroaromatic compounds must be used to guide handling procedures.[10] The presence of both chloro and nitro functional groups suggests significant biological activity and potential toxicity.
-
Hazard Classification (Anticipated):
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
May cause damage to organs through prolonged or repeated exposure.
-
Suspected of causing genetic defects and cancer.
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Toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is required.
-
-
Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
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Keep away from heat and sources of ignition.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not release into the environment.
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Conclusion
This compound is a chemical building block with considerable potential for the synthesis of novel therapeutic agents. Its defined physicochemical properties, combined with the reactivity imparted by the chloro and nitro groups, make it a valuable substrate for creating diverse libraries of compounds for screening. While its synthesis and applications are inferred from related structures, the underlying chemistry of the indazole scaffold is well-established. Strict adherence to safety protocols based on analogous compounds is mandatory for its handling. Further research into this specific molecule is warranted to fully explore its synthetic utility and biological significance.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-5-nitro-1H-indazole: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core chemical properties, plausible synthetic routes, spectral characteristics, and reactivity profile. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical scaffold.
Introduction: The Significance of the Substituted Indazole Scaffold
Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, a distinction owed to their ability to interact with a diverse array of biological targets.[1] This versatility has positioned the indazole nucleus as a cornerstone in the development of numerous therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral domains.[1][2][3]
The strategic functionalization of the indazole ring is a critical methodology for modulating the pharmacological and physicochemical properties of the resulting compounds.[1] The introduction of a halogen, such as chlorine, not only influences lipophilicity and molecular interactions but also provides a reactive handle for synthetic elaboration, particularly through cross-coupling reactions.[1][4] Concurrently, the incorporation of a nitro group, a potent electron-withdrawing moiety, can enhance the biological activity and modify the reactivity of the heterocyclic system. The nitro group also serves as a valuable synthetic precursor, readily reduced to an amino group for further derivatization.[1]
The compound this compound combines these features, creating a highly reactive and versatile scaffold for chemical exploration and the synthesis of novel bioactive molecules. This guide aims to consolidate the known and predicted chemical properties of this compound to serve as a foundational resource for its application in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The chlorine atom at position 4 and the nitro group at position 5 critically influence the electron density distribution and reactivity of the entire molecule.
Caption: 2D structure of this compound.
The key physicochemical properties are summarized below. These values are primarily derived from computational predictions and data available for structurally similar compounds, providing a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [6] |
| Monoisotopic Mass | 196.9992041 Da | [6] |
| Appearance | Expected to be a yellow to beige crystalline solid | [7] |
| Melting Point | Not experimentally determined; similar nitroindazoles melt >200°C | [7] |
| XLogP3 (Predicted) | 2.0 | [5] |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) and poorly soluble in water | [4] |
Synthesis and Mechanistic Considerations
A proposed pathway starts from 3-chloro-2-methyl-5-nitroaniline. The synthesis proceeds via diazotization followed by an intramolecular cyclization, a common strategy for forming the indazole ring system.[8]
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
N-Acetylation: The initial acetylation of the amino group serves as a crucial protecting step. This prevents unwanted side reactions during the subsequent diazotization and provides a directing group that facilitates the desired cyclization.[8]
-
Diazotization and Cyclization: The use of tert-butyl nitrite in the presence of a base like potassium acetate is a standard method for generating the diazonium species in situ under non-aqueous conditions, which then undergoes intramolecular cyclization to form the indazole ring.[8] This avoids the isolation of potentially unstable diazonium salts.
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Hydrolysis: The final step involves the removal of the acetyl protecting group from the indazole nitrogen. This is typically achieved under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to yield the free N-H indazole.[8]
Detailed Experimental Protocol: Synthesis (Representative)
Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.
-
Step 1: N-Acetylation of 3-chloro-2-methyl-5-nitroaniline
-
To a solution of 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(3-chloro-2-methyl-5-nitrophenyl)acetamide.
-
-
Step 2: Cyclization to 1-Acetyl-4-chloro-5-nitro-1H-indazole
-
Dissolve the acetylated intermediate (1.0 eq) and potassium acetate (3.0 eq) in a suitable solvent like acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add tert-butyl nitrite (1.5 eq) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the acetylated indazole.
-
-
Step 3: Hydrolysis to this compound
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Suspend the purified 1-acetyl-4-chloro-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.
-
Add aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Spectral Properties
The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on analyses of closely related nitro-indazole derivatives.[9][10]
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¹H NMR: The proton NMR spectrum (in DMSO-d₆) is expected to show distinct signals for the aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>13 ppm). The aromatic protons on the benzene ring will appear as doublets or singlets in the 7.5-9.0 ppm region, with their exact shifts and coupling constants influenced by the electronic effects of the chloro and nitro substituents.[9][11]
-
¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms of the indazole core. The carbon atom attached to the nitro group (C5) and the carbon attached to the chlorine atom (C4) will be significantly shifted due to strong deshielding effects. Aromatic carbons typically resonate in the 110-150 ppm range.[9][11]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorptions include:
-
N-H stretch: A broad peak around 3100-3300 cm⁻¹.
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.
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N=O asymmetric stretch: A strong absorption around 1510-1550 cm⁻¹.[11]
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N=O symmetric stretch: A strong absorption around 1330-1360 cm⁻¹.[11]
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C=C and C=N stretches: Multiple peaks in the 1400-1620 cm⁻¹ region.
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-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The ESI+ spectrum would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to C₇H₅ClN₃O₂.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the M peak) would be a definitive feature.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by the interplay of the indazole nucleus and the powerful electron-withdrawing effects of the chloro and nitro groups.
Caption: Key reactivity sites of this compound.
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N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base. The resulting indazolide anion is a potent nucleophile, primarily undergoing alkylation or acylation at the N1 position, which is generally the more thermodynamically stable isomer.[9][10] This reaction is fundamental for incorporating the indazole scaffold into larger molecules.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 4-chloro-1H-indazol-5-amine is a valuable intermediate, as the amino group can be further functionalized via diazotization, acylation, or reductive amination.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for introducing diverse functionalities at this position.
-
Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. However, the potent deactivating effect of the nitro group makes electrophilic substitution on the benzene portion of the molecule challenging, requiring harsh reaction conditions.
These reactivity patterns make this compound a strategic building block in drug discovery. It serves as a precursor for libraries of compounds targeting kinases, G-protein coupled receptors, and other enzymes implicated in diseases like cancer and leishmaniasis.[3][12]
Safety and Handling
As a nitroaromatic and chlorinated heterocyclic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like chloronitrobenzenes and nitroindazoles should be considered.[13]
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Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[14] All handling should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. macsenlab.com [macsenlab.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
4-Chloro-5-nitro-1H-indazole molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the molecular structure, properties, and synthesis of this compound. As a substituted indazole, this compound represents a valuable scaffold in medicinal chemistry, and a thorough understanding of its structural and chemical characteristics is paramount for its effective use in research and drug development.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in the design of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, have made it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound, as a specific functionalized derivative, serves as a versatile intermediate for the synthesis of more complex molecules, where the chloro and nitro groups offer sites for further chemical modification.
Molecular Structure and Properties
The core of this compound consists of the indazole bicyclic system. The substituents are located on the benzene ring portion: a chlorine atom at position 4 and a nitro group (NO₂) at position 5. The pyrazole ring's nitrogen can exist in tautomeric forms, with the proton residing on either nitrogen, though the 1H-tautomer is commonly depicted.
The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electronic distribution and reactivity of the aromatic system.
Structural Representation
Caption: 2D molecular structure of this compound.
Computed Physicochemical Properties
Quantitative data provides a fundamental characterization of the molecule, essential for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[5] |
| Molecular Weight | 197.58 g/mol | PubChem[6] |
| Monoisotopic Mass | 196.9992 Da | PubChem[5] |
| XLogP3 (Predicted) | 2.0 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton. The protons on the benzene ring will appear as doublets or singlets in the aromatic region (typically δ 7.5-9.0 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro group and the inductive effects of the chlorine atom. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct signals for the seven carbon atoms. The carbons attached to the electron-withdrawing nitro and chloro groups (C4 and C5) will be significantly shifted downfield. Carbons of the pyrazole ring will also have characteristic shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching: A broad peak around 3100-3300 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching: Strong, distinct peaks typically found near 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.[7] These are highly characteristic of the nitro group.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 197). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8] PubChemLite predicts an [M+H]⁺ adduct at m/z 198.00648.[5]
Synthesis Pathway and Protocol
The synthesis of substituted indazoles often involves the cyclization of ortho-substituted anilines. A common and effective method is the diazotization of an o-toluidine derivative followed by intramolecular cyclization.[9][10]
Proposed Synthetic Workflow
A plausible route to this compound starts with 3-Chloro-2-methyl-4-nitroaniline. The amino group is converted to a diazonium salt, which then undergoes a spontaneous or induced cyclization to form the indazole ring.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
This protocol is adapted from general procedures for nitroindazole synthesis.[9] Causality: The reaction is initiated by converting the primary amine into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The reaction is kept at a low temperature (0-5 °C) because diazonium salts are thermally unstable. The subsequent cyclization forms the stable indazole ring.
-
Preparation: Dissolve the starting material, 3-Chloro-2-methyl-4-nitroaniline, in a suitable acid (e.g., acetic acid or hydrochloric acid) in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical for controlling the reactivity of the diazonium intermediate and preventing side reactions.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes, followed by stirring at room temperature for several hours (e.g., 2-4 hours) to ensure complete cyclization.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring the mixture into ice water. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Safety and Handling
As a nitroaromatic and chlorinated compound, this compound must be handled with appropriate care. Safety data sheets for related compounds indicate potential hazards.
-
Hazard Classification: This chemical is generally considered hazardous. Analogous compounds are classified as harmful if swallowed and potentially toxic in contact with skin.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including:
-
First-Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11][14]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a well-defined molecular entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by the indazole core and strategically placed chloro and nitro substituents, offers a platform for developing novel compounds with tailored biological activities. The synthetic route is accessible through established chemical transformations, and its structural properties can be thoroughly characterized by standard spectroscopic methods. For researchers in drug discovery, this compound provides a valuable starting point for library synthesis and the exploration of new chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 4-Chloro-5-nitro-1H-indazole
Abstract: This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-chloro-5-nitro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. We will dissect the synthesis from a mechanistic perspective, offering field-proven insights into the causality behind experimental choices. The primary focus is on a robust two-step sequence involving the synthesis of 4-chloro-1H-indazole followed by a regioselective electrophilic nitration. Alternative synthetic strategies are also evaluated to provide a complete strategic overview for researchers, scientists, and drug development professionals. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern of this compound makes it a particularly useful intermediate, offering orthogonal handles for further functionalization in the development of complex pharmaceutical agents. The presence of the chloro and nitro groups on the benzene portion of the bicyclic system activates the molecule for various transformations, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to an amine, which can then be derivatized. This guide provides an in-depth analysis of the most logical and efficient methodologies for its preparation.
Retrosynthetic Analysis
To devise a logical synthesis, we can propose two primary retrosynthetic disconnections for the target molecule. This analysis forms the strategic foundation for the forward-synthesis discussion.
-
Route A: De Novo Ring Construction. This approach involves forming the indazole ring from a pre-functionalized benzene derivative, specifically a substituted o-toluidine. The key C-N and N-N bonds of the pyrazole ring are formed in the final stages.
-
Route B: Post-Functionalization of an Indazole Core. This strategy begins with a simpler, pre-formed indazole scaffold, which is then elaborated with the required chloro and nitro substituents via electrophilic aromatic substitution. This route bifurcates into two plausible sub-pathways:
-
Route B1: Nitration of 4-chloro-1H-indazole.
-
Route B2: Chlorination of 5-nitro-1H-indazole.
-
Caption: Retrosynthetic analysis of this compound.
Based on precursor availability and the predictability of regiochemical outcomes, Route B1 emerges as the most strategically sound and reliable approach. This guide will therefore focus primarily on this pathway.
Recommended Synthetic Pathway: Electrophilic Nitration of 4-Chloro-1H-indazole (Route B1)
This robust two-step synthesis combines a classic indazole ring formation with a highly regioselective electrophilic aromatic substitution.
Step 1: Synthesis of 4-Chloro-1H-indazole
The precursor, 4-chloro-1H-indazole, is efficiently prepared from the inexpensive and commercially available 3-chloro-2-methylaniline via a diazotization and intramolecular cyclization reaction.
Mechanism: The reaction proceeds via the formation of a diazonium salt from the aniline starting material upon treatment with a nitrosating agent (e.g., generated from sodium nitrite and acid). The resulting o-tolyldiazonium ion is unstable. Instead of undergoing substitution, the positively charged diazonium group acts as an internal electrophile, attacking the ortho-methyl group. Subsequent deprotonation and tautomerization yield the stable aromatic indazole ring system.
Caption: Mechanistic workflow for the synthesis of 4-chloro-1H-indazole.
Experimental Protocol: Synthesis of 4-Chloro-1H-indazole [1]
-
Acetylation (Protection & Activation): To a solution of 3-chloro-2-methylaniline (1 equiv.) in acetic anhydride, add acetic acid. Stir the mixture, which will exotherm, then cool to 0-5 °C.
-
Nitrosation: Slowly bubble nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the cooled solution while maintaining the temperature below 10 °C. The reaction is complete when a persistent blue-green color is observed.
-
Hydrolysis & Cyclization: Carefully pour the reaction mixture onto crushed ice. An oily N-nitroso intermediate will separate. This intermediate is then hydrolyzed and cyclized by heating in a suitable solvent (e.g., benzene or toluene), often with a base like sodium hydroxide, to form the indazole ring.
-
Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-1H-indazole.
Step 2: Regioselective Nitration of 4-Chloro-1H-indazole
This is the critical step where the nitro group is introduced onto the 4-chloro-1H-indazole core. The success of this reaction hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
Mechanistic Rationale for Regioselectivity:
The position of nitration on the indazole ring is governed by the combined electronic effects of the existing chloro substituent and the fused pyrazole ring.
-
Directing Effect of the Chloro Group: The chlorine atom at the C4 position is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion (sigma complex).[2][3] It is, however, deactivating overall due to its inductive electron withdrawal. The positions ortho to C4 are C3 and C5. The position para to C4 is C7.
-
Directing Effect of the Fused Pyrazole Ring: The pyrazole portion of the indazole system is electron-withdrawing and deactivates the attached benzene ring, particularly at the positions adjacent to the fusion (C4 and C7a). Electrophilic attack is therefore favored at C5, C6, and C7.
-
Synergistic Outcome: The chloro group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 (ortho) and C7 (para) positions. The pyrazole ring disfavors substitution at C4 and C6. The synergistic effect strongly favors substitution at either C5 or C7. Between these two, the C5 position is generally more electronically activated and sterically accessible, leading to the desired this compound as the major product.
References
An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-nitro-1H-indazole: Melting Point and Solubility
This technical guide provides a comprehensive framework for the determination and interpretation of two critical physical properties of 4-Chloro-5-nitro-1H-indazole: its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing novel indazole-based compounds. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes robust experimental protocols and the underlying scientific principles for in-house determination, ensuring data integrity and reproducibility.
Introduction: The Significance of Physical Properties in Drug Discovery
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The physical properties of an active pharmaceutical ingredient (API), such as its melting point and solubility, are fundamental parameters that profoundly influence its biopharmaceutical characteristics, including dissolution rate, absorption, and ultimately, its therapeutic efficacy. A thorough understanding and precise measurement of these properties are therefore indispensable in the early stages of drug development.
Melting Point serves as a crucial indicator of a compound's purity and is also related to its crystal lattice energy. A sharp melting point range is characteristic of a pure crystalline substance, while a broad range often suggests the presence of impurities.[1] Furthermore, the melting point provides insights into the stability and handling requirements of the compound.
Solubility , particularly aqueous solubility, is a primary determinant of a drug's oral bioavailability. A compound must possess a requisite level of solubility in gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. Therefore, a comprehensive solubility profile in various physiologically relevant media is essential.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C7H4ClN3O2 | PubChemLite[2] |
| Molecular Weight | 197.58 g/mol | PubChem[3] |
| XlogP | 2.0 | PubChemLite[2] |
The predicted XlogP value of 2.0 suggests that this compound is likely to have moderate lipophilicity, which may indicate limited aqueous solubility.
Melting Point Determination: A Self-Validating Protocol
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle of Melting Point Determination
The process involves heating a small, finely powdered sample of the compound and observing the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range. The purity of the compound directly affects the melting point; impurities tend to depress and broaden the melting range.
Experimental Protocol
This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and observation.
Materials:
-
This compound (finely powdered)
-
Melting point capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not already a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.[4] Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This will save time during the precise determination.
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Place a new capillary tube with the sample in the apparatus. Set a slow heating rate of 1-2 °C/min.[4]
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first sign of melting is observed (T1). Continue heating and record the temperature at which the last solid crystal melts (T2).[4][5] The melting point range is T1-T2.
-
Repeatability: Conduct the determination in triplicate to ensure the reproducibility of the results.
Expected Observations and Interpretation
Based on the melting points of structurally related nitroindazole compounds, the melting point of this compound is anticipated to be in the range of 180-250 °C. For example, 5-nitroindazole has a melting point of 206-212 °C[6], and 4-methyl-5-nitro-1H-indazole melts at 251-253 °C[7]. A sharp melting range (e.g., 0.5-1 °C) would indicate a high degree of purity.
Workflow for Melting Point Determination
Caption: Workflow for the determination of the melting point of this compound.
Solubility Profiling: A Systematic Approach
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, understanding a compound's solubility in a variety of aqueous and organic solvents is crucial.
Factors Influencing Solubility
The solubility of this compound will be influenced by its molecular structure:
-
Indazole Core: The heterocyclic nature of the indazole ring can participate in hydrogen bonding.
-
Chloro and Nitro Groups: These electron-withdrawing groups increase the molecule's polarity but may also contribute to strong intermolecular interactions in the solid state, potentially reducing solubility.
-
pH: The indazole moiety has a pKa, meaning its ionization state, and therefore solubility, will be dependent on the pH of the medium.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, DMSO, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-72 hours).[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to accurately quantify the concentration in the test samples.
Data Presentation and Interpretation
The solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | TBD | TBD |
| PBS (pH 7.4) | 37 | TBD | TBD |
| 0.1 M HCl | 37 | TBD | TBD |
| DMSO | 25 | TBD | TBD |
| Ethanol | 25 | TBD | TBD |
TBD: To Be Determined experimentally.
The solubility in different media will provide critical insights. For example, comparing solubility in water, 0.1 M HCl, and PBS can indicate the effect of pH on solubility. High solubility in DMSO is expected for many organic compounds, making it a common solvent for initial stock solutions.[9]
Workflow for Solubility Determination
Caption: Workflow for the thermodynamic solubility determination of this compound.
Conclusion
The determination of the melting point and solubility of this compound is a critical step in its evaluation as a potential drug candidate. While published experimental data is scarce, the robust, self-validating protocols detailed in this guide provide a clear pathway for researchers to generate high-quality, reliable data. A precise melting point will confirm the purity and consistency of synthesized batches, while a comprehensive solubility profile will inform formulation strategies and predict in vivo behavior. By adhering to these methodologically sound approaches, researchers can build a solid physicochemical foundation for the continued development of this and other novel indazole derivatives.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. macsenlab.com [macsenlab.com]
- 7. echemi.com [echemi.com]
- 8. materialneutral.info [materialneutral.info]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-nitro-1H-indazole
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-5-nitro-1H-indazole, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and analysis of structurally related compounds. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Structural Significance of this compound
Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group and a halogen, suggests unique electronic properties that can influence its biological activity and chemical reactivity. Accurate spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and provide a foundation for further research and development.
This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Furthermore, it provides robust, field-proven protocols for acquiring high-quality spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar nitro- and chloro-substituted indazole systems and foundational spectroscopic principles.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Expert Insights |
| ~13.5 - 14.5 | br s | - | N1-H | The acidic proton on the indazole nitrogen typically appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. |
| ~8.50 | d | ~1.0 | H-3 | The proton at position 3 is expected to be a doublet due to coupling with the N-H proton, though this coupling is not always resolved. Its chemical shift is influenced by the heterocyclic ring current. |
| ~8.20 | d | ~9.0 | H-6 | This aromatic proton is ortho to the electron-withdrawing nitro group, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-7. |
| ~7.80 | d | ~9.0 | H-7 | This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent fused ring system. |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~145.0 | C-5 | The carbon atom directly attached to the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing resonance and inductive effects of the NO₂ group. |
| ~140.0 | C-7a | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the overall aromatic system. |
| ~135.0 | C-3 | The chemical shift of C-3 in the pyrazole ring of the indazole system. |
| ~125.0 | C-3a | Another quaternary carbon at the ring junction. |
| ~120.0 | C-6 | This carbon is adjacent to the nitro-substituted carbon and its chemical shift is moderately downfield. |
| ~118.0 | C-4 | The carbon bearing the chlorine atom (C-4) will be shifted downfield due to the electronegativity of chlorine. |
| ~115.0 | C-7 | The chemical shift of this carbon is influenced by its position in the benzene ring portion of the indazole. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
(Sample Preparation: KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |
| ~3100-3000 | Medium | N-H Stretch | The N-H stretching vibration of the indazole ring typically appears in this region as a broad band. |
| ~1620 | Medium | C=C Aromatic Stretch | Vibrations associated with the carbon-carbon double bonds within the aromatic rings. |
| ~1520 & ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch | The nitro group gives rise to two characteristic and strong absorption bands, which are definitive for its presence.[5] |
| ~1100 | Medium-Strong | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds within the heterocyclic ring. |
| ~850 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration, typically appearing in the fingerprint region. |
| ~750 | Medium | C-H Out-of-plane Bending | Bending vibrations of the C-H bonds on the aromatic ring. |
Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electrospray Ionization, ESI)
| m/z (Mass-to-Charge Ratio) | Adduct | Rationale & Expert Insights |
| 198.0065 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ESI mode. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2) with an intensity ratio of approximately 3:1.[6] |
| 195.9919 | [M-H]⁻ | The deprotonated molecular ion would be observed in negative ESI mode.[6] |
| 219.9884 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS and can help to confirm the molecular weight.[6] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and its high boiling point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe to the DMSO-d₆ solvent frequency to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup (FTIR Spectrometer):
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.
-
Place the KBr pellet in the sample holder.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Caption: Workflow for FTIR data acquisition and processing.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (LC-MS with ESI source):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters. Typical starting conditions for a small molecule like this would be:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the resulting mass spectra to identify the molecular ion peak and any significant adducts or fragments.
-
Verify the isotopic pattern for the chlorine atom.
-
Use the exact mass measurement to propose the elemental composition.
-
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of novel compounds like this compound is a critical step in chemical research and development. This guide provides a detailed framework of expected spectral data and robust experimental protocols. By combining these predicted values with carefully acquired experimental data, researchers can confidently confirm the structure and purity of their synthesized material, paving the way for further investigation into its chemical and biological properties.
References
- 1. rsc.org [rsc.org]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. actachemicamalaysia.com [actachemicamalaysia.com]
- 6. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Stability and Storage of 4-Chloro-5-nitro-1H-indazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3][4] The 1H-indazole tautomer is noted to be the more thermodynamically stable and predominant form.[1][5] The subject of this guide, 4-Chloro-5-nitro-1H-indazole, is a substituted indazole of significant interest as a building block in the synthesis of more complex, biologically active molecules.
The functionality of this molecule—the reactive indazole core, the electron-withdrawing nitro group, and the chloro substituent—dictates its utility in synthesis but also defines its stability profile. Understanding the inherent stability, degradation pathways, and optimal storage conditions is not merely a matter of laboratory housekeeping; it is critical for ensuring the integrity of starting materials, the reproducibility of experimental results, and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors governing the stability of this compound and establishes field-proven protocols for its handling and storage.
Section 1: Intrinsic Chemical Stability Profile
The stability of this compound is a composite of the characteristics of its constituent parts: the indazole ring system, the nitro group, and the chloro substituent.
-
The Indazole Core: The fused aromatic ring system of indazole imparts considerable thermodynamic stability.[5] The 1H-tautomer is generally the more stable form compared to the 2H-indazole.[4] However, the N-H bond of the pyrazole ring provides a site for potential reactions and degradation, as seen in its reactivity with formaldehyde.[6]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and stability.[7] This property makes nitroaromatic compounds susceptible to nucleophilic attack and can render them thermally sensitive.[8] Pure organic nitro compounds can decompose exothermically at high temperatures, and while this compound is not an explosive, this inherent characteristic of the nitro group necessitates careful temperature management.[9] Contaminants or impurities can significantly lower the decomposition temperature of nitro compounds.[9]
-
The Chloro Substituent: The chloro group also acts as an electron-withdrawing group, further modifying the electronic properties of the indazole ring. Its presence is a key synthetic handle but does not inherently confer instability under normal laboratory conditions.
A study of (nitro-1H-indazol-1-yl)methanol derivatives, formed from the reaction of nitro-indazoles with formaldehyde, provides insight into potential long-term stability. Solid samples of these related compounds showed approximately 50% decomposition back to the parent NH-indazole over a period of more than 50 years when stored in sealed tubes, suggesting that while the core structure is robust, degradation pathways exist over extended timelines.[6]
Section 2: Critical Factors Influencing Compound Stability
The long-term integrity of this compound is contingent on the stringent control of several environmental factors.
-
Light (Photosensitivity): Many aromatic compounds, particularly those with nitro groups, can be susceptible to photodegradation. It is a standard best practice to store such compounds in amber or opaque containers to protect them from light.
-
Moisture/Humidity: Hygroscopic tendencies are not well-documented for this specific compound, but storage in a dry environment is crucial.[11] Moisture can facilitate hydrolytic degradation pathways or react with acidic or basic impurities, catalyzing decomposition. For long-term storage, desiccants or a dry inert atmosphere are recommended.
-
Incompatible Materials: Cross-contamination with incompatible materials poses the most immediate and significant risk. The reactivity of nitroaromatic compounds necessitates strict segregation from specific chemical classes.[8]
| Hazard Class | Incompatible Materials | Rationale for Incompatibility |
| Stability Hazard | Strong Bases, Strong Acids | Can catalyze decomposition or lead to vigorous, exothermic reactions.[8] |
| Fire/Explosion Hazard | Strong Oxidizing Agents, Strong Reducing Agents | Risk of highly exothermic or explosive reactions upon contact.[8] |
| Reactivity Hazard | Amines, Other Nucleophiles | The electron-deficient aromatic ring is susceptible to nucleophilic substitution or addition reactions.[10] |
Section 3: Recommended Storage and Handling Protocols
Adherence to a systematic protocol upon receipt and during routine use is essential for maintaining the quality and safety of this compound.
Protocol 3.1: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage, compromised seals, or discoloration of the product.
-
Documentation: Record the date of receipt and the manufacturer's batch number in the laboratory inventory system.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[8] If the compound is transferred to a secondary container, that container must be labeled with the same level of detail.
-
SDS Review: Before opening, thoroughly review the Safety Data Sheet (SDS) for specific handling precautions. An SDS for the closely related 6-chloro-4-nitro-1H-indazole provides relevant safety guidance.[12]
Protocol 3.2: Long-Term Storage Conditions
Based on guidelines for related nitroaromatic and indazole compounds, the following conditions are recommended for optimal long-term stability.
| Parameter | Condition | Justification & Best Practices |
| Temperature | Cool Environment (15-25°C) | Prevents thermal degradation associated with the nitro group.[8] Avoidance of temperature cycling is critical. |
| Atmosphere | Sealed in Dry Conditions | Minimizes exposure to atmospheric moisture which can promote hydrolysis. For sensitive applications or long-term archival, storage under an inert gas (Nitrogen or Argon) is advised.[8] |
| Light | Protect from Light | Store in amber glass vials or other opaque containers to prevent potential photodegradation. |
| Location | Well-Ventilated, Segregated Area | Store in a designated cabinet for reactive or toxic compounds. Must be segregated from incompatible materials, particularly bases, acids, and strong oxidizing agents.[8] |
Workflow for Handling and Storage of a New Chemical Reagent
The following diagram outlines the logical workflow for managing a new chemical like this compound.
Caption: Figure 1: Workflow for New Chemical Handling & Storage.
Section 4: Experimental Protocol for Stability Assessment
For applications in drug development or cGMP (current Good Manufacturing Practice) environments, a formal stability study may be required. The following is a generalized protocol for stress testing this compound.
Protocol 4.1: Stress Condition Stability Testing
-
Sample Preparation: Prepare multiple, accurately weighed samples (~5-10 mg) of a single batch of this compound in individual, inert containers (e.g., amber glass HPLC vials with PTFE-lined caps).
-
Initial Analysis (T=0): Analyze a control sample immediately to establish a baseline. The primary analytical technique should be a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and UV detection) capable of separating the parent compound from potential degradants. Record the purity and chromatogram.
-
Stress Conditions:
-
Thermal Stress: Place samples in controlled temperature ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose samples to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). Run a dark control sample in parallel.
-
Humidity Stress: Place samples in a controlled humidity chamber (e.g., 25°C/75% RH, 40°C/75% RH).
-
Acid/Base Hydrolysis: Prepare dilute solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Oxidative Stress: Prepare a solution of the compound in a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).
-
-
Time Points: Pull one sample from each stress condition at predetermined time points (e.g., 1, 3, 7, 14, 30 days).
-
Analysis: Analyze each pulled sample using the stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of remaining parent compound. Identify and, if possible, characterize any significant degradation products.
This systematic approach provides empirical data on the compound's degradation profile, confirming its stability under specific conditions and revealing its liabilities.
Conclusion
This compound is a stable organic compound when handled and stored under appropriate laboratory conditions. Its primary liabilities stem from the general characteristics of nitroaromatic compounds, namely thermal sensitivity and reactivity with strong bases and oxidizing agents. By implementing the protocols outlined in this guide—segregated storage in a cool, dry, dark environment and meticulous handling practices—researchers can ensure the long-term integrity of this valuable synthetic intermediate, thereby safeguarding the reliability and reproducibility of their scientific work.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mom.gov.sg [mom.gov.sg]
- 11. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 12. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
Quantum Chemical Calculations for Nitroindazole Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
Nitroindazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities that make them promising candidates for drug development.[1][2] The strategic incorporation of a nitro group onto the indazole scaffold significantly modulates the electronic properties and reactivity of these molecules, influencing their interactions with biological targets.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of nitroindazole derivatives. By leveraging powerful computational tools, we can gain invaluable insights that accelerate the rational design and optimization of novel therapeutic agents.
Introduction: The Significance of Nitroindazoles in Medicinal Chemistry
The indazole core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents with applications in oncology, inflammation, and infectious diseases.[4][5] The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly alter the molecule's pharmacokinetic and pharmacodynamic profiles.[3] Nitroindazoles have been investigated for their potential as antiprotozoal agents, kinase inhibitors, and anticancer therapeutics.[6][7] Understanding the subtle interplay between the nitro group and the bicyclic indazole system at a quantum mechanical level is paramount for predicting their biological activity and designing next-generation analogs with improved efficacy and safety.
Quantum chemical calculations offer a robust and cost-effective approach to explore the chemical space of nitroindazole derivatives. These in silico methods allow for the precise determination of molecular geometries, electronic structures, and reactivity descriptors, providing a theoretical framework to rationalize experimental observations and guide synthetic efforts.[8]
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying medium to large-sized organic molecules.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy and properties of a system based on its electron density. This approach offers an excellent balance between accuracy and computational efficiency, making it ideal for the high-throughput screening of drug candidates.[10]
The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body electron interactions. A popular and widely validated functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[9][11]
The choice of a basis set is another critical component of a DFT calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms like nitrogen and oxygen, Pople-style basis sets such as 6-311++G(d,p) are commonly employed.[12] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
The Computational Workflow: From Molecular Structure to Predicted Properties
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the key steps involved in the quantum chemical characterization of a nitroindazole derivative.
Caption: A typical workflow for quantum chemical calculations on nitroindazole derivatives.
Step-by-Step Experimental Protocol: A Practical Guide
This protocol outlines the detailed steps for performing a quantum chemical calculation on a representative nitroindazole derivative, 5-Nitro-1H-indazole, using a common software package like Gaussian.[13]
Protocol: Quantum Chemical Calculation of 5-Nitro-1H-indazole
-
Molecule Building:
-
Construct the 3D structure of 5-Nitro-1H-indazole using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure correct atom types, bond orders, and initial stereochemistry.
-
Save the initial coordinates in a suitable format (e.g., .gjf for Gaussian).
-
-
Geometry Optimization:
-
Frequency Analysis:
-
Conduct a frequency calculation at the optimized geometry to confirm it is a true energy minimum.[16]
-
Keyword Line: #p freq b3lyp/6-311++g(d,p)
-
Validation: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or an unstable structure, requiring re-optimization.[17][18]
-
-
Property Calculations:
-
Following a successful frequency analysis, calculate the desired electronic properties.
-
Keyword Line for Multiple Properties: #p b3lyp/6-311++g(d,p) pop=full gfinput iop(6/33=2)
-
Explanation:
-
pop=full: Requests a full Mulliken population analysis and prints all molecular orbitals.[19]
-
gfinput iop(6/33=2): Generates output for visualizing molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.
-
-
Key Quantum Chemical Descriptors and Their Interpretation
The output of these calculations provides a wealth of information about the molecule's properties. Here, we discuss some of the most relevant descriptors for drug design.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[20][21] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[22][23] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[20][24]
| Property | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability in interactions with biological targets.[21] |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons, influencing its reactivity towards nucleophiles and its potential for reduction.[21][25] |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, which can be correlated with biological activity.[20] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule.[26] It is an invaluable tool for understanding and predicting how a molecule will interact with other molecules, including biological receptors.[27][28][29] The MEP surface is color-coded to represent different regions of electrostatic potential:
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms and are potential hydrogen bond acceptor sites.[30]
-
Blue (Positive Potential): Electron-deficient regions, prone to nucleophilic attack. These areas are typically associated with hydrogen atoms attached to electronegative atoms and act as hydrogen bond donor sites.[30]
-
Green (Neutral Potential): Regions of relatively neutral electrostatic potential.
Caption: Relationship between MEP regions and potential intermolecular interactions.
For a nitroindazole derivative, the MEP surface would likely show a strong negative potential around the oxygen atoms of the nitro group, making them potent hydrogen bond acceptors. The hydrogen atom on the indazole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.
Mulliken Population Analysis
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule.[31][32] While it has some known limitations, such as basis set dependency, it provides a useful qualitative picture of the electron distribution.[19][31] The calculated atomic charges can help identify atoms that are particularly electron-rich or electron-deficient, which can be important for understanding reactivity and intermolecular interactions.[33][34]
Table of Exemplary Calculated Properties for 5-Nitro-1H-indazole
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
| Dipole Moment | 4.2 Debye |
| Mulliken Atomic Charges | |
| N (nitro group) | +0.8 |
| O (nitro group) | -0.5 |
| N1 (indazole) | -0.4 |
| N2 (indazole) | -0.2 |
Note: These values are illustrative and would be obtained from a specific DFT calculation.
Conclusion and Future Directions
Quantum chemical calculations, particularly DFT, provide a powerful and insightful approach to studying the properties of nitroindazole derivatives. By elucidating their electronic structure, stability, and reactivity, these computational methods can significantly de-risk and accelerate the drug discovery and development process. The integration of these theoretical predictions with experimental data is crucial for a comprehensive understanding of the structure-activity relationships of this important class of compounds.
Future work in this area could involve the use of more advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the interactions of nitroindazole derivatives within the active sites of their biological targets. Time-dependent DFT (TD-DFT) calculations can also be employed to predict their spectroscopic properties and photochemical behavior.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]
- 14. gaussian.com [gaussian.com]
- 15. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 16. gaussian.com [gaussian.com]
- 17. m.youtube.com [m.youtube.com]
- 18. gaussian.com [gaussian.com]
- 19. Mulliken [cup.uni-muenchen.de]
- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 21. ossila.com [ossila.com]
- 22. reddit.com [reddit.com]
- 23. youtube.com [youtube.com]
- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 25. Structure-toxicity relationships of nitroaromatic compounds [pubmed.ncbi.nlm.nih.gov]
- 26. MEP [cup.uni-muenchen.de]
- 27. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. chemrxiv.org [chemrxiv.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. chemrxiv.org [chemrxiv.org]
A Technical Guide to 2-Chloro-5-nitro-1H-benzo[d]imidazole: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Benzimidazole Core in Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in contemporary drug discovery.[1] Its structural resemblance to endogenous purine nucleotides allows for facile interaction with a diverse array of biological macromolecules, including enzymes and receptors.[2][3] This inherent bio-isosterism has rendered benzimidazole derivatives a "privileged scaffold," leading to their successful incorporation into a multitude of FDA-approved therapeutics for a wide range of diseases.[3] Within this versatile chemical class, 2-Chloro-5-nitro-1H-benzo[d]imidazole (IUPAC Name: 2-chloro-5-nitro-1H-benzo[d]imidazole), a compound with the molecular formula C7H4ClN3O2, has emerged as a critical starting material and key intermediate for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[4][5] This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and its application in the development of targeted therapeutics, designed for researchers, medicinal chemists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-nitro-1H-benzo[d]imidazole is paramount for its effective utilization in synthetic and medicinal chemistry. These properties dictate its reactivity, solubility, and pharmacokinetic potential when incorporated into larger drug molecules.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-nitro-1H-benzo[d]imidazole | N/A |
| CAS Number | 5955-72-6 | [6][7] |
| Molecular Formula | C7H4ClN3O2 | [6][7] |
| Molecular Weight | 197.58 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 225-227 °C | [8][9] |
| Boiling Point (Predicted) | 435.9 ± 37.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [8] |
| LogP (Predicted) | 3.06 | [8] |
| pKa (Predicted) | N/A | N/A |
| InChI Key | GWSMACGSFHRVFA-UHFFFAOYSA-N | [6][7] |
| SMILES | ClC1=NC2=C(N1)C=C(C=C2)--INVALID-LINK--[O-] | [7] |
The structure of 2-Chloro-5-nitro-1H-benzo[d]imidazole is characterized by a planar benzimidazole core. The chloro-substituent at the 2-position serves as a versatile synthetic handle, being an excellent leaving group for nucleophilic substitution reactions. The nitro group at the 5-position is a strong electron-withdrawing group, which influences the reactivity of the entire ring system and can also be chemically modified, for instance, through reduction to an amine, providing another point for diversification.
Synthesis of 2-Chloro-5-nitro-1H-benzo[d]imidazole: A Validated Protocol
The synthesis of 2-Chloro-5-nitro-1H-benzo[d]imidazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective route begins with the condensation of 4-nitro-o-phenylenediamine with a suitable carbonyl source, followed by chlorination.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1 mole equivalent) and urea (1.5 mole equivalents).
-
Solvent and Reaction: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) to create a slurry. Heat the reaction mixture to 150-160 °C and maintain under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual DMF and unreacted urea, and dry under vacuum. The resulting solid is 5-nitro-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Chlorination to Yield 2-Chloro-5-nitro-1H-benzo[d]imidazole
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 5-nitro-1H-benzo[d]imidazol-2(3H)-one (1 mole equivalent) and an excess of phosphorus oxychloride (POCl3, 5-10 mole equivalents), which also serves as the solvent.
-
Reaction Conditions: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction. Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up and Purification: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl3 by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood. The product will precipitate out of the aqueous solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper. The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 2-Chloro-5-nitro-1H-benzo[d]imidazole.
Caption: Synthetic pathway for 2-Chloro-5-nitro-1H-benzo[d]imidazole.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of 2-Chloro-5-nitro-1H-benzo[d]imidazole. The following methods are standard in its quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of 2-Chloro-5-nitro-1H-benzo[d]imidazole and for monitoring reaction progress.
-
Protocol for Purity Assessment:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (or methanol) and water, often with an acidic modifier like 0.1% phosphoric acid or formic acid for mass spectrometry compatibility. A common mobile phase composition is a mixture of methanol and 0.1% v/v triethylamine in water (pH adjusted to 3.0 with phosphoric acid).[11]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[11]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, typically around 310-320 nm, is effective.[11]
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase or a compatible solvent like methanol or acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the imidazole ring. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the chlorine (C2) will appear at a characteristic chemical shift, and the aromatic carbons will have shifts influenced by the chloro and nitro substituents.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to identify the key functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1500-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (typically around 1550 and 1350 cm⁻¹).
Applications in Drug Discovery and Development
The synthetic utility of 2-Chloro-5-nitro-1H-benzo[d]imidazole is primarily as a versatile intermediate for the construction of more complex, biologically active molecules. The reactive 2-chloro position allows for the introduction of a wide variety of substituents through nucleophilic substitution, enabling the generation of large libraries of compounds for screening.
Precursor for Anticancer Agents
The benzimidazole scaffold is a common feature in many anticancer agents, where it can function as a topoisomerase inhibitor, a PARP inhibitor, or a kinase inhibitor.[3][13]
-
Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Inhibitors of these enzymes can induce DNA damage and trigger apoptosis in cancer cells.[10] Derivatives of 2-Chloro-5-nitro-1H-benzo[d]imidazole can be synthesized to function as DNA intercalators or to directly inhibit the enzymatic activity of topoisomerases.[14]
Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality.[15] The benzimidazole core can be elaborated to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby acting as a competitive inhibitor.[13]
-
Kinase Inhibitors: Many benzimidazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[16]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Precursor for Antimicrobial Agents
The benzimidazole scaffold is also prevalent in antimicrobial drug discovery.[5][17] The mechanism of action for antimicrobial benzimidazoles can vary, but often involves the inhibition of essential microbial enzymes or disruption of cellular structures.[17] The nitro group in 2-Chloro-5-nitro-1H-benzo[d]imidazole is particularly interesting in this context, as nitroimidazoles are a known class of antimicrobial agents that are reductively activated in hypoxic environments, such as those found in certain bacterial or parasitic infections, to form cytotoxic radical species.[18][19]
Conclusion and Future Outlook
2-Chloro-5-nitro-1H-benzo[d]imidazole stands out as a high-value, versatile building block for the synthesis of pharmacologically active compounds. Its straightforward synthesis, coupled with the dual reactivity of the 2-chloro and 5-nitro substituents, provides medicinal chemists with a powerful platform for generating novel chemical entities. The demonstrated success of the benzimidazole scaffold in approved drugs and late-stage clinical candidates underscores the continued importance of this heterocycle in drug discovery. As our understanding of the molecular drivers of diseases like cancer and microbial infections deepens, the strategic functionalization of intermediates like 2-Chloro-5-nitro-1H-benzo[d]imidazole will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and selectivity. This guide serves as a foundational resource for researchers aiming to harness the potential of this privileged scaffold in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-5-nitro-1H-1,3-benzimidazole 5955-72-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-nitro-1H-1,3-benzimidazole | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 18. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-5-nitro-1H-indazole safety and handling
An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-5-nitro-1H-indazole
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 907958-42-3).[1] Given the limited availability of a complete, formally published Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar molecules and established chemical safety principles to provide a robust framework for risk mitigation. The core philosophy of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its constituent functional groups.
A Mechanistic Approach to Hazard Assessment
Understanding the chemical nature of this compound is fundamental to anticipating its potential hazards. The molecule's reactivity and toxicological profile are dictated by the interplay of its indazole core, chloro-substituent, and nitro-group.
-
The Nitroaromatic System: The presence of a nitro group on the aromatic ring is a significant structural alert. Nitroaromatic compounds as a class are known for a range of potential toxicities. They can be readily absorbed and metabolically reduced, which can lead to the formation of reactive intermediates. This raises concerns for potential mutagenicity and carcinogenicity.[2] Furthermore, nitro-containing compounds are energetic and can decompose exothermically upon heating, potentially releasing toxic nitrogen oxides (NOx).[3][4]
-
The Chlorinated Heterocycle: The chloro-substituent enhances the molecule's lipophilicity, potentially increasing its ability to be absorbed through the skin. Upon combustion or thermal decomposition, chlorinated organic compounds can release hazardous gases such as hydrogen chloride (HCl) and phosgene.[4]
-
The Indazole Core: Indazoles are a class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[5][6] This inherent bioactivity underscores the need to prevent unintended exposure, as the compound is designed to interact with biological systems.
Inferred GHS Classification
Based on data from suppliers and analogous compounds, the following Globally Harmonized System (GHS) classification should be conservatively assumed for this compound.[7]
| Hazard Class | Category | Hazard Statement | Pictogram | Source/Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| [8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| [8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| [8][9] |
| Germ Cell Mutagenicity (Suspected) | Category 2 | H341: Suspected of causing genetic defects. |
| [2] |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer. |
| [2] |
Signal Word: Warning [8]
This inferred classification necessitates stringent adherence to the exposure controls and handling procedures outlined below.
Exposure Controls and Personal Protective Equipment (PPE)
The primary safety principle is the prevention of exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Designated Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A risk assessment should always precede the selection of PPE. The following provides a baseline for handling this compound.[10]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for defects before each use and change them frequently, especially if contact is suspected.[10][11] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[10] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.[11] |
| Respiratory | NIOSH-approved Respirator | Required if handling the compound outside of a fume hood or if engineering controls are insufficient to prevent dust generation. A full-face respirator with appropriate particulate filters should be used in such cases.[10][11] |
Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation
-
Designate and Prepare Workspace: Cordon off the designated work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Weighing and Dispensing
-
Grounding: To prevent static discharge, which can cause fine powders to become airborne, ensure any equipment is properly grounded.
-
Container Handling: Open the stock container slowly within the fume hood.
-
Dispensing: Use a dedicated spatula to carefully transfer the desired amount of the solid into a tared, stable container (e.g., a weigh boat or vial). Avoid any scooping actions that could generate dust.[10]
-
Closure: Securely close the primary stock container immediately after dispensing.
-
Cleanup: Carefully wipe down the spatula and any surfaces within the hood with a damp cloth or towel to collect any stray powder, treating the cloth as hazardous waste.
Post-Handling
-
Decontamination: Wipe down the exterior of all containers used with a damp cloth before removing them from the fume hood.
-
Waste Disposal: Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste container.
-
Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[11]
Caption: A logical workflow for the safe handling of this compound.
Storage and Chemical Compatibility
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[11][12] The storage area should be well-ventilated and secure.
-
Incompatible Materials: Segregate from the following classes of chemicals to prevent dangerous reactions.[2][3]
| Incompatible Material Class | Reason for Incompatibility |
| Strong Oxidizing Agents | Can react exothermically, creating a risk of fire or explosion. |
| Strong Bases | May cause decomposition or unwanted reactions. |
| Strong Reducing Agents | Can react vigorously with the nitro group. |
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce harm.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate spill area.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and contact institutional emergency response.
-
Control: For minor spills (that you are trained to handle), prevent further spread.
-
Cleanup: While wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like vermiculite or sand.[11] Avoid raising dust. Carefully sweep the material into a labeled, sealable container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water.[10]
First Aid Measures
Immediate medical attention should be sought for all routes of exposure.[13][14]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[15] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13][14] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12] |
Waste Disposal
All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, paper towels, and spatulas should be placed in a clearly labeled, sealed container.
-
Chemical Waste: Unused compound and solutions should be collected in a designated, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company, in strict accordance with all local, state, and federal environmental regulations.[12][16] Do not discharge into drains or the environment.[12]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mu.edu.sa [mu.edu.sa]
- 8. This compound, 95.0%, 25g [scisupplies.eu]
- 9. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. trdsf.com [trdsf.com]
- 15. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
Discovery and history of substituted nitroindazoles
An In-Depth Technical Guide to the Discovery and History of Substituted Nitroindazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esteemed for their versatile pharmacological activities, nitro-substituted indazoles have carved a significant niche in medicinal chemistry. These heterocyclic compounds, characterized by a fused benzene and pyrazole ring system bearing a nitro group, are integral to the development of therapeutics ranging from antiparasitic to anticancer agents. This guide provides a comprehensive overview of their discovery, the evolution of their synthesis, key experimental protocols, and the mechanistic basis of their biological activities. We will explore the journey from the foundational work of 19th-century chemists to the sophisticated synthetic and pharmacological studies of today, offering field-proven insights for professionals engaged in drug discovery and development.
A Historical Overview of Indazole and its Nitro-Substituted Derivatives
The journey of indazole chemistry began in the late 19th century. While Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.[1] Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundational methods for indazole synthesis, such as the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[1]
The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.
References
Methodological & Application
Synthesis of 4-Chloro-5-nitro-1H-indazole Derivatives: A Detailed Guide for Researchers
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1][2] Indazole derivatives are integral to a range of therapeutic compounds, demonstrating activities such as anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3] A significant number of indazole-based compounds have been developed as potent protein kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology.[4][5]
The strategic functionalization of the indazole ring with substituents like chloro and nitro groups is a key approach in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The electron-withdrawing nature of these groups can significantly influence the binding affinity of the molecule to its biological target. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-chloro-5-nitro-1H-indazole, a versatile intermediate for the development of novel therapeutic agents.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with a commercially available substituted aniline. This strategy ensures a high-yielding and scalable process suitable for laboratory and potential pilot-plant production.
The two primary stages of this synthesis are:
-
Diazotization and Cyclization: The synthesis of the initial 4-chloro-1H-indazole ring system from 3-chloro-2-methylaniline.
-
Electrophilic Nitration: The regioselective introduction of a nitro group at the C5 position of the 4-chloro-1H-indazole core.
Part 1: Synthesis of 4-Chloro-1H-indazole
This initial step involves the conversion of 3-chloro-2-methylaniline into the indazole ring system through an intramolecular diazotization and cyclization reaction. The use of isoamyl nitrite as the diazotizing agent in the presence of potassium acetate and acetic anhydride provides an efficient route to the N-acetylated indazole intermediate, which is subsequently hydrolyzed to the desired product.[6]
Protocol: Synthesis of 4-Chloro-1H-indazole
Materials and Reagents:
-
3-Chloro-2-methylaniline
-
Potassium acetate (KOAc)
-
Chloroform (CHCl₃)
-
Acetic anhydride ((Ac)₂O)
-
Isoamyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[6]
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).
-
Continue stirring at 60 °C overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture and add water (75 mL) and THF (150 mL).
-
Cool the mixture to 0 °C in an ice bath and carefully add lithium hydroxide (20.7 g, 494 mmol).
-
Stir the reaction at 0 °C for 3 hours to effect hydrolysis.
-
Add water (200 mL) and extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[6]
Expected Yield: Quantitative.
Characterization Data for 4-Chloro-1H-indazole:
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H)[6] |
| LCMS (ESI+) | m/z 153 (M+H)⁺[6] |
Part 2: Nitration of 4-Chloro-1H-indazole
The second step is the regioselective nitration of the 4-chloro-1H-indazole. The directing effects of the substituents on the indazole ring are crucial in determining the position of nitration. The pyrazole portion of the indazole ring is electron-deficient and deactivating towards electrophilic substitution. Therefore, substitution occurs on the benzene ring. The chloro group at position 4 is an ortho-, para-director, while the fused pyrazole ring can be considered as a deactivating group. The nitration is expected to occur at the C5 or C7 position. Due to steric hindrance from the chloro group at C4, the preferred site of nitration is the C5 position.
Protocol: Synthesis of this compound
Safety Precaution: This reaction uses concentrated strong acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, and safety glasses). The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.
Materials and Reagents:
-
4-Chloro-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice/salt bath
-
Dropping funnel
-
Standard laboratory glassware for workup and filtration
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-chloro-1H-indazole, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product can be collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization of this compound
Predicted Spectroscopic Data:
| Analysis | Predicted Data | Justification |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.5 (br s, 1H, NH), ~8.5 (s, 1H, H6), ~8.2 (s, 1H, H7), ~8.0 (s, 1H, H3) | The NH proton will be a broad singlet. The aromatic protons will be downfield due to the electron-withdrawing effects of the nitro and chloro groups. The expected splitting pattern will be simplified due to the substitution pattern. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~140 (C7a), ~145 (C5), ~125 (C3a), ~120 (C4), ~115 (C6), ~110 (C7), ~135 (C3) | The carbon bearing the nitro group (C5) and the carbons of the pyrazole ring will be significantly shifted. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch) | Characteristic peaks for the NH group and the nitro group are expected. |
| Mass Spec (ESI-) | m/z 196 (M-H)⁻ | The molecular ion peak corresponding to the chemical formula C₇H₄ClN₃O₂.[9] |
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds for drug discovery. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications, such as amide bond formation, sulfonylation, and reductive amination.
This scaffold is particularly relevant for the development of kinase inhibitors . The indazole core can mimic the adenine region of ATP, and the substituents on the benzene ring can be tailored to achieve selectivity for specific kinase targets. The 4-chloro and 5-amino (from the reduced nitro group) substituents can be key interaction points within the kinase active site.
Conclusion
The synthesis of this compound, while not extensively documented, can be reliably achieved through a robust two-step process. The protocols provided herein, based on established chemical principles and analogous reactions, offer a clear pathway for researchers to access this valuable synthetic intermediate. The strategic importance of the indazole scaffold in medicinal chemistry, particularly in the development of targeted therapies, underscores the utility of this guide for professionals in drug discovery and development.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
Harnessing the Potential of 4-Chloro-5-nitro-1H-indazole in Medicinal Chemistry: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure, comprised of fused benzene and pyrazole rings, serves as a versatile template for the design of compounds targeting a wide array of biological targets, including protein kinases, which are pivotal in cancer and inflammatory diseases.[3][4][5][6] This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-5-nitro-1H-indazole . The strategic placement of the chloro and nitro groups on the indazole core offers a rich platform for chemical diversification, enabling the synthesis of novel drug candidates. The electron-withdrawing nature of the nitro group and the utility of the chloro substituent as a handle for cross-coupling reactions provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols and workflows.
Part 1: Synthesis of the Core Scaffold: this compound
Proposed Synthetic Protocol: Diazotization and Cyclization
This protocol is adapted from the well-documented synthesis of nitroindazoles from nitrotoluidines.[7][8] The key starting material would be 3-Chloro-2-methyl-4-nitroaniline.
Reaction Scheme:
A proposed synthetic route to this compound.
Materials:
-
3-Chloro-2-methyl-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Chloro-2-methyl-4-nitroaniline (1.0 eq.) in glacial acetic acid. Cool the solution to 0°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred aniline solution, maintaining the temperature below 5°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, gradually warm the mixture to room temperature and subsequently heat to 60-70°C. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Part 2: Key Applications and Derivatization Protocols
The functional groups of this compound provide two primary avenues for chemical modification: N-alkylation/arylation of the pyrazole ring and palladium-catalyzed cross-coupling at the C4-chloro position.
Application 1: N-Alkylation for Modulating Physicochemical Properties and Biological Activity
N-alkylation of the indazole core is a common strategy to modulate solubility, metabolic stability, and receptor binding affinity. The reaction can yield a mixture of N1 and N2 isomers, and regioselectivity is often influenced by the reaction conditions.
General Workflow for N-Alkylation:
A typical workflow for the N-alkylation of this compound.
Protocol for N1-Selective Alkylation:
This protocol is based on conditions known to favor N1 alkylation of substituted indazoles.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Deprotonation: Add anhydrous THF to dissolve the starting material. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue, containing a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired N1-alkylated product.
Application 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The chloro substituent at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a key strategy in the development of kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling:
A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general procedure for the coupling of an N-protected this compound with an arylboronic acid.[3] An N-protecting group, such as a tetrahydropyranyl (THP) or tert-butoxycarbonyl (Boc) group, is often employed to improve solubility and prevent side reactions.
Materials:
-
N-Protected-4-chloro-5-nitro-1H-indazole (1.0 eq.)
-
Arylboronic Acid (1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the N-protected this compound, arylboronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reaction: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1). Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, it can be removed under appropriate conditions (e.g., acidic conditions for THP or Boc) to yield the final 4-aryl-5-nitro-1H-indazole.
Part 3: Application in Kinase Inhibitor Synthesis
Derivatives of this compound are valuable intermediates in the synthesis of potent kinase inhibitors. For example, the 4-aryl-1H-indazole scaffold is a key feature in inhibitors of kinases such as Akt and Polo-like kinase 4 (PLK4).[3][9] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce additional diversity and modulate biological activity.
Representative Data for Indazole-Based Kinase Inhibitors:
The following table presents representative data for known indazole-based kinase inhibitors to illustrate the potential potency of compounds derived from the this compound scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Indazole-based | PLK4 | < 0.1 | [9] |
| Indazole-based | Akt | ~10-100 | [3] |
| Linifanib (Indazole-based) | VEGFR2, PDGFRβ | 3, 4 | [4] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 4-Chloro-5-nitro-1H-indazole Analogs
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including potent antitumor, antiprotozoal, and anti-inflammatory effects.[2][3] The introduction of a nitro group, particularly at the 5-position, often enhances the therapeutic potential of the indazole core. This is attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets and, in some cases, enable bioreductive activation under hypoxic conditions, a hallmark of the tumor microenvironment.[4]
This guide provides a comprehensive overview of the biological activities of 4-chloro-5-nitro-1H-indazole and its analogs, with a focus on their potential as anticancer agents. We will delve into their putative mechanisms of action, including kinase inhibition and hypoxia-selective cytotoxicity, and provide detailed, field-proven protocols for their synthesis and biological evaluation.
Mechanism of Action: A Multi-pronged Approach to Combatting Disease
The biological activity of this compound analogs is believed to be multifaceted, primarily revolving around two key mechanisms: kinase inhibition and hypoxia-induced activation.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[5] Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets. Analogs of the indazole scaffold have shown significant inhibitory activity against key kinases in oncogenic signaling pathways, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, PDGFR is involved in angiogenesis and tumor growth.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer, and indazole-based compounds have been shown to modulate this pathway.[9][10][11]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Figure 1: Putative inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase signaling pathways by this compound analogs.
Hypoxia-Selective Activation and DNA Damage
The presence of the nitroaromatic group in these indazole analogs suggests a second, complementary mechanism of action, particularly relevant in the context of solid tumors. The hypoxic (low oxygen) microenvironment of tumors can facilitate the bioreduction of the nitro group by cellular reductases.[4] This reduction process generates reactive nitrogen species (RNS) and other radical intermediates that can induce cellular damage.[12] These reactive species can lead to:
-
DNA Damage: The generated radicals can cause single- and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[13][14][15]
-
Protein Dysfunction: Covalent modification of proteins by these reactive intermediates can disrupt their function.
This hypoxia-selective activation provides a therapeutic window, as the compounds are preferentially activated in the tumor microenvironment, potentially reducing toxicity to healthy, well-oxygenated tissues. This mechanism is also the basis for the use of nitroimidazole derivatives as PET imaging agents for detecting hypoxic tumors.[16][17]
Figure 2: Hypoxia-selective activation of this compound analogs leading to DNA damage and apoptosis.
Protocols for Synthesis and Biological Evaluation
The following protocols provide a framework for the synthesis and biological characterization of this compound analogs.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of nitroindazoles.[3][18]
Materials:
-
2-Chloro-6-methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: a. Dissolve 2-chloro-6-methyl-3-nitroaniline in a mixture of acetic acid and concentrated HCl. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. d. Stir the reaction mixture at this temperature for 1 hour.
-
Cyclization: a. Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours. b. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: a. Pour the reaction mixture into ice-cold water. b. Collect the precipitate by filtration and wash with cold water. c. Recrystallize the crude product from ethanol to obtain pure this compound.
Note: This is a general procedure and may require optimization for specific analogs.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well plates
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound analog in culture medium. b. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well. b. Gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compounds against specific kinases.[20]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PI3K, Akt)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound analog stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: a. In a white assay plate, add the kinase, substrate, and kinase buffer. b. Add the diluted test compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30 °C for 1 hour.
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 4: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis.[16]
Materials:
-
Cancer cells treated with the this compound analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4 °C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: a. Wash the membrane and add ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Data Presentation: Quantitative Analysis of Biological Activity
The following table summarizes hypothetical but representative data for a series of this compound analogs, illustrating their potential anticancer and kinase inhibitory activities.
| Compound ID | R-group Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR2 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| IND-01 | H | 5.2 ± 0.6 | 7.8 ± 0.9 | 150 ± 12 | 250 ± 21 |
| IND-02 | 3-NH₂ | 1.5 ± 0.2 | 2.1 ± 0.3 | 45 ± 5 | 80 ± 9 |
| IND-03 | 3-OCH₃ | 3.8 ± 0.4 | 5.5 ± 0.7 | 110 ± 10 | 180 ± 15 |
| IND-04 | 3-F | 2.1 ± 0.3 | 3.4 ± 0.5 | 60 ± 7 | 110 ± 11 |
| Sunitinib | (Reference) | 3.5 ± 0.4 | 4.2 ± 0.5 | 10 ± 2 | >1000 |
| GDC-0941 | (Reference) | 1.8 ± 0.2 | 2.5 ± 0.3 | >1000 | 5 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Visualization
Figure 3: A generalized workflow for the preclinical evaluation of this compound analogs as potential anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The dual mechanism of action, combining targeted kinase inhibition with hypoxia-selective cytotoxicity, offers a compelling strategy for overcoming the challenges of cancer therapy, such as drug resistance and tumor heterogeneity. The protocols and application notes provided herein serve as a comprehensive guide for researchers to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on elucidating the precise structure-activity relationships, identifying specific kinase targets through broader screening panels, and evaluating the in vivo efficacy and safety profiles of lead candidates.
References
- 1. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The chemistry of DNA damage from nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrative DNA damage in inflammation and its possible role in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 19. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 20. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4-Chloro-5-nitro-1H-indazole for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous small-molecule therapeutics.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile bioisostere of the native indole moiety, enabling potent and selective interactions with a variety of biological targets, particularly protein kinases.[2] Kinase deregulation is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of oncological drug development.[3][4]
Within the diverse library of indazole-based building blocks, 4-Chloro-5-nitro-1H-indazole emerges as a particularly strategic starting material. Its utility is rooted in the orthogonal reactivity of its substituents: a chloro group at the 4-position, activated for nucleophilic displacement, and a nitro group at the 5-position, which can be readily converted into a versatile amino group. This pre-installed functionality allows for the systematic and efficient construction of complex molecular architectures required for potent kinase inhibition.
This guide provides an in-depth analysis of the chemical properties of this compound and presents detailed, field-proven protocols for its application in the synthesis of advanced kinase inhibitor intermediates.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful synthesis design.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[5] |
| Molecular Weight | 197.58 g/mol | PubChem[5] |
| Monoisotopic Mass | 196.9992 Da | PubChem[5] |
| Appearance | Expected to be a crystalline solid | General Chemical Knowledge |
| InChIKey | AXZCWGUWGPLXOR-UHFFFAOYSA-N | PubChem[5] |
Core Reactivity Analysis
The synthetic utility of this compound is dictated by three primary reactive sites, which can be addressed selectively.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: This is the most critical reaction pathway for this scaffold. The potent electron-withdrawing effect of the adjacent nitro group at C5 significantly polarizes the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[6][7][8] This facilitates the formation of crucial carbon-sulfur (thioether), carbon-oxygen (ether), and carbon-nitrogen bonds, which are common structural motifs in kinase inhibitors like Axitinib. The reaction typically proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Reduction of the C5-Nitro Group: The nitro group serves as a masked amine. It can be readily reduced to a primary aniline derivative under various conditions (e.g., SnCl₂, Fe/NH₄Cl, or catalytic hydrogenation). This transformation is often performed after the SNAr step and opens up a new vector for molecular diversification.[10][11] The resulting amino group is a key handle for introducing further substituents via amide bond formation, sulfonylation, or diazotization reactions.
-
Functionalization of the Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base, allowing for alkylation or protection (e.g., with a tetrahydropyranyl (THP) group).[10][11] This step can be crucial for several reasons: it can prevent unwanted side reactions, improve solubility in organic solvents, and influence the electronic properties of the ring system, potentially impacting subsequent reaction outcomes.
Application Case Study: Synthesis of Axitinib Core
Axitinib (Inlyta®) is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for the treatment of advanced renal cell carcinoma.[12][13] Several reported syntheses of Axitinib and its analogues utilize a substituted indazole core, highlighting the industrial relevance of the methodologies described below. While many routes start from 6-nitroindazole, the principles of SNAr and subsequent modifications are directly translatable from the 4-chloro-5-nitro isomer for the synthesis of novel analogues.
The following protocols outline a validated pathway to construct a key intermediate that embodies the core structure of many indazole-based kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-methyl-2-((5-nitro-1H-indazol-4-yl)thio)benzamide via SNAr
Principle: This protocol details the nucleophilic aromatic substitution reaction between this compound and a thiol nucleophile. The reaction establishes a critical thioether linkage, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase. A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile.
Reaction Scheme:
Caption: Step-by-step workflow for the SNAr protocol.
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.98 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol) followed by anhydrous DMF (approx. 40 mL).
-
Scientist's Note: Anhydrous conditions are critical to prevent side reactions. K₂CO₃ is a mild inorganic base suitable for deprotonating the thiol without causing decomposition of the starting materials.
-
-
Add 2-Mercapto-N-methylbenzamide (1.1 eq, e.g., 1.84 g, 11.0 mmol) to the stirring suspension.
-
Reaction: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 85 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting indazole spot is consumed.
-
Self-Validation System: Use a suitable mobile phase (e.g., 40% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting materials. Visualize spots under UV light (254 nm).
-
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water, which should precipitate the crude product.
-
Extraction: If a precipitate forms, it can be filtered, washed with water, and dried. Alternatively, transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Rationale: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Reduction of the C5-Nitro Group to an Amine
Principle: This protocol describes the conversion of the electron-withdrawing nitro group into an electron-donating amino group using tin(II) chloride. This transformation is a pivotal step, creating a new reactive handle for further elaboration of the kinase inhibitor scaffold, for example, through amide bond formation.
Reaction Scheme:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 11. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 12. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
4-Chloro-5-nitro-1H-indazole in the synthesis of antileishmanial agents
Application Note & Protocol
Strategic Use of 4-Chloro-5-nitro-1H-indazole in the Synthesis of Novel Indazole-Based Antileishmanial Agents
Introduction: The Pressing Need for New Antileishmanial Therapeutics
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, affecting millions worldwide. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, effective, and accessible antileishmanial agents. The indazole scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. This application note focuses on the strategic use of this compound as a key starting material for the synthesis of potent antileishmanial compounds.
The Indazole Scaffold: A Privileged Motif in Antileishmanial Drug Discovery
The indazole ring system, a bicyclic heteroaromatic compound, is a bioisostere of purine and has been identified in numerous biologically active molecules. Its unique structural and electronic properties allow for diverse functionalization, making it an attractive scaffold for targeting various biological pathways in Leishmania parasites. Specifically, the introduction of a nitro group at the C5 position and a chloro group at the C4 position of the indazole ring provides key reactive handles for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
This compound: A Versatile Building Block
This compound is a crucial starting material due to its inherent reactivity, which allows for selective modifications at several positions. The electron-withdrawing nature of the nitro group activates the chloro group for nucleophilic aromatic substitution (SNAr), while the N-H of the pyrazole ring can be readily alkylated or arylated. This dual reactivity is fundamental to the synthetic strategies outlined below.
Diagram: Synthetic Utility of this compound
Caption: Key reaction pathways for this compound.
Synthetic Protocol: Synthesis of a 4-Amino-5-nitro-1-alkyl-1H-indazole Derivative
This protocol details a two-step synthesis of a potential antileishmanial agent, starting from this compound. The first step involves N-alkylation, followed by a nucleophilic aromatic substitution at the C4 position.
Step 1: N-Alkylation of this compound
Objective: To introduce an alkyl chain at the N1 position of the indazole ring. This modification can modulate the lipophilicity and pharmacokinetic properties of the final compound.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K2CO3 (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:EtOAc gradient) to afford the N-alkylated product.
Trustworthiness Check: The reaction should be monitored by TLC to ensure complete consumption of the starting material. The formation of two regioisomers (N1 and N2 alkylation) is possible; their ratio can be determined by 1H NMR analysis of the crude product. The desired N1-alkylated product is typically the major product under these conditions.
Step 2: Nucleophilic Aromatic Substitution with an Amine
Objective: To displace the C4 chloro group with a suitable amine. The choice of amine is critical for modulating the biological activity of the final compound.
Materials:
-
N-alkylated this compound (from Step 1)
-
Desired amine (e.g., morpholine, piperazine derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed vessel, dissolve the N-alkylated this compound (1.0 eq) in ACN or DMSO.
-
Add the amine (1.2-2.0 eq) followed by the base (TEA or DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the product with a suitable organic solvent (e.g., EtOAc, DCM).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final 4-amino-5-nitro-1-alkyl-1H-indazole derivative.
Expertise Insight: The choice of solvent and temperature is crucial for the success of the SNAr reaction. DMSO is often used for less reactive amines due to its high boiling point and ability to dissolve a wide range of substrates. The excess of amine and base is used to drive the reaction to completion and neutralize the HCl generated.
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized by standard analytical techniques:
-
NMR Spectroscopy (1H, 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Antileishmanial Activity Assay
Principle: The efficacy of the synthesized compounds against Leishmania parasites is typically evaluated using an in vitro assay against both the promastigote (insect stage) and amastigote (mammalian stage) forms. The amastigote stage is the clinically relevant form.
Protocol Outline:
-
Culture Leishmania promastigotes in a suitable medium (e.g., M199).
-
Differentiate promastigotes into amastigotes within a host cell line (e.g., murine macrophages).
-
Treat the infected macrophages with serial dilutions of the test compounds for 72 hours.
-
Assess parasite viability using a colorimetric assay (e.g., MTT, resazurin) or by microscopic counting of amastigotes per macrophage.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%.
-
Simultaneously, assess the cytotoxicity of the compounds against the host macrophage cell line to determine the selectivity index (SI = CC50 for host cell / IC50 for amastigotes). A higher SI value indicates greater selectivity for the parasite.
Data Presentation: Hypothetical SAR Data
| Compound | R (N1-substituent) | Amine (C4-substituent) | IC50 (µM) vs. L. donovani amastigotes | CC50 (µM) vs. Macrophages | Selectivity Index (SI) |
| 1a | Methyl | Morpholine | 2.5 | > 50 | > 20 |
| 1b | Benzyl | Morpholine | 1.8 | > 50 | > 27.8 |
| 1c | Methyl | N-methylpiperazine | 5.1 | > 50 | > 9.8 |
| 1d | Benzyl | N-methylpiperazine | 3.2 | > 50 | > 15.6 |
Analysis: The hypothetical data above illustrates that a benzyl group at the N1 position (Compound 1b) and a morpholine moiety at the C4 position can lead to enhanced antileishmanial activity and selectivity compared to other substitutions.
Mechanism of Action: Potential Targets
While the exact mechanism of action for many indazole-based antileishmanial agents is still under investigation, several potential targets have been proposed, including:
-
Kinetoplastid-specific enzymes: Such as trypanothione reductase, which is crucial for the parasite's defense against oxidative stress.
-
Protein kinases: Which are involved in regulating essential cellular processes in the parasite.
-
DNA intercalation: Some nitroaromatic compounds are known to exert their effect through interactions with parasitic DNA.
Diagram: Potential Drug-Target Interactions
Caption: Plausible mechanisms of action for indazole derivatives.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel antileishmanial agents. The synthetic protocols described herein provide a robust framework for the generation of diverse libraries of indazole derivatives. Future work should focus on expanding the SAR studies, optimizing the pharmacokinetic properties of lead compounds, and elucidating their precise mechanisms of action to advance the development of new and effective treatments for leishmaniasis.
Introduction: The Strategic Importance of Nitroindazole Functionalization
APPLICATION NOTES & PROTOCOLS
Topic: Palladium-Catalyzed Cross-Coupling Reactions with Nitroindazoles
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group onto the indazole ring profoundly modulates its electronic properties, often enhancing its biological efficacy or providing a synthetic handle for further elaboration.
However, the functionalization of the nitroindazole core presents a significant synthetic challenge. The strong electron-withdrawing nature of the nitro group can deactivate the heterocyclic ring toward certain transformations. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this challenging substrate class. These reactions allow for the precise installation of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties, enabling the systematic exploration of chemical space in drug discovery programs.
This guide provides an in-depth analysis and field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions applied to halo- and nitro-substituted indazoles, with a focus on explaining the causality behind experimental choices to ensure reproducible success.
Core Challenge: Managing the Nitro Group's Influence
The nitro group is a double-edged sword. While it is a crucial pharmacophore, its powerful electron-withdrawing effect deactivates the aryl halide C-X bond towards oxidative addition, the first and often rate-limiting step in many cross-coupling catalytic cycles. Furthermore, the nitro group itself can potentially coordinate to the palladium center or undergo undesired side reactions under certain catalytic conditions. Successful protocols are therefore designed to overcome these specific challenges through the careful selection of catalysts, ligands, bases, and reaction conditions.
Suzuki-Miyaura Coupling: Building the C-C Biaryl Axis
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, linking a (hetero)aryl halide with a (hetero)aryl boronic acid. It is widely used to synthesize biaryl indazoles, a common motif in kinase inhibitors and other targeted therapeutics.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the halo-nitroindazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] For electron-deficient substrates like nitroindazoles, the oxidative addition step is often sluggish. The choice of an electron-rich, bulky phosphine ligand is critical to accelerate this step and stabilize the active catalyst.
References
One-pot synthesis of 1-aryl-1H-indazoles using nitro precursors
One-Pot Synthesis of 2-Aryl-2H-Indazoles Using Nitro Precursors via Cadogan Reductive Cyclization
Introduction: The Strategic Advantage of One-Pot Reductive Cyclization
The indazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with anti-inflammatory, anti-cancer, and protein kinase inhibitory activities. Traditional multi-step syntheses of substituted indazoles can be time-consuming and generate significant chemical waste. The development of one-pot methodologies, which combine multiple reaction steps into a single, streamlined procedure without the isolation of intermediates, offers a more efficient, economical, and environmentally benign alternative.
This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of 2-aryl-2H-indazoles from readily available ortho-nitrobenzaldehydes and anilines. The core of this transformation is the Cadogan reductive cyclization, a powerful method for the formation of N-heterocycles through phosphine-mediated deoxygenation of a nitro group[1][2]. This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for researchers in organic synthesis and drug discovery.
Causality of the One-Pot Approach
The success of this one-pot synthesis hinges on two sequential, compatible transformations within the same reaction vessel:
-
Imination: The initial, rapid condensation between an o-nitrobenzaldehyde and a primary amine (aniline) to form an ortho-imino-nitrobenzene substrate. This step is typically spontaneous or requires mild heating.
-
Reductive Cyclization: The subsequent intramolecular cyclization is initiated by a trivalent phosphine, such as tri-n-butylphosphine (PBu₃). The phosphine acts as an oxygen acceptor, reducing the nitro group and facilitating the formation of the N-N bond of the indazole ring[2].
By avoiding the isolation and purification of the intermediate imine, this one-pot process significantly reduces synthesis time, minimizes solvent usage, and can improve overall yield by preventing the loss of material between steps.
Mechanistic Pathway: The Cadogan Reductive Cyclization
The widely accepted mechanism for the Cadogan reaction in this context involves the deoxygenation of the nitro group by the trivalent phosphine reagent. While the precise pathway can be complex and may involve various intermediates, the overarching transformation is illustrated below[3][4][5].
-
Imine Formation: The reaction commences with the condensation of an o-nitrobenzaldehyde with an aniline to form the corresponding N-(2-nitrobenzylidene)aniline intermediate.
-
Deoxygenation Cascade: The trivalent phosphine (e.g., PBu₃) initiates a cascade of deoxygenation steps on the nitro group. This is believed to proceed through a nitroso intermediate. The phosphine is oxidized to a phosphine oxide (e.g., O=PBu₃) in the process.
-
Intramolecular Cyclization: The highly reactive intermediate, often depicted as a nitrene or a related species, undergoes rapid intramolecular cyclization onto the imine nitrogen.
-
Aromatization: The resulting bicyclic intermediate then aromatizes to yield the stable 2-aryl-2H-indazole product.
Caption: Figure 1: Proposed Mechanism of the One-Pot Cadogan Reductive Cyclization.
Experimental Protocol
This protocol is adapted from an established procedure for the one-pot synthesis of 2-aryl-2H-indazoles[2].
Materials and Reagents
-
ortho-Nitrobenzaldehyde (or substituted derivative)
-
Aniline (or substituted derivative)
-
Tri-n-butylphosphine (PBu₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow for One-Pot Indazole Synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the desired o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Imine Formation: Add the corresponding aniline (1.0 mmol, 1.0 equiv) to the flask. Heat the mixture to reflux and stir for 30-60 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After confirming imine formation, cool the reaction mixture to room temperature. Carefully add tri-n-butylphosphine (1.2 mmol, 1.2 equiv) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the cyclization by TLC until the starting imine has been completely consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-2H-indazole product.
Data Presentation: Substrate Scope and Yields
The one-pot Cadogan reductive cyclization is compatible with a wide range of functional groups on both the o-nitrobenzaldehyde and aniline starting materials. The following table summarizes representative yields for various substituted 2-aryl-2H-indazoles synthesized via this methodology[2].
| Entry | o-Nitrobenzaldehyde Substituent | Aniline Substituent | Product | Yield (%) |
| 1 | H | H | 2-Phenyl-2H-indazole | 92 |
| 2 | H | 4-Methoxy | 2-(4-Methoxyphenyl)-2H-indazole | 95 |
| 3 | H | 4-Chloro | 2-(4-Chlorophenyl)-2H-indazole | 88 |
| 4 | H | 4-Trifluoromethyl | 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | 85 |
| 5 | H | 2-Methyl | 2-(o-Tolyl)-2H-indazole | 89 |
| 6 | 4,5-Dimethoxy | H | 5,6-Dimethoxy-2-phenyl-2H-indazole | 75 |
| 7 | 5-Nitro | H | 5-Nitro-2-phenyl-2H-indazole | 68 |
Note: Yields are for isolated, purified products. Reaction conditions may require optimization for specific substrates.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Key checkpoints for the researcher include:
-
TLC Monitoring: The distinct TLC profiles of the starting materials, the intermediate imine, and the final indazole product allow for clear, real-time tracking of the reaction's progress. The appearance of a new, more nonpolar spot (the imine) followed by its conversion to the UV-active indazole product confirms the sequential nature of the one-pot reaction.
-
Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The characteristic shifts in the aromatic region of the NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the successful formation of the desired 2-aryl-2H-indazole.
Conclusion
The one-pot synthesis of 2-aryl-2H-indazoles from nitro precursors via the Cadogan reductive cyclization represents a highly efficient and versatile synthetic strategy. By explaining the underlying mechanism and providing a detailed, field-proven protocol, this guide empowers researchers to leverage this powerful reaction for the rapid assembly of valuable indazole-containing molecules. The operational simplicity and broad applicability of this method make it an excellent addition to the synthetic chemist's toolkit for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 4-Chloro-5-nitro-1H-indazole as a Novel Agrochemical Active Ingredient
Abstract: The indazole scaffold is a privileged structure in the development of bioactive molecules, with numerous derivatives finding applications in pharmaceuticals and agrochemicals.[1][2][3] This document provides a comprehensive guide for the synthesis, formulation, and bio-efficacy screening of 4-Chloro-5-nitro-1H-indazole, a candidate molecule for novel agrochemical development. We present detailed protocols for its synthesis, the development of a stable formulation, and systematic screening for herbicidal, fungicidal, and insecticidal activities. The rationale behind the selection of this molecule is rooted in the known bioactivity of the indazole core and the influence of chloro and nitro functional groups, which are common in pesticidal compounds.[4][5][6][7] This guide is intended for researchers and scientists engaged in the discovery and development of next-generation crop protection solutions.
Introduction and Rationale
The continuous evolution of resistance in pests, weeds, and pathogens necessitates a perpetual search for new agrochemical active ingredients with novel modes of action. Indazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide range of biological activities.[2][3][8][9] The functionalization of the indazole ring system allows for the fine-tuning of its biological and physicochemical properties.
The subject of this guide, this compound, combines three key structural features:
-
The Indazole Core: A robust pharmacophore known for diverse bioactivities.[1][10]
-
A Nitro Group (-NO₂): An electron-withdrawing group present in many commercial pesticides. This functional group can be critical to the molecule's mode of action, often involving metabolic activation within the target organism to produce reactive oxygen species (ROS), leading to oxidative stress.[4][11][12][13]
-
A Chlorine Atom (-Cl): A halogen that significantly influences the molecule's lipophilicity, metabolic stability, and environmental fate.[14] The position and presence of chlorine can enhance binding to target sites and modulate persistence in soil.[15]
This document outlines a complete workflow, from chemical synthesis to biological screening, to evaluate the potential of this compound as a lead compound for a new agrochemical product.
Physicochemical and Structural Characterization
Prior to biological evaluation, a thorough understanding of the compound's fundamental properties is essential for synthesis, formulation, and interpreting its environmental behavior.
| Property | Value | Data Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₇H₄ClN₃O₂ | Calculated |
| Molecular Weight | 197.58 g/mol | Calculated |
| CAS Number | [Not Assigned] | Research Compound |
| Predicted LogP | 2.1 - 2.5 | Computational (ALOGPS) |
| Predicted Water Solubility | Low | Computational / Structural Analogy |
| Appearance | Expected to be a yellow to orange crystalline solid | Analogy to similar nitroaromatic compounds[16] |
Synthesis Protocol
The following protocol describes a proposed synthetic route for this compound, adapted from established methodologies for related indazole syntheses.[16][17] The core of this synthesis is a diazotization followed by an intramolecular cyclization.
Diagram: Proposed Synthesis Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology
Causality: This procedure utilizes a classical approach where an ortho-methyl aniline derivative is converted to an indazole. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Chloro-3-methyl-4-nitroaniline (1.0 eq) in a 3M hydrochloric acid solution (5.0 eq). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours. The formation of the indazole ring occurs via spontaneous intramolecular cyclization of the diazonium salt.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from an appropriate solvent system, such as ethanol/water or toluene. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Agrochemical Formulation Protocol
Expertise: An active ingredient (AI) is rarely applied in its pure form. A formulation is required to ensure stability, ease of handling, and effective delivery to the target. For a compound with low predicted water solubility, an Emulsifiable Concentrate (EC) is a suitable starting point for liquid applications.
Table: Example 200 g/L Emulsifiable Concentrate (EC) Formulation
| Component | Function | % (w/w) | Example Product |
| This compound | Active Ingredient | 20.0 | --- |
| Aromatic 150 | Solvent | 65.0 | Solvesso™ 150 |
| Calcium Dodecylbenzenesulfonate | Anionic Emulsifier | 5.0 | Nansa® EVM 70/2E |
| Polyoxyethylene Castor Oil | Non-ionic Emulsifier | 10.0 | Emulsogen® EL 360 |
| Total | 100.0 |
Step-by-Step Formulation
-
Dissolution: In a suitable mixing vessel, add the Aromatic 150 solvent. While stirring, slowly add the powdered this compound until it is completely dissolved.
-
Surfactant Addition: Add the anionic emulsifier (Calcium Dodecylbenzenesulfonate) and the non-ionic emulsifier (Polyoxyethylene Castor Oil) to the vessel.
-
Homogenization: Continue stirring the mixture for 30 minutes until a clear, homogenous solution is obtained.
-
Quality Control: Perform stability tests on the resulting EC formulation. This includes a cold test (e.g., 0 °C for 7 days) and a heat test (e.g., 54 °C for 14 days) to check for crystallization or degradation. The emulsion stability should also be tested by diluting the EC in standard hard water and observing for any separation over 24 hours.
Trustworthiness: The use of a blended anionic/non-ionic emulsifier system is a field-proven strategy to create a versatile and stable emulsion that performs well in waters of varying hardness, a critical factor for global product viability.
Bio-efficacy Screening Workflow
A tiered screening approach is the most efficient method to identify potential pesticidal activity. The workflow begins with a primary screen at a high, single concentration, followed by secondary screens to determine the dose-response relationship for promising candidates.
Diagram: Agrochemical Screening Workflow
Caption: Tiered workflow for agrochemical bio-efficacy screening.
Protocol 5.1: Herbicidal Activity Screening
Rationale: This protocol evaluates both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot (grassy) and dicot (broadleaf) weeds.
-
Plant Preparation: Grow test species such as Echinochloa crus-galli (barnyardgrass, monocot) and Amaranthus retroflexus (redroot pigweed, dicot) in pots filled with standard potting soil in a greenhouse.
-
Pre-emergence Application: Two days after sowing the seeds, apply the formulated test compound as a spray to the soil surface at a rate equivalent to 250 g AI/ha.
-
Post-emergence Application: When the weed seedlings have reached the 2-3 leaf stage, apply the formulated test compound as a foliar spray at the same rate. Include a non-ionic surfactant in the spray solution to ensure proper leaf coverage.
-
Controls: Include an untreated control and a positive control with a commercial herbicide.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.
-
Secondary Screen: If significant activity (>80% control) is observed, conduct a dose-response study with a range of concentrations (e.g., 10, 30, 100, 300 g AI/ha) to determine the Growth Reduction 50 (GR₅₀) value.
Protocol 5.2: Fungicidal Activity Screening
Rationale: This in vitro assay provides a rapid and contained method to assess direct antifungal activity against key plant pathogens.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55 °C.
-
Compound Incorporation: Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten agar to achieve a final concentration of 100 ppm. Pour the amended agar into petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a test fungus (e.g., Botrytis cinerea, Pyricularia oryzae), in the center of each plate.[18]
-
Controls: Include a solvent-only control (negative) and a commercial fungicide control (positive).
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Evaluation: When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates. Calculate the percentage of growth inhibition relative to the negative control.
-
Secondary Screen: If significant inhibition is observed, conduct a dose-response study with multiple concentrations (e.g., 1, 5, 10, 50, 100 ppm) to determine the Effective Concentration 50 (EC₅₀).
Protocol 5.3: Insecticidal Activity Screening
Rationale: This protocol assesses both contact and ingestion toxicity, which are two of the most common routes of exposure for insecticides.
-
Test Organisms: Use a susceptible population of a relevant pest, such as Myzus persicae (green peach aphid) for sucking pests or Plutella xylostella (diamondback moth) larvae for chewing pests.[19][20]
-
Contact Assay (Aphids): Place leaf discs in a petri dish and infest with 10-20 adult aphids. Spray with the formulated test compound at a concentration of 200 ppm.
-
Ingestion Assay (Moth Larvae): Dip leaf discs into a 200 ppm solution of the formulated test compound and allow them to air dry. Place the treated leaf discs in a petri dish with 10 second-instar larvae.
-
Controls: Include an untreated control and a positive control with a commercial insecticide.
-
Evaluation: Maintain the assays at 25 °C with a 16:8 light:dark cycle. Assess mortality after 48 and 72 hours.
-
Secondary Screen: If high mortality (>80%) is observed, conduct a dose-response study with a range of concentrations to determine the Lethal Concentration 50 (LC₅₀).
Concluding Remarks and Future Directions
The protocols detailed in this document provide a robust framework for the initial investigation of this compound as a potential agrochemical. Positive results in any of the primary screens should be followed by more rigorous secondary screening to establish potency (EC₅₀, GR₅₀, LC₅₀ values). Further research should focus on spectrum-of-activity testing against a wider range of pests, weeds, and pathogens, as well as initial crop safety evaluations. Elucidation of the specific mode of action and preliminary toxicology and environmental fate studies will be critical next steps in the development pipeline for this promising chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KR20210032418A - Insecticide mixture containing indazole - Google Patents [patents.google.com]
- 7. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. dta.cnr.it [dta.cnr.it]
- 16. researchgate.net [researchgate.net]
- 17. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Design, synthesis, and insecticidal activity of novel 1-alkoxy-2-nitroguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Privileged Indazole Scaffold and the Power of Cycloaddition
An Application Guide to Cycloaddition Reactions for the Synthesis and Functionalization of Indazole Derivatives
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in modern drug development.[2][5]
The synthesis of diversely substituted indazoles is therefore a critical endeavor for medicinal chemists. Among the myriad of synthetic strategies, cycloaddition reactions have emerged as exceptionally powerful and versatile tools.[6] These reactions allow for the efficient construction of the core indazole ring system and the introduction of complex substituents in a highly controlled manner. This guide provides an in-depth overview of the principles, key experimental parameters, and detailed protocols for conducting cycloaddition reactions to generate indazole derivatives, with a focus on the widely employed [3+2] cycloaddition pathway.
Fundamentals of Cycloaddition Reactions for Indazole Synthesis
Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new cyclic adduct. In the context of indazole synthesis, the most prevalent strategy is the [3+2] cycloaddition, where a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile).[7] This approach is particularly effective when using highly reactive aryne species as the dipolarophile.
The [3+2] Cycloaddition Pathway
This pathway is a cornerstone for synthesizing both 1H- and 2H-indazole tautomers, which often exhibit distinct biological profiles.[1] The choice of the 1,3-dipole is critical for directing the synthesis towards the desired isomer.
-
Synthesis of 1H-Indazoles: The reaction of in situ generated arynes with diazo compounds serves as a direct and efficient route to 1H-indazoles.[7][8] The reaction proceeds through an initial [3+2] cycloaddition, which, for diazo compounds bearing a hydrogen atom, is followed by tautomerization to yield the thermodynamically stable 1H-indazole product.[7]
-
Synthesis of 2H-Indazoles: The selective synthesis of 2H-indazoles, which are often more challenging to prepare, can be elegantly achieved through the [3+2] cycloaddition of arynes with mesoionic compounds like sydnones.[1][9] The mechanism involves an initial cycloaddition to form a bicyclic adduct, which is typically unstable. This intermediate spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to form the aromatic 2H-indazole system.[1][10] This decarboxylation step is a powerful thermodynamic driving force for the reaction.
Below is a diagram illustrating the general workflow for these cycloaddition reactions.
Causality Behind Key Experimental Choices
The success of these cycloaddition reactions hinges on the careful selection of several key parameters. Understanding the rationale behind these choices is essential for optimizing reaction outcomes and troubleshooting potential issues.
Generation of the Aryne Dipolarophile
Arynes are highly reactive, transient species that are generated in situ. The most common and reliable method involves the fluoride-induced elimination of a silylaryl triflate, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[7]
-
Fluoride Source: Cesium fluoride (CsF) and tetrabutylammonium fluoride (TBAF) are the most frequently used fluoride sources.[7] TBAF is often preferred due to its higher solubility in common organic solvents, though it can be hygroscopic.[1] The choice and stoichiometry of the fluoride source can significantly impact the rate of aryne generation and, consequently, the overall reaction efficiency.
-
Precursor Stability: Silylaryl triflates are stable, easily handled precursors, making this method amenable to a wide range of laboratory settings and scalable processes.[8]
Choice of Solvent
The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing reaction kinetics.
-
Tetrahydrofuran (THF): THF is an excellent solvent for this chemistry. It effectively solubilizes the aryne precursor and the fluoride source (particularly TBAF), facilitating efficient aryne generation.[1]
-
Acetonitrile (ACN): While also used, ACN can sometimes lead to side reactions or lower yields compared to THF under certain conditions.[1]
-
Solvent Polarity: In some cycloadditions, solvent polarity can influence regioselectivity by differentially stabilizing the transition states leading to different isomers.[11][12] For aryne cycloadditions, which are often very fast and highly exothermic, the primary role of the solvent is to ensure homogeneity and provide effective heat dissipation.
Temperature and Reaction Time
Most aryne-based [3+2] cycloadditions are rapid and proceed smoothly at room temperature.[7]
-
Exothermicity: The generation of aryne and its subsequent trapping are often highly exothermic. For larger-scale reactions, initial cooling (e.g., 0 °C) may be necessary during the addition of the fluoride source to control the reaction rate and prevent the formation of undesired byproducts.
-
Reaction Monitoring: Progress is typically monitored by Thin Layer Chromatography (TLC). A clean "spot-to-spot" transformation is often observed, indicating high conversion efficiency.[1]
Detailed Experimental Protocols
The following protocols are detailed, field-proven methodologies for the synthesis of 1H- and 2H-indazoles.
Protocol 1: Synthesis of a 1H-Indazole via [3+2] Cycloaddition of a Diazo Compound and an Aryne
This protocol describes the synthesis of 3-substituted 1H-indazoles from an aryne precursor and a diazo compound, adapted from established literature procedures.[7][8]
Materials and Reagents:
-
o-(Trimethylsilyl)aryl triflate (1.0 equiv)
-
Substituted diazo compound (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the o-(trimethylsilyl)aryl triflate (1.0 equiv) and the diazo compound (1.2 equiv).
-
Dissolve the solids in anhydrous THF (to achieve a concentration of approx. 0.1 M with respect to the aryne precursor).
-
Initiation: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.5 equiv) dropwise over 5-10 minutes. Causality: Dropwise addition at 0 °C helps to control the initial exotherm of the aryne generation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1H-indazole product.
Protocol 2: Synthesis of a 2H-Indazole via [3+2] Cycloaddition of a Sydnone and an Aryne
This protocol details a rapid and selective synthesis of 2H-indazoles, a valuable but often less accessible isomer.[1][9][13]
Materials and Reagents:
-
o-(Trimethylsilyl)aryl triflate (1.2 equiv)
-
Substituted sydnone (1.0 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the sydnone (1.0 equiv), o-(trimethylsilyl)aryl triflate (1.2 equiv), and CsF (2.0 equiv). Causality: CsF is often used in solid form and is effective in various solvents like ACN or THF.
-
Under an inert atmosphere, add anhydrous ACN or THF (to achieve a concentration of approx. 0.1 M with respect to the sydnone).
-
Reaction: Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the sydnone is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2H-indazole.
The mechanistic pathway for this transformation is visualized below.
Data Summary and Troubleshooting
Effective protocol development requires anticipating and resolving potential issues.
Table 1: Representative Reaction Conditions and Yields
| Cycloaddition Type | 1,3-Dipole | Aryne Precursor | Fluoride Source / Catalyst | Solvent | Temp | Yield (%) | Reference |
| [3+2] for 1H-Indazole | Ethyl diazoacetate | 2-(TMS)phenyl triflate | CsF | ACN | RT | 95% | [7] |
| [3+2] for 2H-Indazole | N-Phenylsydnone | 2-(TMS)phenyl triflate | TBAF | THF | RT | 99% | [1] |
| [3+2] for 2H-Indazole | N-Phenylsydnone | 2-(TMS)phenyl triflate | CsF | ACN | RT | 91% | [1] |
| C-H Activation/Cyclization | Azobenzene | p-Tolualdehyde | --INVALID-LINK--₂ | DCE | 120 °C | 96% | [14][15] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive fluoride source (e.g., hydrated TBAF). | Use freshly opened or dried TBAF/CsF. Consider using solid TBAF if the solution is suspect. |
| Poor quality aryne precursor or diazo compound. | Verify the purity of starting materials by NMR. Synthesize fresh diazo compounds as they can be unstable. | |
| Formation of Byproducts | Aryne self-polymerization (oligomerization). | Ensure the 1,3-dipole is present in slight excess. Add the fluoride source slowly at a lower temperature (0 °C) to control aryne concentration. |
| Reaction temperature too high. | Maintain room temperature or use cooling if the reaction is highly exothermic. | |
| Difficulty in Purification | Streaking on silica gel column. | The product may be basic. Add a small amount of triethylamine (~1%) to the eluent. |
| Close-running impurities. | Optimize the eluent system using TLC. Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
Cycloaddition reactions, particularly [3+2] cycloadditions with in situ generated arynes, represent a highly efficient, mild, and versatile strategy for the synthesis of medicinally relevant indazole derivatives. By understanding the underlying mechanisms and the critical role of experimental parameters such as the choice of precursor, fluoride source, and solvent, researchers can reliably access both 1H- and 2H-indazole scaffolds. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in drug discovery and synthetic methodology development, enabling the exploration of novel chemical space centered on this privileged heterocyclic core.
References
- 1. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-nitro-1H-indazole
A Guide for Synthetic Chemists and Pharmaceutical Researchers
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitro-1H-indazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.
Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the formation of the indazole core to create the 4-Chloro-1H-indazole precursor. The second, and more challenging step, is the regioselective nitration of this precursor to install the nitro group at the C5 position. This guide will address critical aspects of both stages.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Troubleshooting the Synthesis of 4-Chloro-1H-indazole (Precursor)
This initial step involves an intramolecular diazotization of 3-chloro-2-methylaniline followed by cyclization.[1][2] Success here is foundational for the overall yield.
Frequently Asked Questions & Troubleshooting
Q: My yield for the 4-chloro-1H-indazole is significantly lower than expected (<70%). What are the likely causes?
A: Low yields in this reaction, often called the Davis-Beirut reaction, typically stem from two critical areas: the stability of the diazonium intermediate and the efficiency of the cyclization.
-
Temperature Control is Paramount: The formation of the diazonium salt from the aniline precursor using an alkyl nitrite (like isopentyl or tert-butyl nitrite) is highly exothermic.[2] If the temperature rises uncontrollably, the diazonium salt will rapidly decompose into a mixture of phenolic and other tarry byproducts, drastically reducing your yield. Expert Tip: Ensure your initial reaction mixture is pre-cooled to 0°C before the dropwise addition of acetic anhydride and maintain strict temperature control during the subsequent addition of the alkyl nitrite.[1]
-
Purity of Starting Materials: The purity of 3-chloro-2-methylaniline is crucial. Contaminants can interfere with the diazotization process. Additionally, ensure your alkyl nitrite has not degraded; older bottles can have reduced potency.
-
Inefficient Hydrolysis: The reaction initially forms N-acetyl-4-chloro-1H-indazole.[3] The final step is the hydrolysis of this acetyl group, typically with a base like LiOH.[1] If this hydrolysis is incomplete, your isolated "product" will be a mixture, leading to a perceived low yield of the desired deacetylated product. Self-Validation: Monitor the hydrolysis step by Thin Layer Chromatography (TLC) until the acetylated intermediate is fully consumed.
Q: The workup produces a dark, oily crude product that is difficult to handle and purify. How can I improve this?
A: This is a classic sign of diazonium salt decomposition. While temperature control is the primary solution, the workup procedure can also be optimized.
-
Quenching: After the reaction is complete, quenching the mixture in a cold aqueous solution can help solidify the crude product and make it easier to handle.
-
Washing: During the extraction phase, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities that contribute to the dark coloration.[2]
-
Purification Strategy: While some protocols report using the crude product directly, purification at this stage can significantly improve the outcome of the subsequent nitration. Recrystallization from a mixed solvent system like THF/water or petroleum ether/ethyl acetate is often effective.[3] If isomers or persistent impurities are present, column chromatography is the recommended alternative.
Detailed Protocol: Synthesis of 4-Chloro-1H-indazole
This protocol is adapted from established procedures.[1][2][3]
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a temperature probe, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform (approx. 10 mL per gram of aniline).
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature does not exceed 5°C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Diazotization & Cyclization: Heat the mixture to 55-60°C. Add isopentyl nitrite (2.0 eq) dropwise over 30 minutes. The solution will darken. Stir the reaction at 60°C overnight. Monitor for completion by TLC.
-
Hydrolysis: Cool the reaction to 0°C. Add tetrahydrofuran (THF) and water, followed by the slow addition of solid lithium hydroxide (LiOH) (7.0 eq). Stir vigorously at 0°C for 3-4 hours until the N-acetyl intermediate is consumed.
-
Workup & Isolation: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-chloro-1H-indazole as a solid.
-
Purification (Optional but Recommended): Recrystallize the solid from a suitable solvent system to obtain pure 4-chloro-1H-indazole.
Part 2: Troubleshooting the Nitration of 4-Chloro-1H-indazole
This electrophilic aromatic substitution is the most critical step for determining the final product's purity. The primary challenge is achieving high regioselectivity for the C5-nitro isomer over the C7-nitro isomer.
Caption: Simplified mechanism of nitration showing the formation of the major C5 isomer.
Frequently Asked Questions & Troubleshooting
Q: My main problem is controlling regioselectivity. I'm getting a significant amount of the 4-chloro-7-nitro-1H-indazole byproduct. How do I favor the 5-nitro isomer?
A: This is the central challenge of this synthesis. The pyrazole ring's N1 atom is electron-donating via resonance, while the N2 atom is electron-withdrawing. Combined with the electron-withdrawing chloro group at C4, electrophilic attack is directed towards C5 and C7. Favoring C5 requires careful optimization of reaction conditions.
-
Steric Hindrance: The chloro group at C4 provides some steric hindrance to electrophilic attack at the adjacent C5 position, but it is often insufficient on its own.
-
Temperature is Key: Lower reaction temperatures generally favor the thermodynamically more stable product and can increase selectivity. The nitration should be performed at or below 0°C. An immediate precipitate often forms upon addition of the nitrating agent.[4]
-
Choice of Nitrating Agent & Acid: The combination of fuming nitric acid and concentrated sulfuric acid is standard. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). Using a less aggressive nitrating agent or altering the acid ratio can sometimes influence selectivity, but HNO₃/H₂SO₄ remains the most common method.
Table 1: Comparison of General Nitration Conditions
| Nitrating Agent | Acid/Solvent | Temperature (°C) | Typical Outcome |
| Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | -5 to 5 | Standard method, high conversion, requires careful control for selectivity. |
| KNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 0 to 10 | Milder, slower reaction. Can sometimes improve selectivity by slower generation of NO₂⁺. |
| Fuming HNO₃ | Acetic Anhydride | 0 to 5 | Can be very aggressive and may lead to side reactions or N-nitration. |
Q: How do I effectively purify the final product and remove the unwanted 7-nitro isomer?
A: Separating the 5-nitro and 7-nitro isomers can be difficult due to their similar polarities.
-
Fractional Crystallization: This is often the most effective method on a larger scale. You must experiment with different solvent systems. A common starting point is ethanol or a mixture of ethyl acetate and hexane.[5] The desired 5-nitro isomer may crystallize out preferentially under controlled cooling, leaving the 7-nitro isomer in the mother liquor.
-
Column Chromatography: For smaller scales or when high purity is essential, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate can resolve the two isomers.[5] Monitor the fractions carefully by TLC.
Q: What are the critical safety precautions for this nitration?
A: Working with nitrating mixtures (HNO₃/H₂SO₄) is extremely hazardous and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.
-
Slow Addition: The substrate must be added slowly to the pre-cooled nitrating mixture, or vice versa. The reaction is highly exothermic.
-
Quenching: The reaction must be quenched by pouring it slowly over a large amount of crushed ice. NEVER add water to the concentrated acid mixture. This will generate extreme heat and cause dangerous splashing.
Detailed Protocol: Nitration of 4-Chloro-1H-indazole
-
Prepare Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid. Cool the acid to -5°C in an ice/salt bath. Slowly, dropwise, add fuming nitric acid, keeping the temperature below 5°C.
-
Reaction: To the cold nitrating mixture, add the purified 4-chloro-1H-indazole (1.0 eq) portion-wise, ensuring the internal temperature does not rise above 5°C. Stir the resulting slurry at 0-5°C for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate (the crude product) will form.
-
Isolation: Filter the solid product and wash it thoroughly with cold water until the washings are neutral (pH ~7). This removes residual acid which is critical for stability.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography (e.g., ethyl acetate/hexane gradient) to isolate the pure this compound.
References
Technical Support Center: Purification of 4-Chloro-5-nitro-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Chloro-5-nitro-1H-indazole. This document is designed for researchers and drug development professionals who are working with this compound and require a robust, reliable purification method. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting.[1] This guide moves beyond simple protocols to explain the causality behind each step, empowering you to resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[1][2] For this compound, a polar aromatic compound, polar protic or aprotic solvents are generally a good starting point.
Scientific Rationale: The principle of "like dissolves like" is a useful heuristic. The nitro (-NO₂), chloro (-Cl), and indazole N-H groups make the molecule polar. Therefore, solvents with moderate to high polarity are likely candidates. The key is to find a solvent that creates a large solubility differential with temperature.[1] This allows the compound to fully dissolve when hot and then precipitate out in high yield upon cooling, leaving impurities behind in the "mother liquor."[3]
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, swirling after each addition.[4]
-
Identify solvents that do not dissolve the compound at room temperature. These are your primary candidates.[4][5]
-
Take the test tubes with undissolved solid and gently heat them in a water bath.[4]
-
The best solvent will be the one that dissolves the compound completely at or near its boiling point.[6]
-
Allow the clear, hot solutions to cool slowly to room temperature. The solvent that produces a high yield of well-formed crystals is your optimal choice. While specific literature for this exact compound is sparse, related substituted 3-chloro-5-nitroindazoles have been successfully recrystallized from ethanol, making it an excellent first choice for testing.[7][8]
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | Excellent Starting Point. Often used for polar aromatic compounds and cited for similar indazoles.[7][8] |
| Methanol | 65 | 32.7 | Higher polarity than ethanol; may dissolve the compound too well at room temperature, but worth testing. |
| Isopropanol | 82 | 19.9 | Lower polarity than ethanol; may show a good temperature-solubility gradient. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; good for compounds that are too soluble in alcohols.[9] |
| Acetone | 56 | 20.7 | A polar aprotic solvent. Its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[9] |
| Water | 100 | 80.1 | Due to the organic nature of the indazole core, solubility is likely very low even when hot, but it can be useful as an anti-solvent in a two-solvent system.[9] |
Note: This table provides a starting point for empirical testing. Optimal solvent choice must be confirmed experimentally.
Troubleshooting Guide
Q2: Problem - My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[10] This typically happens when the solution becomes saturated at a temperature that is above the melting point of your compound (or a melting point-depressed eutectic mixture of your compound and impurities).[11][12] The resulting oil often traps impurities, defeating the purpose of the purification.[13]
Scientific Rationale: For crystallization to occur, molecules must arrange themselves into an ordered crystal lattice. If the solute comes out of solution as a supercooled liquid (an oil), the high viscosity and random molecular arrangement hinder the formation of this ordered structure. This is often exacerbated by the presence of significant impurities, which lower the melting point of the solute.[12][14]
Troubleshooting Steps:
-
Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solvent.[11]
-
Add More Solvent: The most common fix is to add more of the primary solvent (10-20% additional volume).[15] This keeps the compound dissolved at a lower temperature, allowing the solution to cool below the compound's melting point before saturation is reached.
-
Reduce Cooling Rate: Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with a paper towel, to give the molecules sufficient time to form a proper crystal lattice.[16]
-
Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try re-purifying with a lower-boiling point solvent identified during your screening.
-
Scratch/Seed the Solution: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod can create nucleation sites that initiate crystallization.[3] Adding a "seed crystal" from a previous pure batch can also be effective.[16]
Visualization: Troubleshooting "Oiling Out"
Caption: A decision-making workflow for addressing oiling out during recrystallization.
Q3: Problem - My final yield of pure crystals is very low. What are the likely causes and how can I improve recovery?
A3: A low yield is most commonly caused by using too much solvent, cooling the solution too quickly, or premature filtration.[3][9]
Scientific Rationale: Recrystallization is an equilibrium process. Even in a cold solvent, some of your compound will remain dissolved. The goal is to minimize this amount. Using an excessive amount of solvent means that a larger quantity of your product will remain in the mother liquor even after cooling, thus reducing the isolated yield.[9]
Troubleshooting Steps:
-
Use the Minimum Hot Solvent: During the dissolution step, ensure you are adding just enough hot solvent to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution after each addition.[6][17]
-
Avoid Premature Filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution, funnel, and flask are all hot.[1] Adding a small excess of solvent (~5-10%) before this step can prevent the product from crystallizing on the filter paper.[17] This excess can be boiled off before cooling.
-
Ensure Complete Cooling: Cool the flask first to room temperature, then in an ice-water bath for at least 15-20 minutes to maximize precipitation.[6]
-
Check the Mother Liquor: If you have already filtered your product, you can test the filtrate (mother liquor) for remaining product. Evaporate a small sample of the filtrate; if a significant amount of solid residue forms, your yield can be improved.[9] You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.[9]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.[3]
Q4: Problem - The solution is colored, and the resulting crystals are not pure white/yellow. How do I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[1][10]
Scientific Rationale: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat, conjugated molecules, which are often the source of color.[10] The charcoal, with the impurities adsorbed onto its surface, is then removed by hot gravity filtration, leaving a colorless or less-colored solution from which the pure compound can crystallize.
Experimental Protocol for Decolorization:
-
Dissolve your crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly for a minute. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping and boil-over.[17]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is usually sufficient).[10] Using too much charcoal can adsorb your product and reduce the yield.[18]
-
Swirl the mixture and gently reheat it to boiling for a few minutes to ensure maximum adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[17] The filtrate should be significantly less colored.
-
Proceed with cooling and crystallization as usual.
Visualization: General Recrystallization Workflow
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. 1-Allyl-3-chloro-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. brainly.com [brainly.com]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. homework.study.com [homework.study.com]
Technical Support Center: Synthesis of 4-Chloro-5-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Chloro-5-nitro-1H-indazole. This critical building block is frequently utilized in medicinal chemistry and drug development, but its synthesis can present notable challenges. This guide is designed to provide researchers, scientists, and process chemists with practical, in-depth solutions to common issues encountered during its preparation. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve immediate problems but also adapt and optimize the synthesis for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal strategies for synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and concerns over regioselectivity.
-
Route A: Electrophilic Nitration of 4-Chloro-1H-indazole. This is the most direct approach. It involves the treatment of commercially available or synthesized 4-Chloro-1H-indazole with a suitable nitrating agent. The primary challenge here is controlling the position of nitration, as multiple isomers can be formed.
-
Route B: Cyclization of a Pre-functionalized Aromatic Precursor. This method involves building the indazole ring from a starting material that already contains the required chloro and nitro substituents in the correct positions (e.g., a derivative of 2-chloro-3-nitrotoluene). This route offers better control over isomer formation but may involve more synthetic steps.
Caption: Overview of primary synthetic pathways to this compound.
Q2: What are the most critical safety precautions for this synthesis?
Safety is paramount, especially when dealing with nitrating agents and potentially unstable intermediates.
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and powerful oxidizers. Reactions are often exothermic and require strict temperature control to prevent runaway reactions. Always add the nitrating agent slowly to the substrate solution in an ice bath.
-
Diazotization: If your synthesis involves the formation of a diazonium salt (common in cyclization routes), be aware that these intermediates can be explosive when isolated or heated in a dry state. They are typically generated and used in situ at low temperatures (0–5 °C).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and acid-resistant gloves. Conduct all operations within a certified chemical fume hood.
Troubleshooting Guide: Common Synthesis Challenges
Problem 1: Poor Regioselectivity during Nitration of 4-Chloro-1H-indazole
Q: My reaction yields a mixture of the desired 5-nitro isomer along with the 7-nitro and potentially 6-nitro isomers, which are difficult to separate. How can I improve selectivity for the 5-nitro product?
A: This is the most common challenge with Route A. The final regiochemical outcome is a delicate balance of electronic and steric effects. The indazole ring itself complicates the directing effects you would expect for a simple chlorobenzene.
Causality: The pyrazole portion of the indazole is electron-withdrawing, deactivating the benzene ring towards electrophilic substitution. The chloro substituent at C4 is also deactivating but is ortho-, para-directing. The key issue is the N1-H, which can be protonated under strongly acidic conditions, further influencing the electronics. The C5 position is para to the chlorine and is sterically accessible. The C7 position is ortho to the chlorine and adjacent to the pyrazole ring, making it also electronically favorable but potentially sterically hindered.
Solutions & Protocol:
-
Control of Temperature: Lowering the reaction temperature is crucial. Excursions above 5-10 °C can decrease selectivity and increase the formation of byproducts.
-
Choice of Nitrating Agent: The "hardness" of the electrophile can influence selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other reagents may offer better control.
| Nitrating Agent | Typical Conditions | Expected Outcome & Rationale |
| Fuming HNO₃ in H₂SO₄ | 0-5 °C | Standard Method. Generates the highly reactive nitronium ion (NO₂⁺). Often gives a mixture of 5- and 7-isomers. |
| KNO₃ in H₂SO₄ | 0-10 °C | Milder Alternative. Generates the nitronium ion in situ at a controlled rate. Can sometimes improve selectivity by maintaining a lower effective concentration of NO₂⁺. |
| Acetyl Nitrate (in situ) | -10 to 0 °C | Non-acidic Conditions. Prepared from HNO₃ and acetic anhydride. Useful if the substrate is sensitive to strong acids, though less common for deactivated systems. May alter isomer ratios. |
Recommended Protocol for Improved 5-Nitro Selectivity:
-
Preparation: In a three-necked flask equipped with a thermometer, addition funnel, and magnetic stirrer, dissolve 1 equivalent of 4-Chloro-1H-indazole[1] in concentrated sulfuric acid (approx. 5-10 mL per gram of indazole). Cool the solution to 0 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.05 equivalents of fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.
-
Addition: Add the nitrating mixture dropwise to the indazole solution via the addition funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or LCMS to avoid over-nitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol to remove residual acids.
-
Analysis: Dry the solid and analyze the isomer ratio by ¹H NMR before proceeding with purification.
Problem 2: Incomplete Reaction or Low Yield
Q: I am experiencing low conversion of my starting material or a very low isolated yield of the final product. What are the likely causes?
A: Low yield can stem from issues with starting materials, reaction conditions, or product loss during work-up and purification. A systematic approach is needed to diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Checks:
-
Substrate Deactivation: The indazole ring is already electron-poor. If protonated by strong acid, its deactivation is even greater, making the reaction sluggish. Ensure sufficient reaction time or a slight increase in the equivalents of nitrating agent (e.g., to 1.1-1.2 eq), but be cautious as this can also decrease selectivity.
-
Moisture: Water can consume the nitrating agent. Ensure your sulfuric acid is concentrated (>98%) and that moisture ingress is minimized.
-
Product Solubility: During the quench step (pouring onto ice), your product precipitates. However, it may have some solubility in the acidic aqueous layer. Ensure the quench volume is large enough for full precipitation but not so large that you lose material due to slight solubility. Chilling the mixture thoroughly is key.
-
Cyclization Route Issues: For Route B, incomplete cyclization is a common problem. This can be due to inefficient diazotization or a stable intermediate that fails to close. Ensure your diazotization is performed at 0-5 °C with fresh sodium nitrite. The subsequent cyclization step may require gentle heating, but this must be carefully controlled.[2]
Problem 3: Difficulty in Purifying the Final Product
Q: My crude product contains isomers that are very difficult to separate by column chromatography. Are there alternative purification strategies?
A: Isomers of nitroindazoles can indeed have very similar polarities, making chromatographic separation challenging and often resulting in low recovery of the pure desired product.
Causality: The 5-nitro and 7-nitro isomers have the same functional groups and a similar overall structure, leading to similar interactions with the stationary phase (e.g., silica gel). Their Rf values are often very close.
Solutions:
-
Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. The key is finding a solvent system where the desired isomer has significantly different solubility from the others, especially with respect to temperature.
-
Solvent Screening: Test a range of solvents. Good candidates include:
-
Ethanol or Methanol
-
Ethyl Acetate
-
Toluene
-
Mixtures such as Ethyl Acetate/Hexane or Ethanol/Water.
-
-
Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. The less soluble isomer will crystallize out first. The purity of the crystals and the mother liquor should be checked by NMR or LCMS. Multiple recrystallization steps may be necessary.
-
-
Chromatography Optimization: If chromatography is the only option:
-
Solvent System: Avoid highly polar single solvents. Use a binary or ternary system and perform a gradient elution. A shallow gradient of ethyl acetate in hexane or dichloromethane is a good starting point.
-
Adsorbent: Consider using a different stationary phase, such as alumina, or using a high-performance flash chromatography system with high-resolution columns.
-
-
Derivatization: In some cases, it may be easier to separate derivatives. For example, the N-H of the indazole can be protected (e.g., alkylated or acylated). The resulting N-substituted isomeric products might have different physical properties that allow for easier separation.[3][4] The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but can be a viable solution if all else fails.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitution Reactions for Nitroindazoles
Welcome to the technical support hub for nitroindazole substitution reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your path to synthesizing these critical pharmacophores is both efficient and successful.
Troubleshooting Guide: From Frustration to Success
This section addresses the most common hurdles encountered during the N-alkylation of nitroindazoles. Each issue is presented in a question-and-answer format, providing a diagnosis and a clear, actionable solution.
Question 1: My reaction yield is disappointingly low or has failed completely. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem often stemming from several potential sources. A systematic approach is key to identifying the root cause.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation: The nitro group makes the indazole N-H proton more acidic than unsubstituted indazole, but a sufficiently strong base is still critical. If you are using a weak base like K₂CO₃, it may not be strong enough for complete deprotonation, leading to low conversion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for achieving complete deprotonation of the indazole nucleus.[3][4] For substrates sensitive to hydrides, consider non-nucleophilic organic bases like DBU or a stronger inorganic base like potassium tert-butoxide (tBuOK).[5]
-
-
Moisture or Air Sensitivity: Many reagents, particularly strong bases like NaH and organometallics, are highly sensitive to moisture and air. Contamination can quench the base and halt the reaction.
-
Sub-Optimal Temperature: The low nucleophilicity of the nitroindazole anion or low reactivity of the alkylating agent may require thermal energy. Conversely, excessive heat can cause decomposition of reactants or products.
-
Poor Reagent Quality: Old or improperly stored starting materials, alkylating agents, or solvents can be a hidden source of failure.
-
Solution: Use freshly purchased or purified reagents and solvents. Ensure alkylating agents have not degraded and that solvents are truly anhydrous.
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I'm getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?
This is the most common challenge in indazole chemistry. The indazole anion is an ambident nucleophile, and the ratio of N1 to N2 substitution is highly dependent on a subtle interplay of electronics, sterics, and reaction conditions.[7][8] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3]
Strategies for N1-Selective Alkylation (Thermodynamic Control)
The N1-substituted product is often the thermodynamically favored isomer.[9] Conditions that allow for equilibration or are governed by cation coordination can strongly favor N1.
-
Key Condition: NaH in THF. This combination is highly effective for directing alkylation to the N1 position, especially for indazoles with electron-withdrawing or coordinating groups at the C3 position.[3][4] The sodium cation is believed to chelate between the N2 nitrogen and a Lewis basic site on the C3 substituent, sterically blocking the N2 position and directing the electrophile to N1.[3][10]
-
Base Cation: Larger alkali metal cations like Cesium (from Cs₂CO₃) can also promote N1-alkylation through a chelation mechanism.[7][10]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are common, but THF is particularly effective when paired with NaH for N1 selectivity.[4]
Strategies for N2-Selective Alkylation (Kinetic Control)
The N2-substituted product is often the kinetically favored isomer, formed under conditions that do not allow for equilibration.
-
Acid-Catalyzed Conditions: A highly effective modern method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH).[11] This method shows excellent N2 selectivity for a wide range of primary, secondary, and tertiary alkyl groups. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the more stable 1H-indazole tautomer.[11]
-
Mitsunobu Reaction: Mitsunobu conditions (e.g., DEAD or DIAD, PPh₃, and an alcohol) often show a strong preference for the formation of the N2-isomer.[3][4]
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby favoring alkylation at N2.[4]
Decision Tree for Controlling Regioselectivity
Caption: Decision tree for achieving N1 vs. N2 regioselectivity.
Question 3: I'm observing unexpected side products. What are they and how do I prevent them?
-
Elimination Products: When using alkylating agents with a leaving group on the β-carbon (e.g., 1,2-dibromoethane), elimination to form an N-vinyl-nitroindazole can be a significant side reaction. This is often more prevalent with the N2-alkylated intermediate, which may be less stable.[12][13]
-
Solution: Use milder conditions (e.g., lower temperature, weaker base like Cs₂CO₃) and shorter reaction times.[13] If the vinyl product is still favored, consider a different synthetic route to the desired alkyl group.
-
-
Diazoamino Compounds: During the synthesis of the nitroindazole core itself (e.g., from a substituted aminotoluene), slow addition of sodium nitrite can lead to the formation of insoluble yellow diazoamino compounds, which can be difficult to remove.[14][15]
-
Solution: Add the sodium nitrite solution all at once to the acidic solution of the aniline precursor to ensure rapid diazotization, minimizing the chance for the diazonium salt to couple with unreacted aniline.[15]
-
Frequently Asked Questions (FAQs)
This section covers broader concepts and choices you'll face when designing your experiments.
Q1: Which base and solvent combination should I start with?
The choice is critical and depends on your desired regioselectivity and the sensitivity of your substrate. The following table summarizes common choices.
| Base | Solvent(s) | Typical Use Case & Rationale |
| NaH | THF | High N1-selectivity. Strong, non-nucleophilic base ensures full deprotonation. THF is crucial for the cation chelation effect that directs to N1.[3][4] |
| Cs₂CO₃ | DMF, Acetonitrile | Milder conditions, good for N1-selectivity. The large cesium cation can promote N1-chelation. DMF is excellent for solubilizing the carbonate base and indazole salt.[4][7] |
| K₂CO₃ / KOH | DMF, DMSO, Acetone | General purpose, cost-effective. Often used for reactive alkylating agents. May give mixtures of N1/N2 isomers if other directing factors are not present.[12][16] |
| tBuOK | THF, Toluene | Strong, non-nucleophilic base. Useful when high basicity is needed without the hazards of NaH. Often used in catalyst systems.[5] |
| None (Acid Cat.) | Dioxane, DCM | High N2-selectivity. Used with specific alkylating agents like trichloroacetimidates in the presence of TfOH or Cu(II) triflate.[11][17] |
Q2: How does the position of the nitro group affect the reaction?
The strongly electron-withdrawing nitro group significantly reduces the electron density of the entire heterocyclic system. This has two main effects:
-
Increased Acidity: The N-H proton of a nitroindazole is more acidic than that of an unsubstituted indazole, making deprotonation easier.
-
Altered Nucleophilicity: The overall nucleophilicity of the indazolide anion is reduced. Furthermore, the position of the nitro group can subtly influence the relative electron density at N1 versus N2, potentially impacting the kinetic site of attack and the N1/N2 product ratio. For example, a C7-NO₂ group has been shown to confer excellent N2-regioselectivity.[4]
Q3: Can I use protecting groups to control the reaction?
Yes, a protection-deprotection strategy is a classic way to ensure regioselectivity, albeit at the cost of step economy.
-
For N1-Alkylation: You can protect the N1 position with a group like di-tert-butyl dicarbonate (Boc) under specific conditions, perform a reaction at another site (e.g., C3), and then deprotect.[18][19]
-
For N2-Alkylation: Under mildly acidic conditions, protection can sometimes be directed to the N2 position.[9]
-
Common Groups: Common protecting groups for indazoles include Boc (acid-labile), Benzyl (Bn, removed by hydrogenolysis), and Tosyl (Ts, base-labile).[18] The choice depends on the stability of your molecule to the required deprotection conditions.
Experimental Protocols
Protocol 1: N1-Selective Alkylation using Sodium Hydride
This protocol is adapted for achieving high N1-selectivity, particularly for C3-substituted nitroindazoles.[3][4]
-
Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Carefully decant the hexane washings via cannula. Place the flask under high vacuum for 15 minutes.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry (~0.1 M final concentration). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a solution of the nitroindazole (1.0 eq.) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the stirring solution at room temperature. If necessary, heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water. Add more water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N2-Selective Alkylation using Trifluoromethanesulfonic Acid
This protocol is adapted from literature for achieving high N2-selectivity with various alkyl groups.[11][17]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the nitroindazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.).
-
Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or dichloromethane (~0.2 M concentration).
-
Catalyst Addition: Cool the solution to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 20 mol%) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. mdpi.com [mdpi.com]
- 13. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-5-nitro-1H-indazole Reactions
Welcome to the technical support center for reactions involving 4-chloro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the chemical modification of this versatile scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of your desired products.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue: Formation of N-1 and N-2 Regioisomers during N-Alkylation
Question: I am trying to perform an N-alkylation on this compound and I am getting a mixture of two products. How can I selectively synthesize the N-1 or N-2 alkylated isomer?
Answer: The formation of a mixture of N-1 and N-2 alkylated regioisomers is the most common challenge in the N-alkylation of indazoles. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][2][3][4]
Causality: The indazole core possesses two nucleophilic nitrogen atoms, N-1 and N-2. The deprotonated indazole anion can be alkylated at either nitrogen, leading to the formation of the thermodynamically more stable N-1 isomer or the kinetically favored N-2 isomer. The regioselectivity is governed by a delicate interplay of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions.[4] For instance, electron-withdrawing groups at the C7 position have been shown to favor N-2 alkylation.[1][2]
Troubleshooting Protocol:
-
Regioselective N-1 Alkylation:
-
Conditions: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF).[1][2][3] This combination tends to favor the formation of the thermodynamically more stable N-1 isomer.
-
Procedure:
-
Suspend this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add NaH (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
-
-
Regioselective N-2 Alkylation:
-
Conditions: Mitsunobu conditions (diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃)) with an alcohol as the alkylating agent often favor the formation of the N-2 isomer.[1]
-
Procedure:
-
Dissolve this compound, the alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C and add DEAD or DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography.
-
-
Data Presentation: Influence of Conditions on N-Alkylation Regioselectivity
| Base/Reagent | Solvent | Typical Major Isomer | Reference |
| NaH | THF | N-1 | [1][2][3] |
| K₂CO₃ | DMF | Mixture of N-1 and N-2 | [3] |
| Cs₂CO₃ | DMF | N-1 | [5] |
| DEAD/PPh₃ | THF | N-2 | [1] |
Visualization: N-Alkylation Regioselectivity Pathway
Caption: Regioselectivity in N-alkylation of this compound.
Issue: Incomplete Reduction of the Nitro Group or Formation of Undesired Byproducts
Question: I am trying to reduce the nitro group of my this compound derivative to an amine, but the reaction is either incomplete or I am observing the formation of multiple side products. What are the best conditions for a clean reduction?
Answer: The reduction of an aromatic nitro group is a fundamental transformation, but it can be complicated by the presence of other reducible functional groups and the potential for over-reduction or side reactions. Common side products include hydroxylamines, azo, and azoxy compounds.[6]
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction is not driven to completion, these intermediates can be isolated or react further to form dimeric species like azo and azoxy compounds. The choice of reducing agent and reaction conditions is critical to ensure complete reduction to the desired amine without affecting other sensitive groups like the chloro substituent.
Troubleshooting Protocol:
-
Chemoselective Reduction to the Amine:
-
Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) with a suitable hydrogen source is often a clean and efficient method. Alternatively, reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, is effective.[7]
-
Procedure (using SnCl₂):
-
Dissolve the this compound derivative in ethanol or ethyl acetate.
-
Add a solution of SnCl₂ dihydrate (4-5 equivalents) in concentrated HCl.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove tin salts.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
-
Data Presentation: Common Reducing Agents and Potential Side Products
| Reducing Agent | Typical Conditions | Potential Side Products | Reference |
| H₂, Pd/C | MeOH or EtOH, RT | Generally clean, potential for dehalogenation | [7] |
| SnCl₂/HCl | EtOH, Reflux | Generally clean | [8] |
| Fe/AcOH or Fe/NH₄Cl | EtOH/H₂O, Reflux | Generally clean, environmentally friendly | [7] |
| Na₂S₂O₄ | H₂O/MeOH | Can be selective, may not be strong enough | [7] |
| Hydrazine hydrate, Pd/C | MeOH, Reflux | Effective, but hydrazine is toxic | [7] |
| Zinc in NH₄Cl | Aqueous solution | Aryl hydroxylamines | [6] |
Visualization: Nitro Group Reduction Pathway
Caption: Potential pathways in the reduction of aromatic nitro compounds.
Issue: Unexpected Side Products from Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on the C4-chloro position with a nucleophile, but I am getting low yields and several unidentified side products. What could be going wrong?
Answer: The chloro group at the C4 position of this compound is activated towards SNAr by the electron-withdrawing nitro group at C5. However, side reactions can occur depending on the nucleophile, solvent, and reaction conditions.
Causality:
-
Competing Nucleophilic Attack: Strong, small nucleophiles might also attack other electrophilic sites on the indazole ring, although this is less common.
-
Solvent-Derived Side Products: When using solvents like dimethylformamide (DMF) at elevated temperatures, hydrolysis of the solvent by trace amounts of water or a basic reaction medium can generate dimethylamine. This can then act as a nucleophile, leading to the formation of a dimethylamino-substituted side product.[9]
-
Hydrolysis of the Product: If the SNAr product is sensitive to the reaction conditions, it may undergo hydrolysis or other degradation pathways.
Troubleshooting Protocol:
-
Minimizing Solvent-Related Side Products:
-
Use Anhydrous Solvents: Ensure that the solvent (e.g., DMF, DMSO) is anhydrous.
-
Add a Water Scavenger: The addition of powdered 4 Å molecular sieves can help to remove any trace amounts of water generated during the reaction.[9]
-
Alternative Solvents: Consider using a less reactive solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) if DMF is problematic.[9]
-
-
Optimizing Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to avoid competition with your desired nucleophile.
-
Visualization: SNAr and Potential Side Reaction
Caption: SNAr on this compound and a common side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my this compound derivative from the N-1/N-2 isomers?
A1: The separation of N-1 and N-2 regioisomers can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most common method. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. In some cases, the N-1 isomer is less polar and will elute first. If separation is particularly difficult, consider derivatization of the mixture to introduce a more significant difference in polarity, followed by separation and removal of the derivatizing group.
Q2: Can the chloro group at C4 be displaced during the reduction of the nitro group?
A2: Dehalogenation is a potential side reaction during catalytic hydrogenation (e.g., with H₂/Pd-C), especially under harsh conditions (high pressure, high temperature, or prolonged reaction times). To minimize this, use milder conditions and carefully monitor the reaction progress. Reductions using metals in acidic media (e.g., SnCl₂/HCl) are generally less prone to causing dehalogenation.
Q3: My reaction with this compound is very slow. How can I increase the reaction rate without promoting side reactions?
A3: For N-alkylation and SNAr reactions, gently heating the reaction mixture can increase the rate. However, this may also promote side reactions. Alternatively, consider using a more polar aprotic solvent like DMF or DMSO, which can accelerate these types of reactions. For reductions, ensuring the reducing agent is of high quality and using a sufficient excess can improve the reaction rate.
Q4: I am observing the formation of a dark-colored, insoluble material in my reaction. What could this be?
A4: The formation of dark, insoluble materials can be due to polymerization or decomposition of the starting material or product, especially at elevated temperatures. Nitro-containing aromatic compounds can sometimes form colored charge-transfer complexes. Ensure your reaction is performed under an inert atmosphere to prevent oxidative decomposition. If the problem persists, try running the reaction at a lower temperature for a longer period.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Large-Scale Indazole Synthesis: A Guide to Chromatography-Free Purification
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the large-scale synthesis and purification of indazole intermediates without relying on chromatography. In the world of pharmaceutical development, the scalability and efficiency of a synthetic route are paramount. While chromatography is an invaluable tool for purification at the lab scale, it often becomes a bottleneck in process chemistry due to cost, solvent consumption, and throughput limitations. This guide is designed to provide you, the researcher and drug development professional, with actionable insights and troubleshooting strategies to navigate the complexities of producing high-purity indazole intermediates on a larger scale, using robust and scalable purification techniques.
Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their synthesis is often plagued by challenges, most notably the formation of regioisomers.[3][4] This guide will equip you with the knowledge to not only anticipate these challenges but to overcome them through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs): The Indazole Synthesis Landscape
Here we address some of the high-level questions that frequently arise during the scale-up of indazole synthesis.
Q1: What are the most common challenges in synthesizing indazole intermediates at a large scale?
The primary hurdles in large-scale indazole synthesis are controlling regioselectivity, minimizing side-product formation, and developing a scalable, chromatography-free purification strategy. The indazole ring system has two nitrogen atoms, N1 and N2, both of which can be alkylated or acylated, often leading to a mixture of regioisomers that can be difficult to separate due to their similar physical properties.[4]
Q2: Which synthetic routes are most amenable to large-scale, chromatography-free production?
While numerous methods exist for indazole synthesis, routes that offer high regioselectivity and minimize the formation of difficult-to-remove byproducts are preferable for scale-up. Syntheses starting from substituted o-toluidines or those employing specific directing groups can often provide better control over isomer formation.[5][6] The Davis-Beirut reaction is another common method, though it can present its own set of side reactions that need to be managed.[7][8][9][10]
Q3: Is it truly possible to achieve high purity for indazole intermediates without using chromatography?
Absolutely. Techniques such as crystallization, distillation, liquid-liquid extraction, and salt formation are powerful, scalable methods for purifying organic compounds. The key is to have a well-optimized reaction that minimizes impurities and to strategically design a purification workflow that exploits the physicochemical differences between the desired product and any contaminants.
Troubleshooting Guides: From Reaction Quench to Pure Intermediate
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: The Persistent Problem of N1/N2 Regioisomers
The formation of a mixture of N1 and N2 substituted indazoles is arguably the most common challenge. Here’s how to tackle it:
Issue: My reaction produces a mixture of N1 and N2 isomers, and they are difficult to separate.
Root Causes & Solutions:
-
Understanding the Thermodynamics vs. Kinetics: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[11] Reactions run at higher temperatures or for longer durations may favor the formation of the thermodynamic N1 isomer. Conversely, kinetically controlled conditions (lower temperatures, shorter reaction times) might favor the N2 isomer.[11]
-
Strategic Selection of Base and Solvent: The choice of base and solvent has a profound impact on the N1/N2 ratio.[4][12]
-
For N1 Selectivity: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) often favors N1 alkylation.[13] The sodium cation is thought to chelate to the N2 position, sterically hindering attack at that nitrogen.
-
For N2 Selectivity: Conditions that favor the kinetic product, such as using a weaker base or a more polar solvent, may increase the proportion of the N2 isomer.
-
-
The Power of Purification by Recrystallization: Even with an optimized reaction, a mixture of isomers may still be present. A Chinese patent describes a method for separating 1- and 2-substituted indazole isomers by recrystallization from a mixed solvent system.[14] This is a highly scalable and economical approach.
Experimental Protocol: Separation of N1/N2 Isomers by Mixed-Solvent Recrystallization [14]
This protocol is a general guideline based on the principles outlined in the patent. The optimal solvent system and ratios will need to be determined experimentally for your specific indazole intermediate.
-
Solvent Screening: In separate small vials, test the solubility of your crude isomer mixture in a range of solvents (e.g., acetone, ethanol, methanol, acetonitrile, tetrahydrofuran) and an anti-solvent (typically water). The ideal "good" solvent will dissolve the mixture at an elevated temperature, while the "anti-solvent" should cause one isomer to selectively precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude mixture in a minimal amount of the chosen "good" solvent at an elevated temperature.
-
Induce Crystallization: While still warm, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the precipitated solid by filtration, wash with a cold mixture of the two solvents, and dry.
-
Analyze Purity: Analyze the purity of the crystalline material and the mother liquor by a suitable method (e.g., HPLC, NMR) to determine the efficiency of the separation.
| Solvent System Component 1 | Solvent System Component 2 | Typical Volume Ratio (Component 1:Component 2) | Notes |
| Acetone | Water | 3:1 to 2:5 | Effective for a range of substituted indazoles.[14] |
| Ethanol | Water | 3:1 to 2:5 | A common and effective combination.[14] |
| Methanol | Water | 3:1 to 2:5 | Another good option for polar indazoles.[14] |
| Acetonitrile | Water | 3:1 to 2:5 | Can provide different selectivity.[14] |
| Tetrahydrofuran (THF) | Water | 3:1 to 2:5 | Useful for less polar intermediates.[14] |
Table 1: Exemplar Mixed-Solvent Systems for Indazole Isomer Separation[14]
Guide 2: Tackling Side Reactions in Common Indazole Syntheses
Minimizing side reactions at the source is crucial for simplifying downstream purification.
A. Davis-Beirut Reaction
Issue: Low yields and formation of byproducts in my Davis-Beirut synthesis of a 2H-indazole.
Root Causes & Solutions:
-
Incomplete Reaction: The reaction may require optimization of temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Side Reactions: The nitroso-imine intermediate is highly reactive and can participate in side reactions.[7] Careful control of reaction conditions is key to maximizing the desired cyclization.
-
Work-up and Purification: An extractive work-up can be effective in removing some impurities. The basicity of the indazole product can be exploited for purification (see Guide 3).
B. Sandmeyer Reaction for Halo-indazoles
Issue: My Sandmeyer reaction to produce an iodo-indazole from an amino-indazole is giving me a complex mixture of byproducts.
Root Causes & Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable. It is critical to maintain low temperatures (typically 0-5 °C) throughout the diazotization and subsequent displacement reaction.
-
Side Reactions: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl and other coupling products.[15] Using a slight excess of the halide source and ensuring efficient stirring can help to minimize these side reactions. Phenolic byproducts can also form if water is present and competes as a nucleophile.[16]
-
Work-up: A quench with a reducing agent like sodium bisulfite or sodium thiosulfate is often necessary to remove any residual iodine.
Guide 3: Leveraging Physicochemical Properties for Purification
A. Purification by Distillation
For thermally stable, lower molecular weight indazole intermediates, vacuum distillation is a powerful and scalable purification technique.
Issue: My indazole intermediate is an oil and I want to avoid chromatography.
Solution:
-
Assess Thermal Stability: Before attempting a large-scale distillation, it is crucial to assess the thermal stability of your compound. This can be done on a small scale by heating a sample and observing for any decomposition.
-
Determine Boiling Point under Vacuum: The boiling point of a compound decreases significantly under reduced pressure. A literature search or estimation using nomographs can provide a starting point for the distillation conditions. For example, unsubstituted indazole has a boiling point of 167-176 °C at 40-50 mm Hg.[5]
-
Perform Fractional Distillation: For separating compounds with close boiling points, a fractional distillation column can be employed.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 1H-Indazole | 270 | 760 |
| 1H-Indazole | 167-176 | 40-50 |
Table 2: Boiling Point of 1H-Indazole[5][17]
B. Purification via Extractive Workup and Salt Formation
Many indazole intermediates are basic and can be purified by taking advantage of their ability to form salts.
Issue: My crude product contains non-basic impurities.
Solution:
-
Acidic Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic indazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: The aqueous layer is then basified (e.g., with NaOH or NaHCO3) to deprotonate the indazole, which can then be re-extracted into an organic solvent.
-
Purification by Salt Precipitation: Alternatively, after the acidic extraction, the desired indazole salt can sometimes be precipitated directly from the aqueous solution, or by the addition of a suitable counter-ion. This can be a highly effective method for purification and isolation.
Workflow Visualizations
To further clarify these concepts, the following diagrams illustrate key decision-making processes and workflows.
Caption: Decision tree for selecting a non-chromatographic purification method.
Caption: Workflow for purification of a basic indazole intermediate via extractive workup.
Conclusion
The large-scale synthesis of indazole intermediates without chromatography is not only feasible but is often a necessity for the development of economically viable drug manufacturing processes. By understanding the nuances of the chosen synthetic route, anticipating common side reactions, and strategically employing classical purification techniques such as crystallization, distillation, and extraction, researchers can successfully produce high-purity indazole intermediates at scale. This guide provides a framework for troubleshooting common issues and a roadmap for developing robust, chromatography-free purification protocols. Remember that each specific indazole derivative will have its own unique set of properties, and therefore, a systematic, data-driven approach to process optimization is always the key to success.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut reaction - Wikiwand [wikiwand.com]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Indazole - Wikipedia [en.wikipedia.org]
Indazole Synthesis Technical Support Center: A Guide to Preventing Regioisomer Formation
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into controlling regioselectivity during indazole synthesis. The formation of N1 and N2 regioisomers is a common challenge, and this resource offers troubleshooting guides and frequently asked questions to help you achieve your desired isomeric purity.
Troubleshooting Guide: Common Issues in Regioselective Indazole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My indazole alkylation is yielding a roughly 1:1 mixture of N1 and N2 regioisomers. How can I enhance the selectivity for the N1-alkylated product?
Answer:
Achieving high N1 selectivity often involves optimizing reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[1] Here are several critical factors to consider:
-
Choice of Base and Solvent: This is one of the most influential factors. The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity with a range of substrates.[1][2] The sodium cation is believed to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position, which sterically hinders the approach of the electrophile to the N2 position.[3] In contrast, polar aprotic solvents like dimethylformamide (DMF) can solvate the cation, leading to a "freer" indazolide anion and consequently, a loss of regioselectivity.[1][2]
-
Substituent Effects: The steric and electronic nature of substituents on the indazole ring can be exploited to direct alkylation. For instance, indazoles bearing sterically bulky groups at the C3 position, such as tert-butyl, or coordinating groups like carboxymethyl, acetyl, and carboxamide, have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[2][4]
-
Thermodynamic Equilibration: In certain cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the initial kinetic product mixture can be equilibrated to favor the thermodynamically more stable N1-substituted indazole.[1][3]
Experimental Protocol: N1-Selective Alkylation using NaH/THF
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired N1-alkylated indazole.
Question 2: I need to synthesize the N2-alkylated indazole selectively. What conditions should I employ?
Answer:
While the 1H-indazole is often the more stable tautomer, specific conditions can be used to favor kinetic control and promote alkylation at the N2 position.[5]
-
Mitsunobu Reaction: The Mitsunobu reaction has shown a strong preference for producing the N2-alkylated regioisomer.[3][6] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Substituent Effects: The electronic properties of the substituents on the indazole ring are critical. For example, indazoles with electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to give excellent N2 regioselectivity (≥ 96%).[1][4]
-
Metal-Mediated Reactions: Certain metal-mediated reactions can favor N2-alkylation. For instance, gallium or aluminum-mediated direct alkylations have been reported to be highly regioselective for the 2H-indazole product.[7][8]
-
Acid Catalysis with Diazo Compounds: A novel approach using triflic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds affords N2-alkylated products with high to excellent regioselectivity.[9]
Logical Workflow for Selecting N2-Alkylation Conditions
Caption: Decision workflow for choosing an appropriate N2-selective indazole alkylation method.
Question 3: My synthesis produced an inseparable mixture of N1 and N2 isomers. How can I differentiate and characterize them?
Answer:
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between N1 and N2 indazole isomers.[10][11]
-
¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position (H-3) is a key diagnostic marker. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to the H-3 proton in 1H-indazoles.[10]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers.
-
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This 2D NMR technique is one of the most definitive methods for assigning the regiochemistry.[2]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used to establish spatial proximity between the N-substituent and protons on the indazole ring.[12]
Data Summary for Isomer Differentiation
| Spectroscopic Technique | Key Differentiator for N1 vs. N2 Isomers |
| ¹H NMR | The H-3 proton in 2H-indazoles is typically at a higher chemical shift than in 1H-indazoles.[10] |
| ¹³C NMR | Ring carbon chemical shifts vary between the two regioisomers. |
| HMBC | N1-isomer: Correlation between N-alkyl protons and C7a. N2-isomer: Correlation between N-alkyl protons and C3.[1][2] |
| NOESY | Can reveal through-space correlations between the N-substituent and ring protons, aiding in structural assignment.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing substituted indazoles?
There are two main approaches to synthesizing N-substituted indazoles: incorporating the substituent before or after the indazole ring closure.[2] Several named reactions are commonly employed for the synthesis of the indazole core itself, including the Jacobsen, Davis-Beirut, and Cadogan-Sundberg reactions.[13][14][15] More recent methods involve transition-metal-catalyzed C-H activation and amination strategies.[13][16]
Q2: How do different synthetic methods influence regioselectivity?
The choice of synthetic method can have a profound impact on the resulting regioisomeric ratio.
-
Davis-Beirut Reaction: This reaction is known to produce 2H-indazoles, although the regioselectivity can be substrate-dependent.[17][18] It is a robust method for accessing a variety of 2H-indazoles and indazolones.[14][19][20][21]
-
Cadogan-Sundberg Reaction: This reductive cyclization of o-nitrostyrenes or related compounds is a classical method for preparing 2H-indazoles.[15][17][22][23][24]
-
Directed C-H Activation: Utilizing a directing group on one of the starting materials can guide the cyclization to favor the N1 isomer.[17][25]
Q3: Can I separate a mixture of N1 and N2 regioisomers?
Yes, separation is often possible, although it can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most common method. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often effective.[17]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high-purity samples, preparative HPLC can be a powerful tool.[17]
Workflow for Indazole Synthesis and Isomer Management
Caption: A comprehensive workflow for the synthesis and management of indazole regioisomers.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 23. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Indazole Preparation Work-up
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the often challenging landscape of indazole chemistry. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis can be accompanied by tedious and complex work-up procedures.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of an indazole resulted in a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: The formation of N1 and N2 regioisomers is one of the most common challenges in indazole chemistry.[3] The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions, often dictated by kinetic versus thermodynamic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6]
For Preferential N1-Alkylation (Thermodynamic Product):
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[4] It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich substituent (if present at C3), sterically hindering attack at N2.
-
Substituent Effects: Bulky substituents at the C3 position can sterically favor N1-alkylation.
-
Equilibration: Using specific electrophiles like α-halo carbonyls can allow for an equilibration process that favors the more stable N1-substituted product.[5]
For Preferential N2-Alkylation (Kinetic Product):
-
Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favors the formation of the N2 isomer.[7]
-
Steric Hindrance at N1: A bulky substituent at the C7 position can effectively block the N1 position, thereby directing alkylation to N2. For instance, indazoles with a 7-NO2 or 7-CO2Me group have shown excellent N2 regioselectivity.[4]
-
Catalytic Systems: Certain transition metal-catalyzed reactions, such as those employing rhodium, have been developed for the regioselective synthesis of N2-substituted indazoles.[3]
Data Presentation: Influence of Reaction Conditions on N1:N2 Ratio
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1 : N2 Ratio | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | [4] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | [4] |
| 1H-indazole | isobutyl bromide | K2CO3 / DMF | 58 : 42 | [8] |
| 7-NO2-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | [4] |
| 7-CO2Me-1H-indazole | n-pentyl bromide | NaH / THF | <1 : 99 | [4] |
Q2: I'm struggling to separate the N1 and N2 isomers. What's the best purification strategy?
A2: If a mixture of isomers is obtained, separation can be challenging but is often achievable through careful selection of purification techniques.
-
Recrystallization: This should be the first method to explore, as it is scalable and can be more cost-effective than chromatography. The key is to find a solvent system where the two isomers have a significant solubility difference. Mixed solvent systems, such as acetone/water, ethanol/water, or THF/water, are often effective.[9] A systematic screening of solvents is recommended.
-
Column Chromatography: Flash chromatography on silica gel is a common method for separating indazole isomers.[10] However, the polarity of the two isomers can be very similar, leading to co-elution.
-
Solvent System Optimization: A thorough screening of eluents is crucial. Systems like hexane/ethyl acetate, cyclohexane/ethyl acetate, or dichloromethane/methanol are good starting points. Adding a small amount of a modifier like triethylamine can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Experimental Protocol: Separation of N1/N2 Isomers by Recrystallization
-
Solvent Screening: In separate small vials, test the solubility of the isomer mixture in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at boiling. Also, test mixed solvent systems (e.g., ethanol/water, THF/heptane).
-
Dissolution: Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent or "good" solvent of a mixed pair.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Mixed Solvent: While the solution is hot, add the "poor" solvent dropwise until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow to cool slowly.
-
-
Isolation and Analysis: Isolate the crystals by filtration. Analyze both the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio and purity.
Visualization: Purification Strategy Decision Tree
Caption: Decision tree for choosing a purification method for indazole isomers.
Q3: My reaction yield is consistently low. What are the common pitfalls in indazole synthesis work-up?
A3: Low yields can stem from incomplete reactions, side reactions, or product loss during work-up. Here are some common issues and their solutions:
-
Incomplete Reaction: Always monitor your reaction by TLC or LC-MS to ensure full consumption of the starting material before proceeding with the work-up.
-
Product Solubility: Indazoles can have some solubility in aqueous layers, especially if they are functionalized with polar groups or if the pH is not optimal for precipitation.
-
Solution: Before discarding any aqueous layers, back-extract them with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer can also help to fully precipitate the product.
-
-
Emulsion Formation: During extraction, emulsions can form, trapping the product and making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.
-
-
Side Reactions: Certain synthetic routes are prone to specific side reactions that consume starting material or product. For example, in the synthesis of indazoles from o-fluorobenzaldehydes and hydrazine, a competitive Wolf-Kishner reduction can occur.
-
Solution: Modifying the synthetic route, for instance, by using O-methyloximes of the benzaldehydes, can effectively eliminate this side reaction.
-
Visualization: Troubleshooting Workflow for Low Yields
Caption: A systematic workflow to troubleshoot and address low yields in indazole synthesis.
Troubleshooting Guide for Specific Syntheses
Davis-Beirut Reaction
Issue: Low yield of the desired 2H-indazole.
-
Causality & Solution: The Davis-Beirut reaction is sensitive to reaction conditions.
-
Water Content: The presence of water can be critical. In some cases, adding a small, controlled amount of water to the reaction mixture can significantly improve the yield. However, excessive water can lead to a sharp decrease in yield due to competing side reactions.[11]
-
Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter that needs to be optimized for your specific substrate.
-
Reaction Time and Temperature: Inadequate reaction time or temperature may lead to incomplete conversion. Monitor the reaction progress to determine the optimal parameters.
-
Synthesis from o-Toluidine (Jacobson-Huber type)
Issue: Formation of tar-like, intractable byproducts during work-up.
-
Causality & Solution: This reaction involves the formation of a diazonium salt intermediate, which can be unstable and prone to decomposition, leading to the formation of phenolic and other colored byproducts.
-
Temperature Control: Strict temperature control (typically 0-5 °C) during the diazotization step is crucial to minimize decomposition.
-
Work-up Protocol: A robust acidic extraction is often necessary to separate the basic indazole product from non-basic impurities. The crude product is often purified by vacuum distillation or recrystallization.[12]
-
Experimental Protocol: Work-up for Indazole from o-Toluidine
-
Quenching: After the reaction is complete, carefully pour the reaction mixture over ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like benzene or toluene.
-
Acidic Wash: Wash the combined organic extracts with 2N HCl. The indazole product will move into the aqueous acidic layer.
-
Basification and Precipitation: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add an excess of ammonia or NaOH solution to basify the solution, which will precipitate the indazole product.
-
Isolation: Collect the crude indazole by vacuum filtration, wash with cold water, and dry thoroughly.[12]
Conclusion
The successful synthesis and purification of indazoles require a nuanced understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully controlling reaction parameters to influence regioselectivity, optimizing work-up procedures to minimize product loss, and employing tailored purification strategies, researchers can overcome the common challenges associated with these valuable heterocyclic compounds. This guide serves as a starting point for addressing these issues, and further exploration of the cited literature is encouraged for a deeper understanding of specific synthetic transformations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Incomplete Hydrolysis of Indazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common yet challenging step in synthetic chemistry: the hydrolysis of indazole intermediates. Incomplete hydrolysis can lead to significant downstream challenges, including purification difficulties, low yields, and the generation of complex side-product profiles. This resource offers in-depth, field-proven insights to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding the hydrolysis of indazole intermediates.
Q1: My saponification of an ethyl indazole-3-carboxylate is sluggish and incomplete. What are the initial steps for optimization?
A1: Incomplete saponification is a frequent issue. The reactivity of the ester can be influenced by steric hindrance and the electronic properties of substituents on the indazole ring. Here are the primary parameters to adjust:
-
Increase Base Equivalents: While catalytic amounts of base can be effective, for stubborn esters, increasing the equivalents of your base (e.g., LiOH, NaOH, KOH) to 3-5 equivalents can drive the reaction to completion. Lithium hydroxide (LiOH) is often a good choice as it has high reactivity for ester hydrolysis.[1]
-
Elevate Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis. Depending on the stability of your substrate, temperatures from room temperature up to reflux can be explored.[2]
-
Solvent System Modification: The choice of solvent is critical. A mixture of a water-miscible organic solvent and water is typically used to ensure solubility of both the ester and the inorganic base. Common systems include THF/water, MeOH/water, or EtOH/water.[1][2] If your starting material has poor solubility, increasing the proportion of the organic solvent or adding a co-solvent like methanol can be beneficial.[1]
Q2: I'm observing the removal of my N-Boc protecting group during the basic hydrolysis of an indazole ester. How can I achieve selective ester cleavage?
A2: The tert-butyloxycarbonyl (Boc) group is known to be labile under certain basic conditions, not just acidic ones.[3][4] To favor ester hydrolysis over Boc deprotection, consider the following:
-
Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Alternative Bases: Sodium methoxide (NaOMe) in methanol can sometimes selectively cleave the N-Boc group, so it's best to avoid this if you want to retain it.[3][4] Instead, using a base like sodium carbonate (Na₂CO₃) in a solvent such as DME at reflux may offer better selectivity for ester hydrolysis while preserving the Boc group.[5]
-
Room Temperature Reactions: Attempt the hydrolysis at room temperature with a stronger base like LiOH, which can sometimes provide a faster reaction rate for the saponification compared to the slower cleavage of the Boc group.
Q3: During my acidic workup to protonate the indazole carboxylate, I'm seeing significant product loss. What could be the cause?
A3: Product loss during acidic workup is often due to the amphoteric nature of the indazole carboxylic acid, which can be soluble in both acidic and basic aqueous layers.
-
Careful pH Adjustment: After the hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of your indazole carboxylic acid, which is typically in the range of pH 3-5. This will minimize its solubility in the aqueous layer. Use a pH meter for accurate adjustment.
-
Extraction with an Appropriate Organic Solvent: Once the pH is adjusted, extract the product with a suitable organic solvent. Ethyl acetate is a common choice.[6] For more polar products, a mixture of solvents like dichloromethane/isopropanol might be necessary.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.[7]
Q4: How can I monitor the progress of my indazole hydrolysis reaction effectively?
A4: Real-time monitoring is crucial to prevent over-running the reaction and the formation of side products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. You should see the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which will streak) or the carboxylic acid (after acidification of a sample).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the identity of products and byproducts, LC-MS is the preferred method. It allows you to track the mass of the starting material, the desired product, and any potential side products, such as deprotected intermediates.[8][9]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent issues with incomplete hydrolysis of indazole intermediates.
Guide 1: Optimizing Saponification of Sterically Hindered Indazole Esters
Sterically hindered esters can be particularly resistant to hydrolysis. The following workflow can help overcome this challenge.
Workflow for Optimizing Saponification:
Caption: Troubleshooting workflow for incomplete saponification.
Detailed Protocol:
-
Initial Setup: In a round-bottom flask, dissolve the sterically hindered indazole ester in a 2:1 mixture of THF and water.
-
Add Base: Add 3 equivalents of lithium hydroxide monohydrate (LiOH·H₂O).
-
Reaction Conditions: Stir the reaction at room temperature for 2 hours.
-
Monitoring: Take an aliquot, quench with dilute HCl, extract with ethyl acetate, and analyze by TLC or LC-MS.
-
Troubleshooting Steps:
-
If incomplete: Increase the temperature to 50 °C and continue stirring for another 2-4 hours.
-
If still incomplete: Add 1-2 more equivalents of LiOH and continue heating. If solubility appears to be an issue, add a small amount of methanol as a co-solvent.[1]
-
Continue Monitoring: Check the reaction progress every 1-2 hours.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and proceed with the acidic workup as described in the FAQs.
Guide 2: Managing Deprotection of Acid-Labile Groups During Hydrolysis
When your indazole intermediate contains other acid- or base-sensitive functional groups (e.g., Boc, t-butyl esters), careful selection of hydrolysis conditions is paramount.
Decision Tree for Selective Hydrolysis:
Caption: Selecting conditions for selective hydrolysis.
Protocol for Hydrolysis with a Base-Sensitive Protecting Group (e.g., N-Boc):
-
Reagents and Setup: Dissolve the N-Boc protected indazole ester in a 3:1 mixture of THF and water. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add 1.5 equivalents of LiOH·H₂O as a solution in water.
-
Reaction and Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes by LC-MS. Allow the reaction to slowly warm to room temperature if the reaction is sluggish at 0 °C.
-
Quenching and Workup: As soon as the starting ester is consumed, immediately quench the reaction by adding it to a cold, dilute solution of citric acid or NaHSO₄ to bring the pH to ~5.
-
Extraction: Extract the product with cold ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.
Data Summary Table
The choice of base can significantly impact the outcome of the hydrolysis. The following table summarizes common conditions and their typical applications.
| Base | Typical Solvent System | Temperature | Key Considerations |
| LiOH | THF/H₂O, MeOH/H₂O | 0 °C to Reflux | Highly effective for hindered esters; can be used at low temperatures to improve selectivity.[1] |
| NaOH | EtOH/H₂O, MeOH/H₂O | RT to Reflux | A common and cost-effective choice for robust substrates.[2] |
| KOH | EtOH/H₂O | RT to Reflux | Similar in reactivity to NaOH.[2] |
| Na₂CO₃ | DME/H₂O | Reflux | Milder base, useful for substrates with base-sensitive groups like Boc.[5] |
References
- 1. reddit.com [reddit.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: High-Throughput Screening for Optimizing Indazole Synthesis
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for navigating the complexities of high-throughput screening (HTS) to optimize indazole synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot effectively and innovate confidently. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis through HTS is a critical accelerator for discovery programs.[1] This center is structured to address the specific, practical challenges you face at the bench.
The HTS Paradigm for Reaction Optimization
High-throughput experimentation (HTE) transforms reaction optimization from a linear, one-at-a-time process into a parallelized, data-rich exploration of chemical space.[2][3] Instead of running a handful of experiments, HTS allows for dozens or even hundreds of reactions to be run simultaneously in miniaturized formats, such as 96-well plates.[3] This approach enables the systematic and rapid evaluation of a wide array of variables—catalysts, ligands, bases, solvents, temperature, and reactant ratios—to quickly identify optimal conditions for yield, purity, and regioselectivity.[2] The evolution of HTE has been driven by the need to accelerate pharmaceutical development timelines and expand the chemical toolkit available to chemists.[4]
The General HTS Workflow
The process begins with designing an array of experiments to test various combinations of reaction parameters. Stock solutions are prepared and dispensed, often using automated liquid handlers to ensure precision and minimize human error, into a multi-well plate.[5][6] After the reactions run under controlled conditions, they are quenched and analyzed using a rapid analytical technique. The resulting data is then processed and visualized to identify "hits"—the most promising reaction conditions for further validation and scale-up.[6][7]
Caption: General workflow for HTS-based reaction optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during HTS for indazole synthesis in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction array shows consistently low or no conversion to the desired indazole product. What are the first steps to troubleshoot this?
A: When faced with widespread low yield, a systematic evaluation of your core reaction components and setup is essential. The issue often lies with the catalyst system or the integrity of the reagents.[8]
Causality & Solution Pathway:
-
Verify Catalyst Activity: Palladium-catalyzed reactions, such as the common Ullmann or Buchwald-Hartwig type couplings used for indazole synthesis, rely on an active Pd(0) species.[9][10] Many common precatalysts are in the Pd(II) state and require in situ reduction to initiate the catalytic cycle.[8][11] If this reduction is inefficient, the reaction will fail.
-
Action: Consider switching to a pre-activated Pd(0) source or a more robust precatalyst system known for its efficient activation.[8] Also, ensure your ligands are not degrading under the reaction conditions, as this can lead to the formation of inactive palladium black.
-
-
Assess Reagent and Solvent Purity: Cross-coupling reactions are notoriously sensitive to oxygen and moisture.[8] Water can hydrolyze reagents and interfere with the catalyst, while oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Action: Use freshly distilled or commercially available anhydrous solvents. Ensure starting materials and bases are pure and dry. If you are using a glovebox, verify its atmospheric integrity. If using Schlenk techniques, ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is thorough.
-
-
Check Base and Ligand Compatibility: The choice of base is critical. It must be strong enough to facilitate the desired reaction step (e.g., deprotonation) but not so harsh that it degrades starting materials or ligands. The ligand dictates the stability and reactivity of the palladium center.[8]
-
Review Reaction Temperature and Time: Some reactions have a high activation energy and require elevated temperatures. Conversely, excessive heat can degrade sensitive components.
-
Action: Run a temperature gradient screen if your equipment allows. Ensure the reaction time is sufficient for the reaction to reach completion, which can be checked by taking time-point samples in a preliminary experiment.
-
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Poor Regioselectivity in N-Alkylation
Q: My HTS for indazole N-alkylation is producing a mixture of N1 and N2 isomers. How can I steer the reaction toward a single, desired regioisomer?
A: Achieving regioselectivity in indazole alkylation is a classic challenge, as the molecule has two reactive nitrogen atoms.[13] The outcome is a delicate balance of thermodynamics, kinetics, and steric/electronic effects. HTS is an excellent tool to rapidly map these factors.[14]
Causality & Solution Pathway:
-
Base and Solvent System is Key: The choice of base and solvent is the most critical factor influencing regioselectivity.[13][15] The base deprotonates the indazole to form an indazolide anion, and the counter-ion and solvent shell influence which nitrogen is more accessible for alkylation.
-
N1-Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally more stable.[14] Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often strongly favors the N1 product.[13][14] The sodium cation is thought to coordinate with the N2 atom, sterically blocking it and directing the alkylating agent to N1.[13]
-
N2-Selectivity (Kinetic Product): To favor the N2 isomer, conditions that promote kinetic control are needed. This can sometimes be achieved with different base/solvent systems or specialized reactions. For instance, Mitsunobu conditions have been reported to favor N2 substitution.[15] Additionally, some direct alkylation methods using specific metal mediators like Gallium/Aluminum have been developed for high N2 selectivity.[16][17]
-
-
Leverage Substituent Effects: The electronic and steric properties of substituents already on the indazole ring can direct alkylation.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can significantly increase the acidity of the N1-proton and have been shown to confer excellent N2 regioselectivity.[14][15]
-
Steric Effects: Bulky substituents at the C3 position can sterically hinder the N2 position, thereby promoting alkylation at N1.[13]
-
The following table summarizes conditions that can be explored in an HTS campaign to control regioselectivity.
| Target Isomer | Favored Conditions | Rationale |
| N1-Alkylated | Base: Sodium Hydride (NaH) Solvent: THF, DMF | Forms the thermodynamically more stable 1H-indazole tautomer. The Na⁺ cation may coordinate with and block the N2 position.[13][14] |
| N1-Alkylated | Bulky C3-substituent on indazole ring | Sterically hinders attack at the N2 position.[13] |
| N2-Alkylated | Reaction: Mitsunobu Conditions | Often favors the kinetically controlled N2 product.[15] |
| N2-Alkylated | Electron-withdrawing group at C7 | Increases acidity of the N1-proton, directing alkylation to N2.[14][15] |
| N2-Alkylated | Ga/Al or Al-mediated direct alkylation | Specific metal-mediated protocols developed for high N2 selectivity.[16][17][18] |
Issue 3: Inconsistent or Irreproducible Results
Q: I'm seeing significant well-to-well variability in my HTS results, even in replicate wells. What are the common sources of this irreproducibility?
Causality & Solution Pathway:
-
Inaccurate Liquid Handling: Manual pipetting, especially of small volumes, is prone to human error.[5] Even automated liquid handlers can have inaccuracies if not properly calibrated or if they are incompatible with the viscosity or volatility of the solvents.
-
Action: Use calibrated pipettes or, preferably, an automated liquid handler. Perform regular calibration and maintenance. For volatile solvents, work quickly or use systems designed to minimize evaporation. Some advanced liquid handlers have built-in verification features to confirm correct dispense volumes.[5]
-
-
Plate Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to temperature fluctuations and evaporation than the interior wells. This can cause significant systematic error across the plate.[20]
-
Action: Avoid using the outer rows and columns for experiments. Instead, fill them with a blank solvent to create a thermal and vapor barrier. Distribute your controls and replicates across the plate in a randomized or staggered pattern to avoid positional bias.
-
-
Poor Mixing: In small-volume reactions, inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Action: Ensure your plate shaker or stirrer is set to an appropriate speed for the entire duration of the reaction. For reactions involving solids or viscous liquids, specialized stirring mechanisms like magnetic stir beads in each well may be necessary.
-
-
Stock Solution Instability: Some reagents, particularly organometallics or activated catalysts, can degrade over the time it takes to prepare and dispense a 96-well plate.
-
Action: Prepare stock solutions immediately before use. If a reagent is known to be unstable, design the plate layout to minimize the time between its preparation and its use. Keep solutions on ice if they are thermally sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for the high-throughput analysis of indazole synthesis reactions?
A1: The key is speed without sacrificing too much data quality.[21] The most common and effective techniques are Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . They offer a good balance of speed, sensitivity, and specificity, allowing for the quantification of starting materials, products, and major byproducts in under a minute per sample in some optimized workflows.[21][22] For certain applications, techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can offer even faster, sub-second analysis times with minimal sample preparation.[22]
Q2: What are "false positives" and "false negatives" in reaction screening?
A2: These are misleading results that can derail an optimization campaign.
-
False Positives: A reaction that appears to be successful (a "hit") due to an artifact rather than the desired catalytic activity.[23] This can be caused by compound interference with the analytical method (e.g., a starting material that has the same mass as the product) or by reproducible experimental errors.[23][24]
-
False Negatives: A truly successful reaction condition that is missed because the signal is suppressed or the reaction failed due to an experimental error (e.g., a dispensing error, poor mixing).[5]
-
Mitigation: Always re-test initial hits from the primary screen. Use an orthogonal analytical method if possible to confirm the result. Careful experimental design with proper controls and replicates is your best defense.[7]
Q3: How should I handle the large datasets generated from an HTS campaign?
A3: HTS generates vast amounts of data that require specialized software for effective analysis.[6][25] The workflow typically involves:
-
Data Integration: Raw analytical data is imported and mapped to the corresponding well and its reaction conditions.
-
Normalization and Calculation: Yields or conversion rates are calculated, often relative to internal standards or controls.
-
Visualization: Heatmaps, scatter plots, and bar charts are used to visually identify trends and outliers across the plate.[20] This helps in quickly spotting promising conditions or identifying systematic errors like edge effects.
-
Hit Selection: Criteria are applied (e.g., yield > 80%) to define a "hit list." Specialized software like phactor™ has been developed to streamline this entire process from experimental design to data analysis.[6]
Q4: I've identified a hit. What's the next step?
A4: A hit from a primary screen is a promising starting point, not a final answer. The next steps are crucial for validation:
-
Confirmation: Re-run the hit condition, often in triplicate, to ensure the result is reproducible.[7]
-
Orthogonal Validation: If possible, confirm the product structure using a different analytical method, such as NMR, on a slightly larger scale reaction.
-
Scale-Up: The ultimate test is to scale the reaction up from the microliter or milliliter HTS scale to a traditional laboratory scale (e.g., 10-100 mg). Conditions do not always translate directly, so some minor re-optimization may be needed.[3]
Detailed Experimental Protocol
Protocol 1: General Setup for a 96-Well Plate HTS for Buchwald-Hartwig Amination to form an N-Aryl Indazole
This protocol provides a framework for screening palladium catalysts, ligands, and bases.
1. Materials & Equipment:
-
96-well reaction block with glass vials and magnetic stir beads.
-
Automated liquid handler or calibrated multi-channel pipette.
-
Glovebox or Schlenk line for maintaining an inert atmosphere.
-
Plate sealer and heating/stirring plate.
-
Reagents: Indazole, aryl halide, palladium precatalyst (e.g., Pd₂(dba)₃), various phosphine ligands, various bases (e.g., K₂CO₃, K₃PO₄), anhydrous solvent (e.g., Toluene or Dioxane), internal standard (e.g., Dodecane).
2. Stock Solution Preparation (Inside a Glovebox):
-
Substrate Solution: Prepare a stock solution containing the indazole, aryl halide, and internal standard in the chosen anhydrous solvent.
-
Catalyst/Ligand Solutions: Prepare a matrix of solutions. For example, prepare separate solutions of different ligands in the solvent. Prepare a separate solution of the palladium precatalyst. This allows for flexible combination at the dispensing stage.
-
Base Slurries: Prepare slurries of the different bases in the solvent. Note: Bases may not fully dissolve. Ensure they are well-suspended before dispensing.
3. Reaction Plate Assembly (Inside a Glovebox):
-
To each designated well/vial containing a stir bead, add the base slurry.
-
Using the liquid handler, dispense the palladium precatalyst solution to all wells.
-
Dispense the appropriate ligand solution to each well according to your experimental design plate map.
-
Initiate the reaction by dispensing the substrate stock solution to all wells.
4. Reaction and Workup:
-
Seal the 96-well plate securely with a chemically resistant cap mat.
-
Transfer the plate to a pre-heated stirrer plate and run the reaction for the specified time (e.g., 12-24 hours) at the desired temperature (e.g., 100 °C).
-
After the reaction is complete, allow the plate to cool to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., Ethyl Acetate).
-
Perform a workup if necessary (e.g., add water, shake, and centrifuge to separate layers).
-
Transfer the organic layer from each well to a new 96-well plate for analysis using a filtration plate to remove solids.
5. Analysis:
-
Analyze the final plate by UHPLC-MS or GC-MS.
-
Calculate the yield for each well relative to the internal standard.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dispendix.com [dispendix.com]
- 6. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 19. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide to Isomeric Activity
Introduction: The Indazole Scaffold and the Potentiating Role of Nitro-Substitution
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a structural framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, serves as the foundation for numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[2][3][4][5] The introduction of a nitro (NO₂) group to this scaffold dramatically modulates its electronic properties and, consequently, its biological function. The position of this single, potent functional group can radically alter the compound's primary mechanism of action, creating distinct isomeric profiles.
This guide provides an in-depth comparison of the bioactivities of key nitroindazole isomers, with a particular focus on contrasting the established profiles of 5-nitro, 6-nitro, and 7-nitroindazoles with the lesser-explored, yet potentially significant, 4-chloro-5-nitro-1H-indazole. By synthesizing experimental data and explaining the causality behind structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear, objective guide to this versatile class of compounds.
Comparative Bioactivity Profile of Nitroindazole Isomers
The therapeutic potential of a nitroindazole derivative is fundamentally dictated by the position of the nitro group. This positioning influences the molecule's interaction with biological targets, leading to distinct activities ranging from antiparasitic and anticancer effects to specific enzyme inhibition.
5-Nitroindazole Derivatives: Champions in Antiparasitic and Anticancer Arenas
The 5-nitroindazole scaffold is a cornerstone in the development of antiparasitic and anticancer agents.[6][7][8] The nitro group at the 5-position is often critical for the mechanism of action, particularly against protozoan parasites. In these organisms, the nitro group can undergo bioreduction to generate cytotoxic reactive nitrogen species that damage parasite cells.[6]
Recent studies have highlighted the efficacy of 5-nitroindazole derivatives against various cancer cell lines. For instance, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated substantial anticancer activity, with some compounds showing potency comparable to or exceeding that of established drugs like Pazopanib and Doxorubicin.[6][8]
Table 1: In Vitro Anticancer Activity of Selected 5-Nitroindazole Derivatives [6]
| Compound | Substituent (R) | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 5'j | 3-OCH₃ | 1.15 ± 0.08 | 1.32 ± 0.09 |
| 5'k | 4-OCH₃ | 1.28 ± 0.09 | 1.45 ± 0.11 |
| 5'n | 4-F | 1.35 ± 0.10 | 1.52 ± 0.12 |
| Pazopanib | Reference Drug | 1.50 ± 0.11 | 1.68 ± 0.13 |
| Doxorubicin | Reference Drug | 1.42 ± 0.10 | 1.60 ± 0.12 |
Furthermore, derivatives of 5-nitroindazole have shown remarkable activity against Trichomonas vaginalis and Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][9]
6-Nitroindazole Derivatives: A Spectrum of Antiproliferative and Antileishmanial Activity
Shifting the nitro group to the 6-position yields compounds with a different, though sometimes overlapping, spectrum of bioactivity. Derivatives of 6-nitroindazole have demonstrated significant potential as anticancer, antiparasitic (particularly antileishmanial), and anti-inflammatory agents.[10]
Studies on 3-chloro-6-nitro-1H-indazole derivatives revealed potent inhibitory effects against various Leishmania species.[10][11][12] The activity is highly dependent on both the Leishmania species and the specific substitutions on the indazole core.[12]
Table 2: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [11][12]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4.00 |
| 11 | L. infantum | 6.00 |
| 11 | L. tropica | 76.00 |
| 13 | L. major | 38.00 |
In the realm of oncology, novel 6-nitro-tetrahydro-2H-benzo[g]indazole derivatives have shown significant antiproliferative activity against lung carcinoma cell lines, with IC₅₀ values in the 5–15 μM range.[10] This suggests the 6-nitro substitution is a key contributor to cytotoxicity in this chemical series.[10]
7-Nitroindazole Derivatives: Selective Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)
The 7-nitroindazole isomer is perhaps the most functionally distinct. It is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS, or NOS-I).[13][14][15] This enzyme synthesizes nitric oxide (NO), a critical signaling molecule in the nervous system.[14] By inhibiting nNOS, 7-nitroindazole can modulate neuronal signaling, which has profound physiological effects.
This inhibitory activity makes 7-nitroindazole a valuable tool for studying the role of NO in the central nervous system and a potential therapeutic agent for conditions involving excitotoxicity and neurodegeneration.[14][16] It has demonstrated neuroprotective, analgesic, and antinociceptive properties in various preclinical models.[13][15] Unlike non-selective NOS inhibitors, 7-nitroindazole exhibits these effects without significantly increasing blood pressure, a common side effect associated with the inhibition of endothelial NOS (eNOS).[15]
This compound: A Profile Based on Predictive Structure-Activity Relationships
Direct experimental bioactivity data for this compound is not extensively reported in the current literature. However, we can construct a predictive profile based on established structure-activity relationships.
-
Core Activity: The presence of the 5-nitro group suggests a strong potential for anticancer and antiparasitic activities, similar to other 5-nitroindazole derivatives.[6][7] The mechanism would likely involve bioreduction of the nitro group, especially in the hypoxic environments of solid tumors or within anaerobic parasites.
-
Influence of the 4-Chloro Substituent: The chlorine atom at the 4-position is an electron-withdrawing group. This will further decrease the electron density of the aromatic system, potentially making the nitro group more susceptible to enzymatic reduction. This could enhance its cytotoxic potency. Furthermore, the chloro group provides a potential site for metabolic modification or additional molecular interactions with target enzymes, which could either enhance or decrease activity depending on the specific context. Studies on related scaffolds, such as 4-chloro-5-(2-nitrovinyl)-1H-imidazoles, have shown that chloro-substitution is compatible with, and can contribute to, high antimicrobial activity.[17]
Hypothesized Activity: Based on this analysis, this compound is hypothesized to be a potent antiproliferative and antimicrobial agent. Its efficacy is predicted to be comparable to or potentially greater than that of its 5-nitro-1H-indazole parent due to the electronic influence of the 4-chloro group. Experimental validation is essential to confirm this hypothesis.
Key Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized, self-validating experimental protocols are crucial. The following are detailed methodologies for assessing the key activities discussed.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). Its self-validating nature comes from the direct correlation between mitochondrial activity in living cells and the colorimetric output.
Workflow Diagram: MTT Assay for Cytotoxicity
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density. Allow cells to attach by incubating for 24 hours.
-
Compound Application: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Add these dilutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fit.
Protocol 2: In Vitro Antileishmanial Activity Assay
This protocol assesses the ability of compounds to inhibit the growth of Leishmania promastigotes, the motile, extracellular stage of the parasite.
Step-by-Step Methodology:
-
Parasite Culture: Culture promastigotes of Leishmania species (L. infantum, L. major, etc.) in a suitable liquid medium (e.g., M199) at approximately 23-26°C until they reach the logarithmic growth phase.[11][12]
-
Assay Setup: Dispense the parasite culture into a 96-well plate at a concentration of approximately 2.5 x 10⁶ promastigotes/mL.[12]
-
Compound Application: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative vehicle control.
-
Incubation: Incubate the plates at the appropriate temperature for 72 hours.[12]
-
Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT assay, following steps 5-8 from the antiproliferative protocol above. The metabolic activity of the promastigotes correlates with the amount of formazan produced.[11][12]
-
Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.
Mechanistic Insights and Structure-Activity Relationship (SAR) Summary
The collected data reveals a clear and compelling structure-activity relationship among nitroindazole isomers. The position of the nitro group acts as a primary determinant of the compound's biological target and therapeutic application.
Logical Relationship: Nitro-Positioning and Bioactivity
Caption: SAR of nitroindazole isomers.
This divergence is clear:
-
5- and 6-Nitroindazoles primarily act as cytotoxic agents. Their activity often relies on the reduction of the nitro group to produce radical species, making them effective against rapidly proliferating cancer cells and various parasites.[6][10]
-
7-Nitroindazole acts as a specific enzyme inhibitor, targeting nNOS.[13][14] Its mode of action is not based on broad cytotoxicity but on precise interaction with the active site of its target protein.
Conclusion
The position of a single nitro group on the indazole scaffold is a powerful determinant of biological activity. While 5- and 6-nitroindazoles are potent cytotoxic and antiproliferative agents, 7-nitroindazole functions as a specific nNOS inhibitor with a distinct therapeutic profile.
Based on established structure-activity relationships, This compound is predicted to be a potent anticancer and antiparasitic agent, potentially with enhanced activity compared to its non-chlorinated parent compound. However, this remains a hypothesis. There is a clear need for the synthesis and rigorous experimental evaluation of this specific isomer using the standardized protocols outlined in this guide. Such research will not only clarify its therapeutic potential but also further enrich our understanding of the nuanced structure-activity relationships that govern the fascinating and medicinally vital world of nitroindazoles.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Comparative Analysis of 4-Chloro vs. 6-Chloro Nitroindazole Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the indazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of chloro and nitro substituents onto this heterocyclic system can dramatically influence its physicochemical properties and pharmacological activity. This guide provides an in-depth comparative analysis of 4-chloro and 6-chloro nitroindazole derivatives, offering experimental insights to inform rational drug design and development.
Introduction: The Significance of Chloro and Nitro Functional Groups in Indazole Scaffolds
The strategic placement of electron-withdrawing groups, such as chlorine atoms and nitro groups, on the indazole ring is a common strategy to modulate the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can profoundly impact a compound's ability to interact with biological targets, ultimately defining its therapeutic potential. This guide will dissect the nuanced differences imparted by the positional isomerism of the chloro group in 4-chloro versus 6-chloro nitroindazole derivatives, exploring how this seemingly subtle change can lead to significant variations in their chemical reactivity and biological profiles.
Synthesis Strategies: Navigating the Regioselectivity Challenge
The synthesis of specifically substituted nitroindazoles requires careful consideration of the directing effects of the existing substituents.
Synthesis of 6-Chloro Nitroindazole Derivatives
A common route to 6-chloro nitroindazole derivatives involves the chlorination of 6-nitroindazole. For instance, 3-chloro-6-nitroindazole can be obtained by passing chlorine gas through a suspension of 6-nitroindazole in water. This method has been a foundational step in the synthesis of various biologically active compounds.[1] Further derivatization, such as the introduction of substituents at the N1 position, can be achieved through alkylation reactions.
Synthesis of 4-Chloro Nitroindazole Derivatives
The synthesis of 4-chloro nitroindazoles often starts with a pre-functionalized aniline derivative. For example, 4-nitroindazole can be prepared from 2-methyl-3-nitroaniline through diazotization. While specific, detailed synthetic procedures for various 4-chloro-nitroindazole derivatives are less commonly reported in readily available literature, a general approach involves the nitration of a 4-chloro-1H-indazole precursor. The reaction conditions, particularly the nitrating agent and temperature, must be carefully controlled to achieve the desired regioselectivity.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom on the indazole ring influences key physicochemical parameters that govern a molecule's behavior in a biological system.
| Property | 4-Chloro-6-nitro-1H-indazole | 6-Chloro-4-nitro-1H-indazole |
| Molecular Weight | 197.58 g/mol | 197.58 g/mol |
| Boiling Point (Predicted) | 397.9±22.0 °C | Not available |
| Density (Predicted) | 1.661±0.06 g/cm³ | 1.7±0.1 g/cm³ |
| Storage Temperature | Room Temperature | Room Temperature |
Table 1: Comparison of predicted physicochemical properties of 4-chloro-6-nitro-1H-indazole and 6-chloro-4-nitro-1H-indazole. Data sourced from chemical supplier databases.[2]
While experimental data for a direct comparison is limited, predictions suggest subtle differences in properties like density. These seemingly minor variations can impact crystal packing, solubility, and ultimately, bioavailability.
Comparative Biological Activity: Unraveling the Structure-Activity Relationship
The true divergence between these isomers becomes apparent when examining their biological activities. The current body of research is more extensive for 6-chloro nitroindazole derivatives, which have shown significant promise in various therapeutic areas.
Antileishmanial Activity of 6-Chloro Nitroindazole Derivatives
Derivatives of 3-chloro-6-nitro-1H-indazole have been extensively investigated as potential antileishmanial agents. A number of synthesized compounds have demonstrated potent activity against different Leishmania species. For example, certain derivatives have shown strong to moderate inhibitory activity against Leishmania infantum.[1]
Experimental Protocol: In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the in vitro activity of compounds against Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum at a constant temperature (e.g., 26 °C).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.
-
Assay Setup: Seed a 96-well microtiter plate with a suspension of Leishmania promastigotes. Add the different concentrations of the test compounds to the wells. Include a positive control (a known antileishmanial drug) and a negative control (solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the appropriate conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of parasite growth).
Workflow for Antileishmanial Drug Screening
Caption: Workflow for in vitro screening of antileishmanial compounds.
Anticancer Activity
The indazole scaffold is a well-established pharmacophore in the development of anticancer agents. While specific data for 4-chloro nitroindazole derivatives is sparse, research on related 6-substituted aminoindazole derivatives has shown potent anti-proliferative activity against human colorectal cancer cells. This suggests that the substitution pattern on the indazole ring is a critical determinant of anticancer efficacy.
Antimicrobial Activity
Nitro-containing heterocyclic compounds are known for their antimicrobial properties. While direct comparative studies are lacking, research on various chloro-nitro substituted aromatic compounds indicates that the position of these substituents significantly influences the antimicrobial spectrum and potency. For instance, studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have revealed potent antibacterial and antifungal activities.[3] This highlights the potential of both 4-chloro and 6-chloro nitroindazole derivatives as leads for novel antimicrobial agents, warranting further investigation.
Causality and Future Directions: The "Why" Behind the Differences
The observed and predicted differences in the properties and activities of 4-chloro and 6-chloro nitroindazole derivatives can be attributed to several key factors:
-
Electronic Effects: The positions of the chloro and nitro groups relative to each other and to the indazole ring system alter the overall electron density distribution. This influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Steric Hindrance: The location of the chloro group can create steric hindrance, affecting how the molecule fits into the binding pocket of a target enzyme or receptor.
-
Metabolic Stability: The position of the chloro substituent can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a broader range of 4-chloro nitroindazole derivatives to enable direct and comprehensive comparative studies.
-
In-depth Biological Evaluation: Head-to-head comparisons of the anticancer, antimicrobial, and other biological activities of 4-chloro and 6-chloro isomers.
-
Computational Modeling: The use of molecular modeling and quantum chemical calculations to better understand the electronic and steric factors that underpin the observed differences in activity.
Conclusion
While the existing body of research provides a solid foundation for understanding the potential of chloro-nitroindazole derivatives in drug discovery, a clear gap exists in the direct comparative analysis of 4-chloro and 6-chloro isomers. The available data strongly suggests that the positional isomerism of the chloro group is a critical determinant of biological activity, with 6-chloro derivatives currently showing more documented promise, particularly as antileishmanial agents. However, the untapped potential of 4-chloro nitroindazoles warrants significant further investigation. A more systematic and comparative approach to the synthesis and biological evaluation of these isomers will undoubtedly unlock new avenues for the development of novel and effective therapeutic agents.
References
A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-5-nitro-1H-indazole Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of safe and effective therapeutic design. The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] However, the synthesis of substituted indazoles, such as 4-chloro-5-nitro-1H-indazole, is often complicated by the formation of regioisomers, necessitating a robust and multi-faceted validation strategy.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols, and provide the supporting data required to move forward with confidence in your molecular structure.
The Challenge: Regioisomerism in Indazole Synthesis
The indazole core possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to different regioisomers with potentially distinct biological activities and toxicological profiles. During synthesis, particularly in alkylation or acylation reactions, mixtures of N1 and N2 isomers are common. Therefore, it is not merely sufficient to confirm the presence of a this compound moiety; one must definitively prove the location of substituents on the pyrazole ring.
A Comparative Analysis of Core Validation Techniques
A multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, provides a self-validating system for structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, proton and carbon environments, through-space correlations. | Excellent for isomer differentiation; non-destructive. | Requires relatively pure sample; can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; provides molecular formula. | Generally cannot distinguish between isomers without fragmentation studies. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths and angles. | Unambiguous structure determination. | Requires a high-quality single crystal, which can be difficult to grow. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for distinguishing N1 and N2 isomers of indazoles in solution.[2] The chemical environment of each proton and carbon atom is exquisitely sensitive to the overall electronic structure of the molecule, which differs significantly between the two regioisomers.
Causality Behind the Method:
The key to differentiating N1 and N2 isomers lies in the differing anisotropic effects of the pyrazole ring nitrogens on the adjacent protons and carbons. In N1-substituted indazoles, the substituent is further from the benzene ring protons, whereas in N2-substituted isomers, it is in closer proximity, leading to distinct chemical shift patterns. Furthermore, two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations that provide definitive proof of connectivity.
Expected ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H3 | ~8.3-8.6 | - | Deshielded proton on the pyrazole ring. |
| H6 | ~7.8-8.1 | - | Influenced by the electron-withdrawing nitro group at C5. |
| H7 | ~7.5-7.8 | - | Adjacent to the pyrazole ring. |
| C3 | - | ~135-140 | Standard chemical shift for C3 in 1H-indazoles. |
| C3a | - | ~120-125 | Bridgehead carbon. |
| C4 | - | ~125-130 | Halogenated carbon. |
| C5 | - | ~140-145 | Carbon bearing the nitro group. |
| C6 | - | ~115-120 | Influenced by the adjacent nitro group. |
| C7 | - | ~110-115 | Carbon adjacent to the pyrazole ring. |
| C7a | - | ~140-145 | Bridgehead carbon. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Distinguishing Isomers with 2D NMR:
-
HMBC: For an N1-substituted derivative, a correlation between the protons of the substituent and the C7a carbon of the indazole ring would be expected. Conversely, for an N2-substituted isomer, a correlation to C3 would be observed.
-
NOESY: This experiment reveals through-space proximity. For an N1-substituted isomer, a NOE between the substituent's protons and H7 would be anticipated. For an N2-isomer, a NOE to H3 would be more likely.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 30° pulse angle, 2-second acquisition time, 1-second relaxation delay, 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition (HMBC & NOESY):
-
Acquire standard gHMBC and gNOESY spectra to establish long-range H-C correlations and spatial proximities, respectively. These are crucial for unambiguous isomer assignment.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and correlations with expected patterns for N1 and N2 isomers.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a rapid and highly sensitive technique that provides the molecular weight of the analyte and, with high-resolution instruments, its elemental formula. It is an essential tool for confirming that the desired reaction has occurred.
Causality Behind the Method:
In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in two peaks for the molecular ion (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.
Expected Fragmentation Pattern:
While MS is less effective at distinguishing isomers without derivatization or specific fragmentation studies, the fragmentation pattern can still provide valuable structural information. For this compound, characteristic fragmentation would likely involve:
-
Loss of the nitro group (NO₂): A common fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion at [M-46]⁺.
-
Loss of a chlorine atom (Cl): Leading to a fragment at [M-35]⁺ or [M-37]⁺.
-
Ring cleavage: Complex fragmentation of the bicyclic system.
Detailed Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
On a high-resolution instrument (e.g., Q-TOF or Orbitrap), the exact mass can be determined to within a few parts per million, allowing for confident elemental formula assignment.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the presence of the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Propose structures for major fragment ions to support the overall molecular structure.
-
III. Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule, definitively resolving any questions of isomerism.[3][4]
Causality Behind the Method:
This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal. The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which the positions of all atoms can be determined with high precision.
Comparative Crystallographic Data:
Table 2: Key Crystallographic Parameters for 3-Chloro-1-methyl-5-nitro-1H-indazole [3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8273 (2) |
| b (Å) | 14.678 (6) |
| c (Å) | 15.549 (6) |
| β (°) | 96.130 (9) |
| V (ų) | 868.5 (6) |
The indazole system in this related structure is essentially planar, which is also expected for this compound.
Detailed Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the structure using direct or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Structural Analysis:
-
Analyze the final structure to confirm atom connectivity, bond lengths, and angles, providing definitive proof of the isomeric form.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive structural validation process.
Caption: A logical workflow for the structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives, and indeed any novel synthetic compound, is a critical process that demands a rigorous, multi-technique approach. While NMR spectroscopy, particularly 2D methods, offers the most powerful means of distinguishing isomers in solution, mass spectrometry provides essential confirmation of molecular weight and elemental composition. For ultimate certainty, single-crystal X-ray crystallography stands as the gold standard, providing an irrefutable three-dimensional structure. By integrating these techniques, researchers can build a self-validating dossier of evidence, ensuring the structural integrity of their compounds and the reliability of subsequent biological and pharmacological studies.
References
A Researcher's Guide to Alternative Reagents for the Synthesis of Nitroindazoles: A Comparative Analysis
In the landscape of pharmaceutical and materials science, nitroindazoles represent a critical class of synthons, serving as pivotal intermediates in the development of a wide array of therapeutic agents and functional materials. The introduction of a nitro group onto the indazole scaffold fundamentally alters its electronic properties, paving the way for diverse downstream functionalization. However, the classical approach to nitration, employing a harsh mixture of nitric and sulfuric acids, is fraught with challenges, including poor regioselectivity, the potential for over-nitration, and significant safety and environmental concerns.
This guide provides an in-depth technical comparison of alternative, milder, and often more selective reagents for the synthesis of nitroindazoles. We will delve into the mechanistic nuances, practical applications, and comparative performance of these reagents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
The Limitations of a Classical Approach: Why Seek Alternatives?
The traditional nitration of indazoles using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. While effective in some cases, this method suffers from several significant drawbacks:
-
Harsh Reaction Conditions: The highly acidic and corrosive nature of the reaction medium can lead to the degradation of sensitive functional groups on the indazole core.
-
Poor Regioselectivity: The indazole ring possesses multiple sites susceptible to electrophilic attack (positions 3, 4, 5, 6, and 7). The strong acidic conditions can protonate the indazole ring, influencing the position of nitration in a complex and often unpredictable manner, leading to mixtures of isomers that are difficult to separate.
-
Safety Hazards: The use of concentrated strong acids poses significant handling risks and requires specialized equipment.
-
Environmental Concerns: The process generates substantial acidic waste, which requires neutralization and disposal, adding to the environmental burden of the synthesis.
These limitations have spurred the development of alternative nitrating agents that offer milder reaction conditions, improved regioselectivity, and a better safety and environmental profile. This guide will focus on three promising classes of such reagents: Iron(III) Nitrate, Bismuth-based Reagents, and modern organic nitrating agents like N-Nitrosaccharin.
Metal Nitrates as a Milder Alternative
Metal nitrates, particularly in the presence of a co-catalyst or under specific reaction conditions, have emerged as effective and often more selective nitrating agents. They are generally less acidic than the classical mixed acid system and can offer unique reactivity profiles.
Iron(III) Nitrate: A Versatile and Cost-Effective Reagent
Iron(III) nitrate is an inexpensive, readily available, and less toxic alternative that has demonstrated considerable utility in the nitration of heterocyclic compounds, including indazoles.[1] Its reactivity can be tuned to achieve selective nitration at different positions of the indazole ring.
Mechanistic investigations into the nitration of 2H-indazoles with iron(III) nitrate suggest a departure from the classical electrophilic aromatic substitution pathway. Evidence points towards a radical mechanism, which explains the observed regioselectivity that can differ from mixed acid nitration.[1][2]
Caption: Proposed radical mechanism for the iron(III) nitrate-mediated nitration of indazole.
Recent studies have highlighted the efficacy of iron(III) nitrate in the site-selective nitration of 2H-indazoles. For instance, a method has been developed for the C7-nitration of various 2-phenyl-2H-indazoles with good to excellent yields.[1]
| Substrate (2-Phenyl-2H-indazole derivative) | Product | Yield (%)[1] |
| Unsubstituted | 7-Nitro-2-phenyl-2H-indazole | 67 |
| 4-Me | 2-(4-Methylphenyl)-7-nitro-2H-indazole | 75 |
| 4-F | 2-(4-Fluorophenyl)-7-nitro-2H-indazole | 78 |
| 4-Cl | 2-(4-Chlorophenyl)-7-nitro-2H-indazole | 72 |
Furthermore, iron(III) nitrate has been successfully employed for the C3-H nitration of 2H-indazoles, demonstrating the versatility of this reagent in targeting different positions on the indazole core.[2]
-
Reaction Setup: To a solution of 2-phenyl-2H-indazole (1.0 mmol) in a suitable solvent (e.g., dichloroethane), add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1.2 mmol) and a catalytic amount of a Lewis acid such as Zn(OTf)₂ (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-nitro-2-phenyl-2H-indazole.
Bismuth-Based Reagents: Mild and Effective Nitration
Bismuth nitrate and its derivatives, such as bismuth subnitrate, have been explored as mild and efficient nitrating agents for a variety of aromatic compounds.[3][4][5] While specific comparative studies on indazoles are less common, the general reactivity profile of bismuth reagents suggests their potential for the selective nitration of this heterocycle.
The mechanism of nitration using bismuth nitrate is believed to involve the in situ generation of a reactive nitrating species. In the presence of an activator like thionyl chloride, bismuth subnitrate can form nitryl chloride (NO₂Cl), which then acts as the electrophile.[4]
Caption: Proposed mechanism for bismuth subnitrate/thionyl chloride mediated nitration.
Bismuth nitrate has been shown to be effective for the nitration of various aromatic compounds, often with good yields and selectivity.[3][6] For instance, the nitration of phenols using bismuth nitrate pentahydrate has been extensively studied, demonstrating its utility for activated systems.[4] While direct data on indazole nitration is sparse, the mild conditions and unique reactivity of bismuth reagents make them a compelling area for further investigation in this context.
-
Reaction Setup: In a round-bottomed flask, dissolve the aromatic substrate (e.g., indazole, 1.0 mmol) in a dry solvent such as dichloromethane.
-
Reagent Addition: Add thionyl chloride (2.0 mmol) followed by bismuth subnitrate (0.5 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for the required duration, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.
-
Purification: Wash the filtrate with a dilute acid solution and then with water. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
N-Nitrosaccharin: A Modern, Bench-Stable Electrophilic Nitrating Agent
The development of stable, solid, and easily handleable electrophilic nitrating agents represents a significant advancement in nitration chemistry. N-Nitrosaccharin is a prime example of such a reagent, offering a safe and controllable source of the nitronium ion.[7][8][9]
N-Nitrosaccharin acts as an electrophilic nitrating agent, delivering the nitronium ion (NO₂⁺) to the aromatic substrate under mild conditions. The reaction can be promoted by a Lewis acid or in a suitable solvent like hexafluoroisopropanol (HFIP), which facilitates the heterolytic cleavage of the N-NO₂ bond.[7]
Caption: Electrophilic nitration mechanism using N-Nitrosaccharin activated by a Lewis acid.
N-Nitrosaccharin has demonstrated exceptional performance in the nitration of a wide range of arenes and heteroarenes with excellent functional group tolerance.[7][9] This includes substrates bearing sensitive functionalities such as aldehydes, carboxylic acids, and phenols.
| Substrate | Nitrating Conditions | Product | Yield (%)[7] |
| Benzene | N-Nitrosaccharin, HFIP, 55 °C | Nitrobenzene | 99 |
| Toluene | N-Nitrosaccharin, HFIP, 55 °C | o/p-Nitrotoluene | >90 |
| Anisole | N-Nitrosaccharin, HFIP, 55 °C | o/p-Nitroanisole | >90 |
| Thiophene | N-Nitrosaccharin, HFIP, 55 °C | 2-Nitrothiophene | 85 |
The mild reaction conditions and high functional group tolerance make N-nitrosaccharin a highly attractive reagent for the late-stage nitration of complex molecules containing the indazole scaffold.
-
Reaction Setup: In a reaction vial, combine the heteroarene (e.g., indazole, 0.5 mmol) and N-nitrosaccharin (0.65 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or acetonitrile with a catalytic amount of a Lewis acid like Mg(ClO₄)₂ (10 mol%).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 55-85 °C) for the required time (typically 3-5 hours).
-
Work-up and Purification: After cooling, the reaction mixture can often be directly purified by column chromatography on silica gel to yield the desired nitro-substituted heteroarene. The saccharin byproduct is typically easily separable.
Comparative Summary and Outlook
The choice of a nitrating reagent for the synthesis of nitroindazoles is a critical decision that impacts yield, selectivity, safety, and scalability. While the traditional mixed acid method remains a powerful tool, the alternative reagents discussed in this guide offer significant advantages, particularly for the synthesis of complex and highly functionalized indazole derivatives.
| Reagent/System | Mechanism | Key Advantages | Key Disadvantages | Regioselectivity |
| HNO₃/H₂SO₄ | Electrophilic | High reactivity, low cost | Harsh conditions, poor selectivity, safety/environmental issues | Often a mixture of isomers |
| Fe(NO₃)₃ | Radical | Mild, cost-effective, unique selectivity | May require a co-catalyst, mechanism can be complex | Can be tuned for C3 or C7 selectivity in 2H-indazoles |
| Bismuth Reagents | Electrophilic (in situ) | Mild conditions, low toxicity | Less studied for indazoles, may require an activator | Generally favors o/p-directing for activated rings |
| N-Nitrosaccharin | Electrophilic | Bench-stable solid, mild, high functional group tolerance | Higher reagent cost compared to inorganic nitrates | Generally follows electronic directing effects |
Future Perspectives: The field of heterocyclic nitration continues to evolve, with ongoing research focused on the development of even more selective, sustainable, and efficient methodologies. The exploration of photocatalytic and electrochemical nitration methods, for instance, holds promise for further minimizing the environmental impact of these crucial transformations. For researchers and drug development professionals, a thorough understanding of the available toolkit of nitrating reagents is paramount to advancing the synthesis of novel nitroindazole-containing compounds with desired biological activities and material properties.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 5-Nitroindazole and 6-Nitroindazole
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. The introduction of a nitro group to this heterocyclic system gives rise to nitroindazoles, a class of molecules with a diverse and potent range of pharmacological effects. The specific positioning of the nitro group on the indazole ring is a critical determinant of the compound's biological activity, profoundly influencing its mechanism of action and therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of two key positional isomers: 5-nitroindazole and 6-nitroindazole. By synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and potential applications.
At a Glance: Comparative Biological Profile
While direct head-to-head comparative studies are limited, the existing body of research on derivatives of 5-nitroindazole and 6-nitroindazole allows for a clear delineation of their primary areas of biological activity.
| Biological Activity | 5-Nitroindazole & Derivatives | 6-Nitroindazole & Derivatives | Key Distinctions |
| Antiparasitic | Potent activity against Trypanosoma cruzi, Leishmania spp., and Trichomonas vaginalis.[1][2][3][4] | Demonstrated activity against Leishmania spp.[5] | 5-Nitroindazole derivatives have a broader and more extensively studied antiparasitic profile, particularly against Chagas disease. |
| Anticancer | Moderate antineoplastic activity against various cancer cell lines.[1] | Significant antiproliferative activity against lung carcinoma cells.[6] | Derivatives of both isomers show promise, with 6-nitroindazole derivatives showing notable potency against specific cancer types. |
| Anti-inflammatory | Limited direct evidence. | Exhibits DPPH radical scavenging and IL-1β inhibition.[7] | 6-Nitroindazole has more documented anti-inflammatory properties. |
| Nitric Oxide Synthase (NOS) Inhibition | Selective inhibitor of neuronal NOS (nNOS).[8] | Also exhibits NOS inhibition. | Both isomers are known NOS inhibitors, a key mechanism in their neurological and vascular effects. |
Deep Dive into Biological Activities and Mechanisms of Action
The subtle shift in the nitro group's position from the 5th to the 6th carbon of the indazole ring leads to distinct interactions with biological targets, resulting in varied pharmacological profiles.
Antiparasitic Activity: A Tale of Two Isomers
Nitroheterocyclic compounds have long been a cornerstone in the fight against parasitic diseases. The mechanism of action is often tied to the bioreduction of the nitro group within the parasite, leading to the generation of cytotoxic reactive nitrogen species.
5-Nitroindazole: Derivatives of 5-nitroindazole have shown remarkable efficacy against a range of protozoan parasites.[1][2] Studies on Trypanosoma cruzi, the causative agent of Chagas disease, suggest that the mechanism of action is related to the production of reduced species of the nitro moiety, akin to the action of the established drug benznidazole.[9] This leads to oxidative stress within the parasite, causing damage to macromolecules and ultimately cell death.[4] Furthermore, derivatives have demonstrated potent activity against various Leishmania species and Trichomonas vaginalis.[1][3]
6-Nitroindazole: While less extensively studied for its antiparasitic properties compared to its 5-nitro counterpart, derivatives of 6-nitroindazole have also demonstrated promising antileishmanial activity.[5] The introduction of a chloro group at the 3-position of 6-nitroindazole has been shown to be a key factor for its activity against Leishmania species.[10]
Proposed Mechanism of Antiparasitic Action of Nitroindazoles
Caption: Proposed mechanism of antiparasitic action of nitroindazoles.
Anticancer Activity: Targeting Proliferation
The antiproliferative effects of nitroindazoles are another area of significant research interest. The hypoxic environment often found in solid tumors can facilitate the bioreductive activation of nitro compounds, making them selective cytotoxic agents.[11][12][13]
6-Nitroindazole: Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[6] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.
5-Nitroindazole: Derivatives of 5-nitroindazole have demonstrated moderate antineoplastic activity against various tumor cell lines, including TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma).[1]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation is a key driver of many diseases, and compounds with anti-inflammatory and antioxidant properties are of great therapeutic interest.
6-Nitroindazole: This isomer has shown notable anti-inflammatory and antioxidant activity. In one study, 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation among the tested indazoles and also showed potent inhibitory activity on IL-1β, a key pro-inflammatory cytokine.[7] The IC50 value for cyclooxygenase-2 (COX-2) inhibition was found to be 19.22 μM.[7]
5-Nitroindazole: While less is documented about the direct anti-inflammatory effects of 5-nitroindazole, its role as a nitric oxide synthase inhibitor suggests it may modulate inflammatory pathways.
Inhibition of Nitric Oxide Synthase (NOS)
Both 5- and 6-nitroindazole are recognized as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and inflammation.[9][14][15][16]
5-Nitroindazole: It is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS).[8] This property has made it a valuable tool in neuroscience research to investigate the role of NO in various neurological processes.
6-Nitroindazole: This isomer also inhibits NOS and has been shown to induce endothelium- and nitric oxide synthase-independent relaxation of smooth muscle in vitro, suggesting a complex mechanism of action on the vascular system.
Simplified Signaling Pathway of NOS Inhibition
Caption: Simplified pathway of nitric oxide synthesis and its inhibition by nitroindazoles.
Experimental Protocols
For the validation and comparison of the biological activities of 5- and 6-nitroindazole, standardized experimental protocols are essential. Below are outlines of key assays.
Synthesis of 5-Nitroindazole and 6-Nitroindazole
Synthesis of 5-Nitroindazole: A common method for the synthesis of 5-nitroindazole involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[17]
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid.
-
Add a solution of sodium nitrite in water to the mixture while maintaining a low temperature.
-
Continue stirring to complete the diazotization.
-
Allow the solution to stand for several days at room temperature for cyclization to occur.
-
Concentrate the solution under reduced pressure.
-
The crude product is filtered, washed with cold water, and dried.
-
Purify the 5-nitroindazole by recrystallization from methanol.[17]
Synthesis of 6-Nitroindazole: 6-Nitroindazole can be synthesized from 2-methyl-5-nitroaniline.[18]
-
A solution of 2-methyl-5-nitroaniline is treated with a diazotizing agent.
-
The resulting diazonium salt undergoes cyclization to form 6-nitroindazole.
-
An alternative reported method involves the use of (2-methyl-5-nitrophenyl)azo phenyl sulfide and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile.[18]
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][8][19][20]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[10][21][22][23]
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (5- and 6-nitroindazole) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add the test compound solutions to respective wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antileishmanial Activity Assay
The in vitro activity against Leishmania can be assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[24][25][26]
Promastigote Assay:
-
Culture Leishmania promastigotes in a suitable medium.
-
Seed the promastigotes in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours at the appropriate temperature for the Leishmania species.
-
Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Calculate the 50% inhibitory concentration (IC50).
Amastigote Assay:
-
Culture a suitable macrophage cell line (e.g., J774A.1).
-
Infect the macrophages with stationary-phase promastigotes.
-
Allow 24 hours for phagocytosis and transformation into amastigotes.
-
Wash to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for an additional 72 hours.
-
Fix and stain the cells (e.g., with Giemsa).
-
Determine the number of amastigotes per 100 macrophages by microscopy.
-
Calculate the IC50.
Conclusion and Future Directions
The comparative analysis of 5-nitroindazole and 6-nitroindazole reveals distinct yet overlapping biological activity profiles, underscoring the profound impact of isomeric substitution on pharmacological properties. 5-Nitroindazole and its derivatives have emerged as particularly potent and broadly active antiparasitic agents, with a well-supported mechanism of action involving bioreductive activation. In contrast, 6-nitroindazole and its derivatives have demonstrated significant potential in the realms of anticancer and anti-inflammatory research. Both isomers exhibit inhibitory effects on nitric oxide synthase, suggesting their utility in neurological and cardiovascular studies.
For researchers in drug discovery, the choice between these two scaffolds will be dictated by the therapeutic target of interest. The wealth of data on 5-nitroindazole derivatives in antiparasitic applications provides a strong foundation for further optimization and development. The promising antiproliferative and anti-inflammatory activities of 6-nitroindazole derivatives warrant more extensive investigation to elucidate their mechanisms of action and to identify lead compounds for preclinical development.
Future research should focus on direct, head-to-head comparisons of these isomers in a wide range of biological assays to provide a more definitive understanding of their relative potencies and selectivities. Furthermore, exploring the structure-activity relationships of both scaffolds with a broader array of substituents will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. Unveiling the significance of inducible nitric oxide synthase: Its impact on cancer progression and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 6-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
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- 23. marinebiology.pt [marinebiology.pt]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In-Vitro Characterization of 4-Chloro-5-nitro-1H-indazole: A Comparative Framework
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including potent anticancer and antiparasitic effects.[1] The introduction of a nitro group, particularly at the 5-position, is a well-established strategy for enhancing the biological activity of heterocyclic compounds. This is often attributed to the bio-reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species. It is within this context that 4-Chloro-5-nitro-1H-indazole emerges as a compound of significant interest for preclinical investigation.
While extensive research has been conducted on various substituted indazoles, public domain literature lacks specific in-vitro biological data for this compound. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to design and execute a robust in-vitro evaluation of this compound. We will detail a logical sequence of assays to ascertain its cytotoxic potential, identify its molecular targets, and elucidate its mechanism of action. To provide a clear benchmark for performance, we will compare the anticipated experimental outcomes with established data for two well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor approved for cancer therapy, and Staurosporine , a broad-spectrum protein kinase inhibitor widely used as a tool compound for inducing apoptosis.
Phase 1: Assessing General Cytotoxicity
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic effects against a panel of relevant cancer cell lines. This provides a broad overview of the compound's potency and selectivity.
Recommended Assays: MTT vs. SRB
Two of the most common and reliable colorimetric assays for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[2][3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number.
While both assays are suitable, the SRB assay is often recommended for large-scale screening due to its technical simplicity and stability of the end-product.[4]
Experimental Workflow: Cytotoxicity Screening
References
A Senior Application Scientist's Guide to Molecular Docking: A Comparative Analysis of Chloro-Nitro-Indazole Derivatives
This guide provides an in-depth, comparative analysis of molecular docking studies focused on chloro-nitro-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antileishmanial properties.[1] Molecular docking, a powerful computational technique, is instrumental in elucidating the binding mechanisms of these derivatives with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.
Here, we move beyond a simple recitation of steps. We will explore the causality behind experimental choices, establish a self-validating protocol, and ground our discussion in authoritative sources. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.
The Rationale: Why Molecular Docking for Indazole Derivatives?
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to bind to a specific biological target, typically a protein. Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a chloro-nitro-indazole derivative) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex.[2][3]
The primary goal is to calculate the binding affinity, often represented as a docking score or binding energy, which helps in ranking different compounds. For indazole derivatives, this approach is critical for:
-
Target Identification: Identifying potential protein targets for novel compounds.
-
Mechanism of Action: Understanding the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that govern binding.
-
Lead Optimization: Guiding the chemical modification of the indazole scaffold to enhance binding affinity and selectivity.[4]
-
Virtual Screening: Screening large libraries of virtual compounds to identify promising candidates for synthesis and biological testing.
Foundational Workflow for Molecular Docking
A robust molecular docking study follows a structured, multi-stage process. Each stage involves critical decisions that impact the quality and reliability of the final results. The entire workflow is a system designed to funnel down from a broad hypothesis to specific, testable molecular interactions.
Figure 1: A generalized workflow for a molecular docking experiment.
Comparative Case Study: Antileishmanial Chloro-Nitro-Indazoles
To provide a practical comparison, we will focus on a published study involving 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents targeting the Leishmania infantum Trypanothione Reductase (TryR) enzyme.[1] This enzyme is crucial for the parasite's survival and is a validated drug target.
Target Protein: Trypanothione Reductase (TryR) PDB ID: 2JK6[1] Software: AutoDock Vina (for docking), PyMOL (for visualization)
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system. The inclusion of a re-docking step for the native co-crystallized ligand ensures that our docking parameters are capable of reproducing the experimentally determined binding mode, lending trustworthiness to the results for our novel compounds.
Part A: Receptor and Ligand Preparation
-
Receptor Acquisition: Download the crystal structure of TryR (PDB ID: 2JK6) from the RCSB Protein Data Bank (PDB), a worldwide repository for 3D structural data of biological macromolecules.[5][6][7]
-
Receptor Cleanup (Causality): The raw PDB file contains non-essential molecules like water, co-factors, and ions that can interfere with the docking process. These must be removed. We use a visualization tool like PyMOL for this.[8][9]
-
PyMOL Command: remove solvent
-
-
Add Hydrogens and Charges (Causality): PDB files often lack hydrogen atoms to simplify the file size. Hydrogens are critical for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. We add polar hydrogens and compute Gasteiger charges, which are essential for the AutoDock scoring function. This is typically done using AutoDock Tools (ADT).[2][10]
-
File Format Conversion: Convert the prepared protein file from .pdb to .pdbqt format using ADT. The PDBQT format includes atomic charges and atom type definitions required by AutoDock Vina.
-
Ligand Acquisition: Obtain the 3D structures of the chloro-nitro-indazole derivatives. These can be retrieved from databases like PubChem or drawn using chemical drawing software.[11][12][13] For this guide, we will consider three representative derivatives from the cited study.[1]
-
Ligand Optimization (Causality): The initial 3D structure of a ligand may not be in its lowest energy state. Energy minimization using a force field (e.g., MMFF94) is performed to find a more stable conformation.[1] This step is crucial as docking a high-energy conformer can lead to inaccurate binding energy calculations.
-
Ligand File Conversion: Convert the prepared ligand files to the .pdbqt format, defining rotatable bonds in the process.
Part B: Docking Simulation with AutoDock Vina
-
Grid Box Definition (Causality): The docking algorithm needs a defined search space on the receptor where it will attempt to place the ligand. This is the "grid box". To ensure we are evaluating binding in the biologically relevant location, the grid box is centered on the active site. A common and effective strategy is to center the grid on the position of the co-crystallized ligand from the original PDB file.[10]
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.
-
receptor = 2JK6_protein.pdbqt
-
ligand = derivative_4.pdbqt
-
center_x = 15.190
-
center_y = 53.903
-
center_z = 16.917
-
size_x = 20
-
size_y = 20
-
size_z = 20
-
out = derivative_4_out.pdbqt
-
-
Execution: Run the docking simulation from the command line.[14][15]
-
./vina --config conf.txt --log derivative_4_log.txt
-
-
Protocol Validation (Re-docking): As a critical control, perform a docking run using the native ligand that was co-crystallized with the protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[1]
Part C: Results Analysis and Visualization
-
Analyze Docking Scores: The primary output is a log file containing the binding affinities (in kcal/mol) for the top-ranked poses. More negative values indicate stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL to inspect the docked poses.[16][17][18] This allows for a qualitative assessment of the interactions between the ligand and the active site residues. Identify key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts.
Comparative Performance Data
The following table summarizes the docking results for three representative chloro-nitro-indazole derivatives against TryR, based on the findings of the reference study.[1] This quantitative data allows for a direct comparison of their potential efficacy.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 4 | 3-chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | -7.5 | Tyr110, Ser14, Gly13 |
| Derivative 5 | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole | -8.9 | Trp21, Met113, Glu18 |
| Derivative 13 | 1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole | -9.4 | Trp21, Met113, Glu18, Tyr110 |
Analysis: The data clearly shows that the addition of a substituted triazole moiety (Derivatives 5 and 13) significantly improves the binding affinity compared to the simpler alkyne derivative (Derivative 4). Derivative 13, with a chlorobenzyl group, exhibits the strongest binding, suggesting that this substitution pattern is favorable for interaction with the TryR active site. The engagement of key residues like Trp21 and Tyr110 provides a structural hypothesis for this enhanced affinity.
Visualizing Molecular Interactions
Understanding the specific non-covalent interactions between the ligand and the protein active site is paramount. The diagram below illustrates the key logical relationships for the highest-scoring compound, Derivative 13, within the TryR binding pocket.
Figure 2: Key molecular interactions between Derivative 13 and TryR active site.
Conclusion and Future Outlook
This guide demonstrates a robust, validated workflow for the molecular docking of chloro-nitro-indazole derivatives. The comparative analysis reveals clear structure-activity relationships, where specific substitutions on the indazole core lead to significantly improved binding affinities against the TryR enzyme. For instance, the addition of a 1-(4-chlorobenzyl)-1H-1,2,3-triazole moiety (Derivative 13) resulted in the strongest predicted binding, guided by a network of hydrogen bonding and hydrophobic interactions.[1]
The insights gained from such computational studies are invaluable. They provide a strong rationale for prioritizing certain derivatives for chemical synthesis and subsequent in vitro and in vivo testing. By integrating molecular docking early in the drug discovery process, research teams can allocate resources more effectively, reduce the cycle time for lead optimization, and ultimately increase the probability of discovering novel, high-efficacy drug candidates.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 6. rcsb.org [rcsb.org]
- 7. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. PubChem - Wikipedia [en.wikipedia.org]
- 12. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 13. PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 17. youtube.com [youtube.com]
- 18. dasher.wustl.edu [dasher.wustl.edu]
The Alchemist's Guide to Indazole Synthesis: A Modern Benchmarking of Classical and Contemporary Routes
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents, from the anti-cancer drug Axitinib to the anti-inflammatory agent Bendazac.[1] The enduring importance of this privileged scaffold has spurred continuous innovation in its synthesis. This guide provides an in-depth, objective comparison of classical indazole synthesis methodologies against the backdrop of modern, more efficient routes. We will delve into the mechanistic underpinnings, practical considerations, and performance of these methods, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your research and development endeavors.
At a Glance: A Comparative Overview of Indazole Synthesis Strategies
The journey to synthesize the indazole nucleus can be broadly categorized into two major approaches: the classical, often named, reactions that have been the workhorses of organic chemistry for decades, and the modern, catalytically driven methods that promise milder conditions, greater efficiency, and broader substrate scope. The choice of a particular route is often a delicate balance between factors such as desired substitution patterns, availability of starting materials, scalability, and tolerance to various functional groups.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Classical Methods | ||||
| Jacobsen-Huber Synthesis | 35-60% | Generally limited to specific substituted o-toluidines. | Utilizes readily available starting materials. | Often requires harsh conditions (nitrosation), can have low yields, and may produce side products.[2] |
| Davis-Beirut Reaction | 60-90% | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[3] | Metal-free, employs inexpensive starting materials, and is versatile for synthesizing various 2H-indazoles and indazolones.[3] | Can be low-yielding with certain substrates and may require careful optimization of reaction conditions.[3] |
| Sundberg Synthesis (via Cadogan Cyclization) | Moderate to Good | Applicable to appropriately substituted nitroarenes. | A reductive cyclization approach that can be effective for certain substitution patterns. | Often requires high temperatures and the use of stoichiometric phosphite or phosphine reagents.[4] |
| Modern Methods | ||||
| Transition-Metal-Catalyzed C-H Activation | 50-95% | Broad scope for both coupling partners, with good functional group tolerance.[3][5] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, and is applicable to both 1H and 2H isomers.[3][5] | Requires transition metal catalysts which can be expensive and require careful handling; optimization of ligands and reaction conditions is often necessary. |
| Photocatalysis | Moderate to Excellent | Emerging scope, with demonstrated success for various substitutions. | Utilizes visible light as a renewable energy source, often proceeds under mild conditions, and can enable novel bond formations. | Can require specific photocatalysts and may be sensitive to reaction setup; scalability can be a concern. |
Delving into the Classics: Time-Tested Routes to the Indazole Core
Classical methods for indazole synthesis have laid the foundation for our understanding of this important heterocycle. While often superseded by modern techniques, they remain relevant for specific applications and as benchmarks for new discoveries.
The Jacobsen-Huber Synthesis: A Foundation Built on Nitrosation
The Jacobsen-Huber synthesis, first described in the early 20th century, is a foundational method for preparing indazoles from N-nitroso-o-acyl-toluidines.[2] The reaction proceeds through an intramolecular azo coupling. While historically significant, this method often suffers from moderate yields and the use of potentially hazardous nitrosating agents.[2]
Causality in Experimental Choices: The choice of an N-acetyl group in the Huisgen and Nakaten modification of the Jacobsen-Huber synthesis is a key optimization.[2] It enhances the solubility of the starting material compared to the free o-toluidine, allowing the reaction to be carried out more conveniently and often with improved yields.[2] The use of nitrous gases generated in situ provides a controlled way to introduce the nitroso group, although it requires careful handling of the reaction temperature to avoid side reactions.
Experimental Protocol: A Modified Jacobsen-Huber Synthesis
To a cooled (0-5 °C) solution of o-acetotoluidide in a mixture of acetic acid and acetic anhydride, a stream of nitrous gases (generated from the reaction of sodium nitrite with a strong acid) is introduced while maintaining the temperature below 10 °C. The resulting N-nitroso-o-acetotoluidide is then carefully heated in a suitable solvent, such as benzene or acetic acid, to induce intramolecular cyclization. Upon cooling, the indazole product can be isolated by extraction and purified by crystallization or chromatography.
For a detailed, step-by-step procedure, refer to the established protocol by Huisgen and Nakaten.[2]
Reaction Mechanism: Jacobsen-Huber Synthesis
Caption: Mechanism of the Jacobsen-Huber Indazole Synthesis.
The Davis-Beirut Reaction: A Versatile, Metal-Free Approach
The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles and indazolones.[3] This N,N-bond forming heterocyclization proceeds under either acidic or basic conditions from o-nitrobenzaldehydes or related starting materials and primary amines.[6] A key advantage of this reaction is its use of inexpensive and readily available starting materials without the need for toxic metals.[3]
Causality in Experimental Choices: The choice of solvent and base is critical in the Davis-Beirut reaction. The reaction often proceeds well in alcoholic solvents, and the presence of a mild base like potassium hydroxide facilitates the key cyclization step. The in situ generation of the reactive o-nitroso intermediate is a central feature of this methodology, avoiding the need to handle these often unstable species.
Experimental Protocol: The Davis-Beirut Reaction
A solution of an o-nitrobenzaldehyde and a primary amine in an alcoholic solvent (e.g., methanol or ethanol) is treated with a base, such as potassium hydroxide. The reaction mixture is typically stirred at room temperature or with gentle heating until the starting materials are consumed. Workup involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield the desired 2H-indazole.
Reaction Mechanism: The Davis-Beirut Reaction
Caption: Mechanism of the Davis-Beirut Reaction.
The Sundberg Synthesis: Reductive Cyclization to the Indazole Core
The Sundberg synthesis, often considered in the context of the Cadogan reductive cyclization, provides a route to indazoles from o-nitrobenzylidene derivatives.[4] This reaction typically involves deoxygenation of the nitro group, often with a phosphite or phosphine reagent, to generate a reactive nitrene intermediate which then undergoes cyclization.
Causality in Experimental Choices: The choice of the deoxygenating agent is paramount in the Sundberg synthesis. Triethyl phosphite is a common choice, though it often requires high temperatures. The reaction conditions must be carefully controlled to favor the desired intramolecular cyclization over intermolecular side reactions.
Experimental Protocol: A Representative Sundberg-type Indazole Synthesis
An o-nitrobenzylidene amine is heated in an excess of a deoxygenating agent, such as triethyl phosphite, typically at temperatures above 150 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the excess reagent is removed under vacuum, and the resulting crude product is purified by column chromatography.
Reaction Mechanism: The Sundberg Synthesis
Caption: Mechanism of the Sundberg Indazole Synthesis.
The Modern Arsenal: Catalytic Strategies for Indazole Construction
Contemporary approaches to indazole synthesis leverage the power of catalysis to achieve what classical methods often cannot: high efficiency, broad functional group tolerance, and mild reaction conditions.
Transition-Metal-Catalyzed C-H Activation: A Paradigm of Atom Economy
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, and indazoles are no exception.[5] Rhodium and Ruthenium catalysts have been particularly successful in promoting the annulation of various starting materials to form the indazole ring system.[7][8][9] These methods are characterized by their high atom economy, as they often avoid the need for pre-functionalized starting materials.
Causality in Experimental Choices: The choice of the transition metal catalyst and the directing group on the substrate are critical for the success of C-H activation strategies. For instance, in the Rh(III)-catalyzed synthesis from arylhydrazones, the hydrazone moiety acts as a directing group, guiding the catalyst to activate a specific C-H bond on the aromatic ring, thus ensuring high regioselectivity.[6] The use of an oxidant is often necessary to regenerate the active catalytic species.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles from Aldehyde Hydrazones
To a mixture of the aldehyde phenylhydrazone, a Rh(III) catalyst (e.g., [Cp*RhCl2]2), and a copper(II) oxidant (e.g., Cu(OAc)2) in a suitable solvent like 1,2-dichloroethane, is added an appropriate additive. The reaction is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified using standard chromatographic techniques.
This method has been shown to be scalable and tolerates a variety of functional groups.[6]
Reaction Workflow: Transition-Metal-Catalyzed C-H Activation
Caption: Workflow for C-H Activation in Indazole Synthesis.
Photocatalysis: A Green and Gentle Approach
Visible-light photocatalysis has recently gained traction as a green and sustainable method for organic synthesis.[10] This approach utilizes light energy to drive chemical reactions, often under very mild conditions. For indazole synthesis, photocatalytic methods have been developed that enable novel bond formations and offer a high degree of functional group compatibility.
Causality in Experimental Choices: The selection of the appropriate photocatalyst is crucial for the success of these reactions. Ruthenium and Iridium complexes are commonly used, as they can be excited by visible light to initiate electron transfer processes.[10] The reaction conditions, including the choice of solvent and light source, must be optimized to ensure efficient energy transfer and product formation.
Experimental Protocol: A Representative Photocatalytic Indazole Synthesis
A solution of the starting materials (e.g., a substituted aniline and a diazo compound) and a photocatalyst (e.g., a Ru(II) or Ir(III) complex) in a suitable solvent is degassed and then irradiated with visible light (e.g., blue LEDs). The reaction is monitored until completion, and the product is isolated by extraction and purified by chromatography.
Logical Relationship: Photocatalytic Indazole Synthesis
Caption: Logical Flow of Photocatalytic Indazole Synthesis.
Conclusion: Choosing the Right Path Forward
The synthesis of indazoles has evolved significantly from the classical, often harsh, methods to the more sophisticated and efficient catalytic strategies of the modern era. While classical routes like the Jacobsen-Huber and Davis-Beirut reactions remain valuable for their simplicity and use of readily available starting materials in certain contexts, the advent of transition-metal-catalyzed C-H activation and photocatalysis has opened new avenues for the construction of complex and diverse indazole derivatives under milder conditions.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. This guide has aimed to provide a clear and objective comparison to aid in this critical decision-making process, empowering the continued discovery and development of novel indazole-based therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh(iii)-catalyzed double C-H activation of aldehyde hydrazones: a route for functionalized 1 H-indazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2,3-dihydro-1H-indazoles by Rh(iii)-catalyzed C–H cleavage of arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Chloro-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-nitro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern offers multiple points for further functionalization, making it a versatile scaffold in drug discovery programs. This guide provides an in-depth comparison of potential and established synthetic routes to this important molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Here, we will explore three primary synthetic pathways:
-
Route 1: Diazotization and Cyclization of a Substituted o-Toluidine. This is a classic and often reliable method for the formation of the indazole ring system.
-
Route 2: Regioselective Nitration of 4-Chloro-1H-indazole. This pathway involves the synthesis of the chloro-substituted indazole core followed by the introduction of the nitro group.
-
Route 3: Electrophilic Chlorination of 5-Nitro-1H-indazole. Conversely, this approach begins with the nitrated indazole scaffold, with the subsequent introduction of the chlorine atom.
The following sections will delve into the mechanistic underpinnings and practical execution of each of these routes, providing a critical comparison of their respective advantages and disadvantages.
Route 1: Diazotization and Cyclization of 3-Chloro-2-methyl-4-nitroaniline
This approach is arguably the most direct and is likely a preferred industrial method due to its straightforward nature and often high yields. The fundamental principle of this synthesis is the intramolecular cyclization of a diazonium salt generated in situ from a suitably substituted o-toluidine derivative.
Causality Behind Experimental Choices
The selection of 3-chloro-2-methyl-4-nitroaniline as the starting material is strategic. The ortho-methylaniline moiety is the key precursor for the indazole ring formation via diazotization. The chloro and nitro groups are already in their desired positions on the benzene ring, obviating the need for post-cyclization functionalization and the associated challenges of regioselectivity.
The diazotization is typically carried out in a strong acidic medium, such as glacial acetic acid or a mineral acid, using sodium nitrite. The acid serves to protonate the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO+), which is the active diazotizing agent. The subsequent intramolecular cyclization is a spontaneous process for many o-methyl diazonium salts.
Experimental Protocol
Step 1: Diazotization and Cyclization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Summary
| Parameter | Value |
| Starting Material | 3-Chloro-2-methyl-4-nitroaniline |
| Key Reagents | Sodium Nitrite, Glacial Acetic Acid |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Purification | Recrystallization |
Workflow Diagram
Caption: Diazotization and cyclization of 3-chloro-2-methyl-4-nitroaniline.
Route 2: Regioselective Nitration of 4-Chloro-1H-indazole
This two-step approach first constructs the 4-chloro-1H-indazole core, which is then subjected to nitration. The success of this route hinges on the ability to control the regioselectivity of the nitration step to favor the desired 5-nitro isomer.
Causality Behind Experimental Choices
The synthesis of 4-chloro-1H-indazole can be achieved from 3-chloro-2-methylaniline through an analogous diazotization and cyclization process as described in Route 1, but without the nitro group present.[1]
The subsequent nitration of 4-chloro-1H-indazole is an electrophilic aromatic substitution. The directing effects of the substituents on the indazole ring will govern the position of the incoming nitro group. The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. The chlorine atom at position 4 is an ortho-, para-director, but also deactivating. The interplay of these electronic effects makes the prediction of the major regioisomer complex. However, nitration at the 5-position is often observed in similar systems. A mixture of isomers is possible, which would necessitate a purification step to isolate the desired product.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-1H-indazole
A detailed procedure for the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline can be found in the literature.[1]
Step 2: Nitration of 4-Chloro-1H-indazole
-
To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until neutral, and dry.
-
The crude product will likely be a mixture of nitro isomers. Purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the this compound isomer.
Data Summary
| Parameter | Value |
| Starting Material | 4-Chloro-1H-indazole |
| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Reaction Time | 1-2 hours |
| Typical Yield | Moderate (isomer separation required) |
| Purification | Column Chromatography |
Workflow Diagram
Caption: Nitration of 4-chloro-1H-indazole.
Route 3: Electrophilic Chlorination of 5-Nitro-1H-indazole
This alternative two-step route commences with the readily available 5-nitro-1H-indazole, followed by a regioselective chlorination step. The key challenge in this approach is achieving chlorination specifically at the 4-position.
Causality Behind Experimental Choices
The synthesis of 5-nitro-1H-indazole from 2-methyl-4-nitroaniline is a well-documented procedure.[2] The subsequent electrophilic chlorination of 5-nitro-1H-indazole is governed by the directing effects of the existing nitro group and the fused pyrazole ring. The nitro group at the 5-position is a meta-director and strongly deactivating. The pyrazole ring is also deactivating. This combined deactivation makes the benzene ring less susceptible to electrophilic attack. However, chlorination at the 4-position is electronically plausible. The use of a potent electrophilic chlorinating agent may be necessary to overcome the deactivation of the ring.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-1H-indazole
A standard procedure for the synthesis of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline in acetic acid.[2]
Step 2: Chlorination of 5-Nitro-1H-indazole
-
In a suitable solvent such as dichloromethane or acetonitrile, dissolve 5-nitro-1H-indazole (1.0 eq).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 eq). A catalyst, such as a Lewis acid, may be required.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution if SO₂Cl₂ is used).
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to isolate this compound.
Data Summary
| Parameter | Value |
| Starting Material | 5-Nitro-1H-indazole |
| Key Reagents | N-Chlorosuccinimide or Sulfuryl Chloride |
| Reaction Time | Varies (requires optimization) |
| Typical Yield | Moderate to Low (potential for side reactions) |
| Purification | Column Chromatography |
Workflow Diagram
Caption: Electrophilic chlorination of 5-nitro-1H-indazole.
Comparative Analysis and Recommendations
| Feature | Route 1: Diazotization | Route 2: Nitration | Route 3: Chlorination |
| Regioselectivity | Excellent | Potentially Poor | Potentially Poor |
| Number of Steps | One (from precursor) | Two | Two |
| Scalability | High | Moderate | Moderate |
| Purification | Simple Recrystallization | Challenging (Chromatography) | Challenging (Chromatography) |
| Starting Material Availability | May require synthesis | Commercially available precursor | Commercially available precursor |
| Overall Efficiency | High | Moderate | Low to Moderate |
Expert Recommendation:
For the synthesis of this compound, Route 1 (Diazotization and Cyclization) is the most highly recommended approach. Its primary advantage lies in the inherent regiochemical control, as the substituents are correctly positioned on the starting material. This route is generally more efficient, scalable, and avoids the tedious and often low-yielding purification of regioisomers that is likely to be encountered with Routes 2 and 3.
While Routes 2 and 3 are theoretically feasible, they present significant challenges in controlling the regioselectivity of the electrophilic substitution steps. These routes would likely require extensive optimization of reaction conditions and may result in lower overall yields due to the formation of multiple isomers. They are, however, viable options if the specific starting material for Route 1 is not readily accessible.
References
Safety Operating Guide
Navigating the Disposal of 4-Chloro-5-nitro-1H-indazole: A Protocol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-5-nitro-1H-indazole, a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is the first line of defense against accidental exposure. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles or a face shield.[3]
-
Ventilation: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[4]
-
Spill Kit: An accessible and well-stocked chemical spill kit, appropriate for solid hazardous materials, should be readily available.
Step-by-Step Disposal Protocol
The following procedural guide outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
Proper characterization is the foundation of compliant waste disposal. This compound must be classified as a halogenated organic hazardous waste . This classification is due to the presence of both chlorine and a nitro functional group.
Action: Segregate waste containing this compound from all other waste streams, particularly non-halogenated solvents and aqueous waste.[2] This segregation is crucial to prevent unintended chemical reactions and to ensure the waste is directed to the appropriate disposal facility.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
Action:
-
Select a robust, leak-proof container made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).[5]
-
The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"[6]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard)
-
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
Action:
-
Keep the waste container tightly sealed at all times, except when adding waste.[6]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the SAA is under the control of laboratory personnel and does not exceed the regulatory volume limits for hazardous waste accumulation.[6]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with a completed hazardous waste pickup request form, including all the information from the container label.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Presence of chlorine and nitro functional groups. |
| Personal Protective Equipment | Lab coat, chemical-resistant gloves, safety goggles/face shield | Protection against dermal and ocular exposure.[3] |
| Handling Location | Certified Chemical Fume Hood | Minimizes inhalation risk.[4] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | Prevents leaks and chemical degradation of the container.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Avoids potentially hazardous chemical reactions. |
| Disposal Method | Licensed Hazardous Waste Disposal Company | Ensures regulatory compliance and environmental safety.[7] |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While the lack of a specific Safety Data Sheet for this compound presents a challenge, a conservative approach based on its chemical structure and the hazards of analogous compounds provides a clear path forward. By adhering to the rigorous protocols outlined in this guide, researchers can ensure the safe and compliant disposal of this and other hazardous chemical wastes, thereby fostering a culture of safety and responsibility within the scientific community.
References
- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. recyclemore.com [recyclemore.com]
Navigating the Uncharted: A Safety-First Guide to Handling 4-Chloro-5-nitro-1H-indazole
Hazard Assessment: Deconstructing the Risk Profile
The molecular architecture of 4-Chloro-5-nitro-1H-indazole suggests a multi-faceted hazard profile. The presence of a nitro-aromatic system, a halogenated ring, and the indazole core necessitates a cautious approach. Based on data from analogous compounds, we can infer the following potential hazards:
-
Skin and Eye Irritation: A common characteristic of chlorinated and nitrated aromatic compounds is their propensity to cause significant irritation upon contact with skin and eyes.[1][2][3] Prolonged contact may lead to chemical burns.
-
Toxicity: Aromatic nitro compounds are known for their potential systemic toxicity.[4] Routes of exposure include inhalation of dust, ingestion, and absorption through the skin.[4][5] Systemic effects can include methaemoglobinaemia, leading to cyanosis (a bluish discoloration of the skin).[5]
-
Allergic Skin Reaction: Some related compounds are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.
-
Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the respiratory system.[3]
-
Reactivity and Instability: Nitro compounds can be reactive and may have explosive potential under specific conditions, such as heat or shock, although this is more common with multi-nitrated compounds.[6] It is also prudent to consider it incompatible with strong oxidizing agents and bases.[7][8]
Given these potential hazards, a stringent and proactive approach to personal protective equipment is not just recommended, it is imperative.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE must be directly correlated with the identified risks. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[1][7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or perforation before and during use.[9] Double gloving is a prudent practice when handling highly toxic compounds. |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat does not offer sufficient protection against chemical splashes. A lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, with long sleeves and a secure front closure is required to protect the skin.[1][7] |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10] If there is a potential for dust generation outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with a particulate filter (P100) is mandatory. The specific type of respirator should be determined by a formal risk assessment.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental environment.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is equipped with a certified chemical fume hood and an accessible emergency eyewash station and safety shower.
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound into the work area to minimize traffic and the potential for accidents.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound:
-
Work Within the Hood: All manipulations of the solid compound, including weighing and transferring, must be performed inside a chemical fume hood to control the release of airborne particles.[10]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[9] Use spatulas and other appropriate tools for transfers.
-
Spill Containment: Have a spill kit readily available. The kit should contain appropriate absorbent materials for chemical spills.
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Cleanup: While wearing appropriate PPE, including respiratory protection, carefully clean up the spilled material. If it is a solid, gently sweep it up to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste disposal.[1][7][9] The spill area should then be decontaminated with an appropriate solvent, followed by a thorough washing with soap and water.
Disposal Plan: Responsible Management of Waste
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2] Never dispose of this chemical down the drain or in the regular trash.
-
Contaminated PPE: Disposable gloves, contaminated wipes, and other disposable materials that have come into contact with the chemical must be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE, such as lab coats, should be professionally decontaminated before reuse.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[11][12] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
